Elacridar-d4 (Major)
Description
Properties
IUPAC Name |
5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-RCYYZLFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675877 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-51-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Anchor: A Technical Guide to Elacridar-d4 as a Gold-Standard Internal Standard in Mass Spectrometric Bioanalysis
Abstract
In the landscape of drug development and pharmacokinetic analysis, the precision and accuracy of quantitative bioanalysis are paramount. This is particularly true for potent, low-concentration compounds like Elacridar, a third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. This technical guide delves into the core mechanism and practical application of its deuterated analogue, Elacridar-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the foundational principles of isotope dilution mass spectrometry, the rationale behind the superiority of stable isotope-labeled standards, and a detailed, field-proven protocol for the robust quantification of Elacridar in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement best practices in bioanalytical method development and validation.
Introduction: The Challenge of Quantifying Elacridar
Elacridar is a potent, non-competitive inhibitor of the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in modulating the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs, and their inhibition can significantly alter a drug's pharmacokinetic profile and efficacy.[4][5][6] Given its role as a modulator of drug disposition, the accurate quantification of Elacridar in biological samples is crucial during preclinical and clinical development.[7][8][9]
However, the bioanalysis of Elacridar is not without its challenges. Like many small molecules, its journey from sample collection to detection is fraught with potential for variability. Sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations can all introduce inaccuracies, compromising the integrity of pharmacokinetic data.[10][11] To navigate these challenges, the use of an appropriate internal standard is not just recommended; it is a cornerstone of reliable bioanalysis.
The Core Mechanism: Why Elacridar-d4 Excels as an Internal Standard
The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) analogue of the analyte.[11][12][13] Elacridar-d4, in which four hydrogen atoms are replaced with deuterium, perfectly embodies this principle. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS) .[14][15]
The fundamental premise of IDMS is that a known amount of the isotopically labeled standard (Elacridar-d4) is added to the unknown sample containing the analyte (Elacridar) at the earliest stage of sample preparation.[14] Because Elacridar-d4 is chemically identical to Elacridar, it experiences the exact same physical and chemical processes throughout the analytical workflow.[10][13] Any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard.
The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the concentration of the analyte in the original sample, effectively canceling out any variability introduced during the analytical process.
Advantages of Elacridar-d4 over other Internal Standards:
-
Co-elution: Elacridar-d4 has virtually identical chromatographic behavior to Elacridar, ensuring they elute at the same time and experience the same matrix effects.[10]
-
Identical Extraction Recovery: Any loss of Elacridar during sample preparation is mirrored by a proportional loss of Elacridar-d4.
-
Correction for Ion Suppression/Enhancement: As both compounds are in the same chemical environment at the same time in the ion source, they are subject to the same degree of ion suppression or enhancement, which is corrected for by the ratio measurement.[10]
-
Increased Precision and Accuracy: The use of a SIL internal standard like Elacridar-d4 significantly improves the precision and accuracy of the assay, leading to more reliable pharmacokinetic data.[10]
Experimental Protocol: A Validated LC-MS/MS Method for Elacridar Quantification
The following protocol outlines a robust and reproducible method for the quantification of Elacridar in human plasma using Elacridar-d4 as an internal standard. This method is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.
Materials and Reagents
-
Elacridar reference standard
-
Elacridar-d4 internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (t-BME)
Stock and Working Solutions
-
Elacridar Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacridar in methanol.
-
Elacridar-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacridar-d4 in methanol.
-
Elacridar Working Solutions: Serially dilute the Elacridar stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Elacridar-d4 Internal Standard Working Solution (100 ng/mL): Dilute the Elacridar-d4 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Elacridar-d4 internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Elacridar: Precursor ion (Q1) m/z 564.3 -> Product ion (Q3) m/z 252.2
-
Elacridar-d4: Precursor ion (Q1) m/z 568.3 -> Product ion (Q3) m/z 252.2
-
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of Elacridar to Elacridar-d4 against the nominal concentration of the calibration standards. The concentration of Elacridar in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Elacridar using Elacridar-d4 as an internal standard.
Caption: Bioanalytical workflow for Elacridar quantification.
Data Presentation: Ensuring Method Performance
The performance of the bioanalytical method should be rigorously validated according to regulatory guidelines. The following table presents illustrative data for a typical validation, demonstrating the accuracy and precision of the method.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| LQC | 3 | 2.91 | 97.0 | 6.2 |
| MQC | 50 | 51.2 | 102.4 | 4.8 |
| HQC | 400 | 394.8 | 98.7 | 3.5 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Conclusion: The Indispensable Role of Elacridar-d4
In the exacting field of bioanalysis, the pursuit of data integrity is relentless. The use of a stable isotope-labeled internal standard is not merely a technical choice but a fundamental requirement for generating robust and reliable pharmacokinetic data. Elacridar-d4, through its identical chemical nature to Elacridar, serves as the unseen anchor in the analytical process, correcting for the inherent variabilities of sample preparation and analysis. By embracing the principles of isotope dilution mass spectrometry and implementing a validated LC-MS/MS method with Elacridar-d4, researchers can ensure the highest level of confidence in their bioanalytical results, ultimately contributing to the successful development of novel therapeutics.
References
- de Vries, J. X., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1077-1084.
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Semantic Scholar. (2017). [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Britannica. (n.d.). isotope dilution | Mass spectrometry, Trace elements, Quantification. Retrieved from [Link]
- Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2012). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 40(8), 1612-1619.
- Ciesielska, A., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6783.
-
Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
- Andras, C., et al. (2019).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
- Ciesielska, A., et al. (2022). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 23(22), 14324.
- Chmielewska, K., et al. (2020). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Pharmacological Reports, 72(6), 1667-1676.
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
- Mittapalli, R. K., et al. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Current Pharmaceutical Analysis, 8(2), 193-201.
- Yamagata, T., et al. (2015). Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats. Biological & Pharmaceutical Bulletin, 38(7), 1066-1072.
- Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 915-933.
- de Vries, J. X., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1077-1084.
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
- Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1612-1619.
- Ciesielska, A., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6783.
- Ciesielska, A., et al. (2022). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 23(22), 14324.
- Mueller, D., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 104.
- Xia, Y. Q., et al. (2021). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory.
- Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 915-933.
- Lo, H.-W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 425, 126-132.
Sources
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elacridar = 98 HPLC 143664-11-3 [sigmaaldrich.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis and small-animal positron emission tomography evaluation of [11C]-elacridar as a radiotracer to assess the distribution of P-glycoprotein at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Utility of Deuteration in Elacridar-d4: A Technical Guide for Drug Development Professionals
Introduction: Elacridar and the Challenge of Drug Efflux
Elacridar, also known as GF120918, is a potent third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or MDR-1) and Breast Cancer Resistance Protein (BCRP).[1][2][3] These efflux pumps are strategically located in physiological barriers throughout the body, including the intestinal epithelium, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.[4][5] Their primary function is to expel a wide range of xenobiotics, including many therapeutic agents, from cells. This action can significantly limit a drug's oral bioavailability, restrict its distribution to target tissues like the brain, and contribute to the development of multidrug resistance (MDR) in cancer.[5][6] Consequently, inhibitors like Elacridar are invaluable tools in pharmaceutical research, used to probe the influence of these transporters on drug disposition and to enhance the therapeutic efficacy of co-administered substrate drugs.[7][8]
To accurately study the pharmacokinetics of Elacridar itself, or to use it to precisely quantify the impact on a co-administered drug, requires highly sensitive and specific bioanalytical methods. This is where the strategic application of deuterium labeling, resulting in Elacridar-d4, becomes critically important. This guide provides an in-depth exploration of the purpose of deuteration in Elacridar-d4, focusing on its dual roles as an ideal internal standard for quantitative bioanalysis and as a potential modulator of metabolic pathways.
Part 1: The Primary Purpose - Elacridar-d4 as a Stable Isotope Labeled Internal Standard
The most prevalent and critical application of Elacridar-d4 is its use as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9] The fundamental principle is to add a known quantity of Elacridar-d4 to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis.
The Rationale: Mitigating Analytical Variability
Quantitative bioanalysis is fraught with potential sources of variability that can compromise the accuracy and precision of results. These include:
-
Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous quantification.[10][11]
-
Instrumental Fluctuations: Minor variations in injection volume, ionization efficiency, and detector response over the course of an analytical run.
An ideal internal standard should behave identically to the analyte throughout the entire analytical process, thus experiencing the same losses and matrix effects. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.
Why Deuteration Creates the Ideal Internal Standard
Elacridar-d4 is considered the "gold standard" for an internal standard for Elacridar quantification for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of four hydrogen atoms with deuterium results in a negligible change in the molecule's polarity, acidity, and overall structure.[12] This ensures that Elacridar-d4 co-elutes with the unlabeled Elacridar during chromatography and exhibits virtually identical extraction recovery.[11][13]
-
Mass Differentiation for MS/MS Detection: While chemically similar, the four-dalton mass difference allows the mass spectrometer to distinguish between the analyte (Elacridar) and the internal standard (Elacridar-d4).[12] This is crucial for selective and independent quantification using Multiple Reaction Monitoring (MRM).
-
Correction for Matrix Effects: Because the SIL internal standard co-elutes with the analyte, it is subjected to the exact same ionization suppression or enhancement at the same moment in time, providing the most accurate correction for this insidious effect.[10][14]
The diagram below illustrates the logical workflow for using Elacridar-d4 in a typical bioanalytical method.
Figure 2. Energy profile illustrating the kinetic isotope effect on metabolic bond cleavage.
Potential Implications for Elacridar
While Elacridar-d4 is primarily synthesized for use as an internal standard, the principle of the KIE has led to the investigation of deuterated Elacridar analogs as potentially superior therapeutic agents. [15][16]The theoretical benefits could include:
-
Reduced Metabolic Clearance: If deuteration occurs at a primary site of CYP-mediated metabolism, the overall clearance of the drug could be reduced, leading to a longer half-life.
-
Improved Pharmacokinetic Profile: Slower clearance can result in higher and more sustained plasma concentrations (increased AUC), potentially enhancing the P-gp/BCRP inhibitory effect. [15][16]* Altered Metabolite Profile: Blocking one metabolic pathway can shunt metabolism towards other pathways, which could potentially reduce the formation of toxic or inactive metabolites. [17] It is crucial to note that these effects are not guaranteed and are highly dependent on the specific position of the deuterium atoms and the complexity of the drug's metabolic pathways. [18]The development of deuterated drugs aims to create new chemical entities with improved therapeutic profiles. [19][20][21]Patents for deuterated analogs of Elacridar suggest an interest in leveraging this effect to create versions with superior pharmacokinetic properties for therapeutic use, distinct from the analytical use of Elacridar-d4. [15][16][22]
Conclusion
The purpose of deuteration in Elacridar-d4 is twofold, though dominated by its primary application. First and foremost, it serves as the ideal stable isotope-labeled internal standard for the precise and accurate quantification of Elacridar in complex biological matrices. Its near-identical chemical behavior combined with its mass-spectrometric distinction allows it to flawlessly correct for analytical variability, ensuring the generation of high-fidelity pharmacokinetic data. Secondly, the underlying principle of the deuterium kinetic isotope effect opens a therapeutic avenue, where strategic deuteration of Elacridar could yield novel analogs with enhanced metabolic stability and a more favorable pharmacokinetic profile. For researchers in drug development, understanding both of these purposes is key to effectively utilizing Elacridar and its deuterated forms as both a critical research tool and a potential therapeutic agent.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Outsourced Pharma. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Minocha, M., et al. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. PubMed. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Agarwal, S., et al. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(10), 1893-1902. [Link]
-
Song, I. S., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 421, 153-159. [Link]
-
Lo, M. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. [Link]
-
Wesołowska, O., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]
-
New Drug Approvals. (2019, October 13). Elacridar. [Link]
- Google Patents. (n.d.).
-
Rosing, H., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1063-1069. [Link]
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]
-
Hyland, R., et al. (2019). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 14(1), e0209939. [Link]
-
Mutlib, A. E. (2015). Deuterated Drugs. PubMed. [Link]
-
Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. [Link]
-
Dörner, B., et al. (2009). SYNTHESIS AND MICROPET EVALUATION OF THE RADIOLABELLED P-GLYCOPROTEIN INHIBITOR [11C]ELACRIDAR. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. [Link]
-
Agarwal, S., et al. (2010). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug Metabolism and Disposition, 38(7), 1184-1191. [Link]
-
van Waterschoot, R. A., et al. (2009). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British Journal of Cancer, 100(8), 1239-1246. [Link]
-
Sanecka, A., et al. (2015). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Cancer Chemotherapy and Pharmacology, 76(4), 841-849. [Link]
-
van Hoogdalem, M. W., et al. (2019). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. European Journal of Pharmaceutical Sciences, 137, 104975. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 483-502. [Link]
-
LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Talaat, R. E., & El-Shourbagy, T. A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(S10), S65-S75. [Link]
-
WIPO Patentscope. (2019, September 26). WO/2019/183403 DEUTERATED ANALOGS OF ELACRIDAR. [Link]
-
Agarwal, S., et al. (2010). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 38(7), 1184-1191. [Link]
-
Wagner, C. C., et al. (2011). Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study. Journal of Nuclear Medicine, 52(10), 1613-1621. [Link]
-
Wesołowska, O., et al. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), powder, ABC transporters MDR-1 (P-gp) inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. scispace.com [scispace.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AU2019240335A1 - Deuterated analogs of elacridar - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. salamandra.net [salamandra.net]
- 20. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. newdrugapprovals.org [newdrugapprovals.org]
Elacridar-d4 chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of Elacridar-d4
Introduction
Elacridar is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are critical players in the phenomenon of multidrug resistance (MDR) in oncology, acting as cellular efflux pumps that actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.[3] Elacridar's ability to block these pumps makes it an invaluable tool in pharmaceutical research for re-sensitizing resistant tumors and enhancing the oral bioavailability and central nervous system penetration of various drugs.[4][5][6]
Elacridar-d4 is the deuterated analog of Elacridar, where four hydrogen atoms have been replaced with deuterium.[7] This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic studies.[8] Given its critical role in preclinical and clinical research, a thorough understanding of Elacridar-d4's physicochemical properties and stability is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical properties of Elacridar-d4, its stability under various conditions, and validated methodologies for its assessment.
Part 1: Physicochemical Characterization of Elacridar-d4
The fundamental chemical and physical properties of a compound dictate its behavior in experimental systems. For Elacridar-d4, its high lipophilicity and poor aqueous solubility are defining characteristics that present significant challenges in formulation and handling.[9][10]
Chemical Structure and Properties
Elacridar is an acridone carboxamide derivative.[3] The deuterated form, Elacridar-d4, maintains the same core structure with isotopic substitution on the ethyl linker chain.
Caption: Conceptual diagram of Elacridar inhibiting P-gp/BCRP efflux pumps.
The key physicochemical properties of Elacridar-d4 and its non-deuterated parent compound are summarized below.
| Property | Elacridar-d4 | Elacridar |
| Molecular Formula | C₃₄H₂₉D₄N₃O₅[7][8] | C₃₄H₃₃N₃O₅[2][11][12] |
| Molecular Weight | 567.67 g/mol [7][8] | 563.64 g/mol [1][2][3][12] |
| Appearance | Light Yellow to Yellow Crystalline Solid/Powder[1][4][7] | Light yellow to brown solid.[1] |
| CAS Number | 1189481-51-3[8] | 143664-11-3[1][2][11][12] |
| IUPAC Name (Parent) | N/A | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide[11] |
| Solubility | Similar to Elacridar | Aqueous: Practically insoluble.[9][13] Organic: Soluble in DMSO (1 mg/mL), DMF (5 mg/mL).[2] Note: Moisture in DMSO can reduce solubility.[12] |
Part 2: Stability Profile and Storage Recommendations
The stability of Elacridar-d4 is a critical parameter that directly impacts its use as an analytical standard and a research tool. Degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary factors influencing its stability are light, temperature, and the solvent matrix.
Solid-State Stability
In its solid (powder) form, Elacridar-d4 is relatively stable when stored under appropriate conditions.
-
Storage Temperature: The recommended storage condition for the solid powder is -20°C.[1][2][4][12]
-
Shelf-Life: When stored protected from light at -20°C, the compound is stable for at least three to four years.[2][12]
Solution Stability
The stability of Elacridar-d4 in solution is significantly more complex and is highly dependent on the solvent, storage temperature, and exposure to light.
-
Stock Solutions: For maximum stability, stock solutions prepared in anhydrous DMSO should be stored at -80°C, where they can be stable for up to a year.[12] For shorter-term storage (up to one month), -20°C is acceptable.[12][14] It is crucial to use fresh, anhydrous DMSO, as moisture can compromise solubility and stability.[12]
-
Photostability: This is the most critical stability concern for Elacridar. A validated stability-indicating study demonstrated that Elacridar is unstable in aqueous solutions when exposed to light.[15][16] The primary degradation pathway is a hydroxylation reaction, leading to the formation of a distinct degradation product.[15][16]
-
Causality: The acridine core of the molecule is a chromophore that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to reaction with water or dissolved oxygen, leading to hydroxylation.
-
Practical Implication: All sample solutions containing Elacridar or Elacridar-d4 must be meticulously protected from light using amber vials or by wrapping containers in aluminum foil during preparation, storage, and analysis.[15][16]
-
-
pH and Chemical Stability: Forced degradation studies, where solutions were exposed to strong acid (1 M HCl), strong base (1 M NaOH), and an oxidizing agent (25% H₂O₂) and kept in the dark, showed no significant degradation over 24 hours at room temperature.[15][16] This indicates that Elacridar is relatively stable against hydrolysis and oxidation in the absence of light. However, prolonged exposure to harsh pH conditions should still be avoided.
Part 3: Methodologies for Stability Assessment
To ensure the integrity of experimental results, the stability of Elacridar-d4 must be confirmed using a validated stability-indicating analytical method. The International Council for Harmonisation (ICH) provides foundational guidelines (specifically ICH Q1A(R2)) for conducting such studies.[17][18] A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is an essential process to identify likely degradation pathways and to demonstrate the specificity of the analytical method. The following protocol is based on a validated method for Elacridar.[15][16]
Objective: To assess the stability of Elacridar-d4 under various stress conditions and validate the analytical method's ability to separate the parent compound from its degradants.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Elacridar-d4 in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Dilute the stock solution into various aqueous or mixed-solvent systems to expose the compound to the following conditions. For each condition, a parallel sample protected from light (control) should be prepared.
-
Photolytic Stress: Expose a reference solution to indoor natural daylight or a photostability chamber for 24 hours.
-
Acidic Stress: Add 1 M hydrochloric acid (HCl) to the sample solution and store in the dark for 24 hours at room temperature.
-
Basic Stress: Add 1 M sodium hydroxide (NaOH) to the sample solution and store in the dark for 24 hours at room temperature.
-
Oxidative Stress: Add 25% hydrogen peroxide (H₂O₂) to the sample solution and store in the dark for 24 hours at room temperature.
-
Thermal Stress: Heat the sample solution (e.g., at 60-80°C) in the dark for a defined period.
-
-
Sample Neutralization: After the exposure period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, controls, and an unstressed reference standard using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[15][16]
-
Evaluation: Compare the chromatograms of the stressed samples to the control and reference standard. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Elacridar-d4 peak.
Caption: Workflow for a forced degradation stability study of Elacridar-d4.
Conclusion
Elacridar-d4 is an indispensable tool in modern pharmacology and drug development, primarily serving as a high-fidelity internal standard for the quantification of its parent compound, Elacridar. While it possesses good long-term stability as a solid when stored at -20°C and protected from light, its stability in solution is a matter of critical consideration. The key takeaway for any researcher is the compound's pronounced sensitivity to light when in aqueous environments, leading to hydroxylation.[15][16] Therefore, rigorous light protection at all stages of handling is not merely a recommendation but a requirement for generating valid and reproducible data. By understanding these chemical properties and adhering to the stability-indicating methodologies outlined in this guide, scientists can confidently and effectively utilize Elacridar-d4 in their research endeavors.
References
-
Elacridar | C34H33N3O5 | CID 119373. PubChem, National Institutes of Health. [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. PubMed Central, National Institutes of Health. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. ResearchGate. [Link]
-
Elacridar. New Drug Approvals. [Link]
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PubMed Central, National Institutes of Health. [Link]
-
Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. PubMed, National Institutes of Health. [Link]
-
Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. PubMed, National Institutes of Health. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. PubMed, National Institutes of Health. [Link]
-
Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. PubMed, National Institutes of Health. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elacridar-d4 (Major) | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Cancer Research
Foreword: The Challenge of Multidrug Resistance
In the landscape of cancer therapy, the emergence of multidrug resistance (MDR) remains a formidable obstacle to achieving durable clinical responses.[1][2][3] Cancer cells can develop the ability to withstand treatment with a wide array of structurally and functionally diverse chemotherapeutic agents, leading to treatment failure and disease relapse.[1][2][4] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps, actively expelling anticancer drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[2][3] Among the most clinically relevant of these transporters are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] This guide provides a comprehensive technical overview of elacridar, a potent, third-generation dual inhibitor of P-gp and BCRP, and its application in preclinical cancer research.[5][6]
Elacridar (GF120918): A Molecular Crowbar for Resistant Cells
Elacridar, also known by its development code GF120918, is a synthetic acridone carboxamide derivative designed to specifically and potently inhibit P-gp and BCRP.[6][7][8] Its development was a direct response to the need for MDR modulators with higher specificity and lower intrinsic toxicity than earlier generations of inhibitors.[5]
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | [9] |
| Molecular Formula | C₃₄H₃₃N₃O₅ | [9] |
| Molecular Weight | 563.64 g/mol | [7][9] |
| Solubility | Practically insoluble in water | [10][11] |
Rationale for Formulation: Elacridar's poor aqueous solubility presents a formulation challenge. For in vitro studies, it is typically dissolved in a non-polar organic solvent like DMSO. For in vivo applications, amorphous solid dispersion tablets have been developed to improve bioavailability.[11]
Mechanism of Action: Dual Inhibition of P-gp and BCRP
Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP. It binds to the transmembrane domains of these transporters, likely competing with substrates for the binding pocket and modulating their ATPase activity.[6][12] This inhibition prevents the efflux of a broad range of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells.[6][8]
The following diagram illustrates the mechanism by which elacridar reverses multidrug resistance:
Caption: A three-phase workflow for in vitro evaluation of elacridar.
Detailed Experimental Protocols
This protocol details the use of a fluorescent substrate, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP), to functionally assess the inhibitory activity of elacridar via flow cytometry.
Principle: In resistant cells, fluorescent substrates are actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp/BCRP by elacridar leads to substrate accumulation and a corresponding increase in fluorescence.
Step-by-Step Methodology:
-
Cell Preparation: Seed both sensitive and resistant cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Elacridar Pre-incubation: Treat the cells with varying concentrations of elacridar (e.g., 0.1 µM, 1 µM) for 1-2 hours at 37°C. [7]Include a vehicle control (DMSO).
-
Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for an additional 30-60 minutes at 37°C.
-
Cell Harvest: Wash the cells twice with ice-cold PBS, then detach them using trypsin. Neutralize with complete medium and centrifuge.
-
Flow Cytometry: Resuspend the cell pellets in ice-cold PBS and analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant increase in MFI in elacridar-treated resistant cells compared to the vehicle control indicates successful inhibition of efflux.
This protocol is designed to determine the extent to which elacridar can restore sensitivity to a chemotherapeutic agent.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of the cells. A decrease in viability upon treatment with a chemotherapeutic agent indicates its cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate both sensitive and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [13]2. Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug (e.g., paclitaxel, doxorubicin) alone, or in combination with a fixed, non-toxic concentration of elacridar (determined from preliminary toxicity tests, typically in the range of 0.1-1 µM). [7]3. Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [13]5. Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals. [13]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [13]7. IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each condition. The reversal fold-change can be calculated as: IC50 (chemo alone) / IC50 (chemo + elacridar).
Representative In Vitro Data
The following table summarizes typical results from chemosensitization assays with elacridar.
| Cell Line | Chemotherapeutic | Elacridar Conc. (µM) | IC50 (Chemo Alone) | IC50 (Chemo + Elacridar) | Reversal Fold-Change | Source |
| PAC-resistant Ovarian Cancer (A2780PR1) | Paclitaxel | 0.1 | >1000 ng/mL | 4.66 ng/mL | >162 | [7] |
| Docetaxel-resistant NSCLC (H1299-DR) | Docetaxel | ~0.44 | >100 nM | 9.4 nM | >10 | [5] |
| Imatinib-resistant CML | Imatinib | 0.25 | High | Significantly Lowered | - | [14] |
Interpretation of Data: A high reversal fold-change value is indicative of potent MDR reversal by elacridar. These results demonstrate that in cell lines with confirmed P-gp or BCRP overexpression, elacridar can restore sensitivity to relevant chemotherapeutics. [5][7][14]
In Vivo Applications and Considerations
While in vitro models are essential for initial screening, the ultimate test of an MDR inhibitor's utility lies in its in vivo efficacy. Elacridar has been extensively studied in preclinical animal models, demonstrating its ability to enhance the therapeutic index of co-administered anticancer agents. [6][7] Key In Vivo Findings:
-
Increased Bioavailability: Oral co-administration of elacridar with P-gp/BCRP substrates like paclitaxel and topotecan significantly increases their plasma concentrations in mice. [6][7]* Enhanced Brain Penetration: Elacridar effectively inhibits P-gp and BCRP at the blood-brain barrier, leading to increased brain accumulation of co-administered drugs. [15][16]This has significant implications for treating brain tumors and metastases. [15]* Tumor Growth Inhibition: In xenograft models using resistant tumors, the combination of elacridar and a chemotherapeutic agent leads to significantly greater anti-tumor activity compared to the chemotherapeutic alone. [6][7] Experimental Design Considerations for In Vivo Studies:
-
Route of Administration: The route of administration for elacridar can significantly impact its pharmacokinetics and efficacy. Oral administration has been shown to be effective for inhibiting intestinal P-gp and increasing the bioavailability of co-administered drugs. [16]* Dosing Schedule: The timing of elacridar administration relative to the chemotherapeutic agent is crucial. Pre-treatment with elacridar is often necessary to ensure adequate inhibition of the efflux pumps before the anticancer drug is introduced. [17]* Pharmacokinetic Analysis: It is essential to conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both elacridar and the co-administered chemotherapeutic to correlate drug exposure with therapeutic response.
Clinical Perspective and Future Directions
Elacridar has been evaluated in Phase I clinical trials, where it was generally well-tolerated and demonstrated the ability to increase the systemic exposure of orally administered paclitaxel and topotecan. [7][12]While its development for broad clinical use has been slow, the principle of dual P-gp/BCRP inhibition remains a highly attractive strategy for overcoming MDR. Future research may focus on:
-
Combination with Targeted Therapies: Many small molecule kinase inhibitors are substrates for P-gp and BCRP. Elacridar could potentially enhance their efficacy and overcome acquired resistance. [14]* Improving Formulations: The development of novel formulations to improve the solubility and bioavailability of elacridar could enhance its clinical utility. [11]* Patient Selection: The identification of biomarkers to select patients whose tumors overexpress P-gp and/or BCRP will be critical for the successful clinical implementation of elacridar and other MDR inhibitors.
Conclusion
Elacridar is a powerful research tool for investigating and overcoming multidrug resistance mediated by P-gp and BCRP. Its potent and specific inhibitory activity makes it an invaluable agent for both in vitro and in vivo studies aimed at re-sensitizing resistant cancer cells to chemotherapy. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize elacridar in their efforts to combat one of the most significant challenges in cancer therapy.
References
-
Selleck Chemicals. Elacridar (GF120918) P-gp/BCRP Inhibitor | CAS 143664-11-3.
-
Alam, A., et al. (2022). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. National Institutes of Health.
-
Doshi, V., et al. (2024). A review on cancer multi drug resistance and its therapy. ResearchGate.
-
Singh, S., et al. (2018). Different strategies to overcome multidrug resistance in cancer Research review. ScienceDirect.
-
Wojtowicz, K., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI.
-
Tanimura, H., et al. (2016). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. National Institutes of Health.
-
Wojtowicz, K., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central.
-
Wojtowicz, K., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. National Institutes of Health.
-
Agarwal, S., et al. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. American Society for Pharmacology and Experimental Therapeutics.
-
MedChemExpress. Elacridar (GF120918) | P-gp And BCRP Dual-Inhibitor.
-
Al-Obeed, O., et al. (2022). Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells. MDPI.
-
Kadkol, H., et al. (2020). Multi Drug Resistance in Cancer Therapy-An Overview. ResearchGate.
-
Silva, R., et al. (2015). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. MDPI.
-
New Drug Approvals. Elacridar.
-
Waghray, D., & Zhang, Q. (2018). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers.
-
Sekisui XenoTech. Understanding P-gp and BCRP Inhibition Assay Design and Outcomes.
-
Creative Bioarray. P-gp & BCRP Inhibition Assay.
-
Bankstahl, J. P., et al. (2011). Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice. PubMed Central.
-
Creative Bioarray. BCRP Inhibition Assay.
-
MedChemExpress. Elacridar hydrochloride (GF120918A) | P-gp And BCRP Dual-Inhibitor.
-
Corda, D., et al. (2023). The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines. Frontiers.
-
Lopes, J., et al. (2022). Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia. National Institutes of Health.
-
National Institutes of Health. Elacridar | C34H33N3O5 | CID 119373. PubChem.
-
van Hoogdalem, M. W., et al. (2019). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. PubMed.
-
Zhang, Y., & Benet, L. Z. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. PubMed.
-
Waghray, D., & Zhang, Q. (2018). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. PubMed Central.
-
Agarwal, S., et al. (2009). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PubMed Central.
-
de Vries, N. A., et al. (2021). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. MDPI.
-
Sane, R. S., et al. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Ingenta Connect.
-
Wagner, C. C., et al. (2013). Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study. PubMed.
-
Wojtowicz, K., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI.
-
Kis, E., et al. (2013). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. ResearchGate.
-
Wu, C. P., & Calcagno, A. M. (2013). GF120918 as a chemical Abcg2 knockout model to study nitrofurantoin transfer into milk. PubMed Central.
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
-
Taneja, A., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health.
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
-
Osuch, E., et al. (2021). Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. PubMed Central.
-
Cayman Chemical. Elacridar (GF120918, GG918, GW0918, CAS Number: 143664-11-3).
-
Hyafil, F., et al. (1998). The acridonecarboxamide GF120918 potently reverses P-glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells. PubMed Central.
Sources
- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on cancer multi drug resistance and its therapy [wisdomlib.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
An In-depth Technical Guide to the Certificate of Analysis and Isotopic Purity of Elacridar-d4
Introduction: The Significance of Deuterated Elacridar in Drug Development
Elacridar is a potent, third-generation dual inhibitor of two critical ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR-1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3] These transporters are expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells, where they function as efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic agents.[4][5] By inhibiting these pumps, Elacridar can significantly alter the pharmacokinetics of co-administered drugs, enhancing their oral bioavailability and increasing their penetration into sanctuary sites like the central nervous system.[4][5]
The deuterated analog, Elacridar-d4, serves as an invaluable tool in preclinical and clinical research, primarily as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The incorporation of deuterium atoms results in a molecule that is chemically identical to Elacridar but has a higher mass. This mass difference allows for its clear distinction from the non-labeled drug in biological matrices, without significantly altering its physicochemical properties or chromatographic retention time. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.
This guide provides a comprehensive overview of the essential quality attributes of Elacridar-d4, with a particular focus on the interpretation of its Certificate of Analysis (CoA) and the rigorous methodologies employed to determine its isotopic purity.
Deconstructing the Certificate of Analysis for Elacridar-d4
A Certificate of Analysis for a deuterated compound like Elacridar-d4 is a formal document that attests to its quality and purity. It is a critical document for ensuring the reliability and reproducibility of experimental data. Beyond the standard parameters of chemical purity and identity, the CoA for a stable isotope-labeled compound must thoroughly characterize its isotopic composition.
Below is a representative table summarizing the key specifications found on a typical CoA for Elacridar-d4.
| Parameter | Specification | Methodology | Purpose |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Confirms the chemical structure of the molecule. |
| Chemical Purity | ≥98% | HPLC, UPLC | Quantifies the percentage of the desired compound relative to any chemical impurities. |
| Mass Spectrum | Consistent with theoretical mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight and provides an initial assessment of isotopic incorporation. |
| Isotopic Purity | ≥99 atom % D | HRMS, NMR | Determines the percentage of deuterium at the labeled positions. |
| Isotopologue Distribution | Conforms to theoretical distribution | HRMS | Quantifies the relative abundance of molecules with different numbers of deuterium atoms (e.g., d4, d3, d2, etc.).[7] |
| Residual Solvents | Meets ICH guidelines | GC-HS | Ensures that levels of solvents used in the synthesis are below safety thresholds. |
| Appearance | White to off-white solid | Visual Inspection | A basic quality control check. |
The Core of Quality: Methodologies for Isotopic Purity Determination
The cornerstone of a deuterated standard's quality is its isotopic purity. Two primary analytical techniques are employed to provide a comprehensive assessment: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Analysis
Rationale: HRMS is the preferred method for determining the distribution of isotopologues in a deuterated compound.[10][11] Its high mass accuracy and resolution allow for the separation and quantification of ions that differ in mass only by the presence of deuterium atoms. This technique provides a detailed picture of the isotopic composition of the entire molecular population.
Experimental Protocol: Isotopic Purity of Elacridar-d4 by LC-ESI-HRMS
-
Sample Preparation:
-
Prepare a stock solution of Elacridar-d4 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a UHPLC system.[9]
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate to elute Elacridar.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-1000.
-
Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.
-
Data Acquisition: Acquire centroided data.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of Elacridar-d4 and its lower isotopologues (d3, d2, d1, d0).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
The isotopic purity is reported as the percentage of the desired d4 isotopologue.
-
Caption: Elacridar inhibits P-gp/BCRP, preventing drug efflux and increasing intracellular concentration.
Conclusion: Ensuring Data Integrity through Rigorous Characterization
The quality and reliability of research data derived from studies using Elacridar-d4 are fundamentally dependent on the thorough characterization of this critical reagent. A comprehensive Certificate of Analysis, detailing not only chemical purity but also a multi-faceted assessment of isotopic purity through HRMS and NMR, is non-negotiable. For researchers in drug development, a deep understanding of these analytical methodologies and the ability to critically evaluate a CoA are essential for ensuring the accuracy and validity of their findings. By adhering to these rigorous standards, the scientific community can confidently employ Elacridar-d4 as a robust tool to advance our understanding of drug disposition and overcome challenges in drug delivery.
References
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
-
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
-
Reddy, G. S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 933-941. [Link]
-
Agarwal, S., et al. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1533-1539. [Link]
-
Telejko, E., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Concert Pharmaceuticals. (2022). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
National Institutes of Health. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]
-
de Vries, N. A., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(6), 669-675. [Link]
-
ResearchGate. (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]
-
Koolen, S. A., et al. (2012). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 61, 239-244. [Link]
-
Science.gov. isotopically labeled compounds: Topics by Science.gov. [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Elacridar-d4: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of Elacridar-d4, a critical reagent in modern drug development. We will delve into its mechanism of action, commercial availability, and detailed protocols for its application in bioanalytical assays, providing researchers and scientists with the necessary information to effectively utilize this compound in their studies.
Introduction: The Role of Elacridar and its Deuterated Analog in Overcoming Multidrug Resistance
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are pivotal in the phenomenon of multidrug resistance (MDR), a major obstacle in cancer chemotherapy, as they actively efflux a wide range of structurally diverse anticancer drugs from tumor cells. Elacridar's ability to block this efflux mechanism can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.[1][2]
Elacridar-d4 is a stable, isotopically labeled version of Elacridar, where four hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its near-identical physicochemical properties to Elacridar ensure it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for separate detection, enabling accurate quantification of Elacridar in complex biological matrices such as plasma and tissue homogenates.[3]
Mechanism of Action: Allosteric Inhibition of P-gp and BCRP
Elacridar exerts its inhibitory effect by binding to the transmembrane domains of P-gp and BCRP. This binding event induces a conformational change in the transporter, which inhibits its ATPase activity. By interfering with the energy supply for the transport process, Elacridar effectively locks the transporter in a state that is incapable of binding to or effluxing its substrates. This leads to an increased intracellular concentration of co-administered drugs that are substrates for P-gp or BCRP, thereby enhancing their therapeutic efficacy.
Caption: Allosteric inhibition of P-gp/BCRP by Elacridar.
Commercial Availability and Key Suppliers of Elacridar-d4
For researchers and drug developers, sourcing high-quality Elacridar-d4 is crucial for reliable and reproducible experimental outcomes. Several reputable suppliers offer this compound, and the choice of supplier may depend on factors such as purity, isotopic enrichment, availability of documentation (e.g., Certificate of Analysis), and technical support.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |
| Alsachim | Elacridar-d4 | S-14739 | >98% | >99% atom % D |
| Toronto Research Chemicals (TRC) | Elacridar-d4 | E422617 | Not specified | Not specified |
| Clearsynth | Elacridar-d4 | D-2795 | >98% | >99% atom % D |
| Santa Cruz Biotechnology | Elacridar-d4 | sc-224424 | >98% | Not specified |
Note: Specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Bioanalytical Quantification of Elacridar in Plasma using LC-MS/MS with Elacridar-d4 as an Internal Standard
This section provides a detailed, step-by-step protocol for the quantification of Elacridar in a biological matrix (plasma) using a validated LC-MS/MS method. This protocol is based on established methodologies and best practices in bioanalysis.[3]
Materials and Reagents
-
Elacridar (analytical standard)
-
Elacridar-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
tert-Butyl methyl ether (MTBE)
-
Blank plasma (human or animal, as required)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Spiking of Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add a specific volume of Elacridar-d4 working solution to achieve a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Elacridar from matrix components. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Elacridar: Precursor ion (Q1) m/z 564.3 → Product ion (Q3) m/z 253.1
-
Elacridar-d4: Precursor ion (Q1) m/z 568.3 → Product ion (Q3) m/z 257.1
-
Caption: Bioanalytical workflow for Elacridar quantification.
Conclusion
Elacridar-d4 is an indispensable tool for the accurate bioanalytical quantification of Elacridar, a potent inhibitor of P-gp and BCRP. This guide has provided a comprehensive overview of its mechanism of action, commercial availability, and a detailed protocol for its application in LC-MS/MS-based assays. By leveraging the information presented here, researchers and drug development professionals can confidently and accurately assess the pharmacokinetic properties of Elacridar, contributing to a deeper understanding of its potential in overcoming multidrug resistance in various therapeutic areas.
References
- Hyafil, F., et al. (1993). In vitro and in vivo reversal of multidrug resistance by GF120918, an acridonecarboxamide derivative. Cancer Research, 53(19), 4595–4602.
- de Vries, N. A., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(10), 1213-1221.
- Agarwal, S., et al. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug Metabolism and Disposition, 40(8), 1569-1575.
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Video]. YouTube. [Link]
- Dahlin, J. L., et al. (2021). Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats. Pharmacology Research & Perspectives, 9(3), e00755.
- Stasiak, P., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 24(12), 10301.
- Shimadzu. (n.d.). Application News AD-0072: A fast and sensitive method for the determination of Telmisartan in human plasma by LC/MS/MS.
- Thermo Fisher Scientific. (n.d.).
- Kuppens, I. E., et al. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British Journal of Cancer, 110(9), 2219–2226.
- Kaspersen, S. D., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy.
- Sigma-Aldrich. (n.d.). Elacridar, ≥98% (HPLC).
- Lee, Y. J., et al. (2018). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. Oncology Letters, 16(5), 5837–5844.
- Szałek, E., et al. (2021). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 22(23), 12896.
Sources
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Elacridar-d4 Stock Solution Preparation
Introduction: The Critical Role of Elacridar-d4 in Modern Drug Development
Elacridar, a potent third-generation inhibitor of P-glycoprotein (P-gp, or MDR1) and Breast Cancer Resistance Protein (BCRP), has become an indispensable tool in pharmacokinetic and drug efficacy studies.[1] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR), a phenomenon that significantly curtails the effectiveness of many chemotherapeutic agents by actively pumping them out of cancer cells.[1][2] Elacridar's ability to block these efflux pumps allows researchers to investigate the true efficacy of a drug candidate and enhance its bioavailability.[2][3]
Elacridar-d4, the deuterated analog of Elacridar, serves a crucial function as an internal standard in bioanalytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of deuterium atoms provides a distinct mass shift for detection by mass spectrometry, while maintaining nearly identical physicochemical properties to the parent compound. This ensures that Elacridar-d4 behaves similarly to Elacridar during sample extraction, chromatography, and ionization, making it an ideal tool for accurate quantification.[4]
This document provides a comprehensive, field-proven protocol for the preparation of Elacridar-d4 stock solutions. The methodologies outlined herein are designed to ensure the integrity, stability, and accurate concentration of your stock solution, forming the foundation for reliable and reproducible experimental results.
Physicochemical Properties and Data Summary
A thorough understanding of the physicochemical properties of Elacridar-d4 is paramount for its proper handling and use. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₄H₂₉D₄N₃O₅ | CymitQuimica |
| Molecular Weight | 567.67 g/mol | CymitQuimica |
| Appearance | Light yellow to yellow crystalline solid | CymitQuimica |
| Solubility | Soluble in DMSO (>56.4 mg/mL); Insoluble in water and ethanol | APExBIO[5], Selleck Chemicals[6] |
| Storage (Powder) | -20°C for up to 3 years | Selleck Chemicals[6] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | Selleck Chemicals[6] |
Mechanism of Action: Dual Inhibition of P-gp and BCRP
Elacridar functions as a competitive inhibitor of both P-gp and BCRP.[7] It vies with substrate drugs for binding to the active site of these transporters, thereby preventing the efflux of the therapeutic agent from the cell. This leads to an increased intracellular concentration of the co-administered drug, enhancing its therapeutic effect.
Caption: Competitive inhibition of P-gp and BCRP by Elacridar.
Safety and Handling Precautions
Elacridar is a potent pharmaceutical compound and should be handled with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling Elacridar-d4 powder and solutions.
-
Ventilation: Handle the solid compound in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to avoid inhalation of airborne particles.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and dispose of the waste according to institutional guidelines for hazardous chemical waste.
-
Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated PPE, in designated hazardous waste containers.
Protocol for 1 mg/mL Elacridar-d4 Stock Solution Preparation
This protocol details the preparation of a 1 mg/mL stock solution of Elacridar-d4 in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for creating working solutions for internal standards in LC-MS bioanalysis.[8][9]
Materials and Equipment
-
Elacridar-d4 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated positive displacement micropipettes and tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Cryogenic storage vials
Experimental Workflow
Caption: Step-by-step workflow for preparing Elacridar-d4 stock solution.
Step-by-Step Methodology
-
Preparation and Weighing:
-
Allow the vial of Elacridar-d4 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of Elacridar-d4 powder into the vial. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid. Record the exact weight.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the Elacridar-d4 powder. For 1 mg of powder to make a 1 mg/mL solution, add 1 mL of DMSO.
-
Causality: Anhydrous DMSO is crucial as water can affect the stability of some compounds in long-term storage and can be a source of protons that could potentially exchange with the deuterium atoms on Elacridar-d4, although this is less likely for non-labile positions.[10]
-
-
Dissolution:
-
Tightly cap the vial and vortex the solution for at least one minute to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Expertise Insight: Elacridar can be slow to dissolve. Gentle warming of the solution to 37°C can aid in dissolution, but avoid excessive heat which could degrade the compound.[5]
-
-
Aliquoting and Storage:
-
Once the Elacridar-d4 is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use cryogenic vials.
-
Trustworthiness: Aliquoting is a critical step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[10]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to one year). For short-term use, storage at -20°C for up to one month is acceptable.[6]
-
Conclusion: Ensuring Analytical Success
The preparation of a high-quality Elacridar-d4 stock solution is a fundamental prerequisite for accurate and reliable bioanalytical studies. By adhering to the detailed protocol and understanding the scientific principles behind each step, researchers can ensure the integrity of their internal standard, leading to robust and reproducible quantification of Elacridar in complex biological matrices. The stability and purity of this stock solution directly impact the quality of the pharmacokinetic and drug metabolism data generated, ultimately contributing to the successful advancement of drug development programs.
References
-
Agarwal, S., Sane, R., & Pollack, G. M. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(8), 1375–1381. [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
Pilarczyk, E., et al. (2022). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 23(15), 8593. [Link]
-
Press, B., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(10), 1167-1174. [Link]
-
ResearchGate. (n.d.). Inhibition of P‐gp and Bcrp at the rat BBB with elacridar. Retrieved from [Link]
-
ResearchGate. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Sane, R., et al. (2013). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences, 102(4), 1343-1354. [Link]
-
Sawicki, E., et al. (2017). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 145, 544-551. [Link]
-
Tong, Z., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(3), 726-734. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
-
Labinsights. (2022, June 13). Introduction to Deuterated Compounds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Elacridar-d4 in In Vivo Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Elacridar in Modern Pharmacokinetics
Elacridar, a potent third-generation inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), has become an indispensable tool in contemporary drug development.[1][2] These efflux transporters are ubiquitously expressed at physiological barriers, such as the blood-brain barrier, the intestine, and in tumor tissues, where they actively extrude a wide array of xenobiotics.[3][4] This action can significantly limit the oral bioavailability and central nervous system (CNS) penetration of numerous therapeutic agents, contributing to sub-optimal efficacy and the development of multidrug resistance (MDR) in oncology.[2][5]
The strategic use of Elacridar in in vivo pharmacokinetic (PK) studies allows researchers to dissect the contribution of P-gp and BCRP to a drug candidate's disposition.[3] By co-administering Elacridar with a test compound, it is possible to determine if the compound is a substrate of these transporters. Inhibition of P-gp and BCRP by Elacridar typically results in increased plasma concentrations and enhanced brain or tumor penetration of the co-administered drug.[1][6]
This guide provides a comprehensive overview of the principles and practical considerations for designing and executing in vivo pharmacokinetic studies utilizing Elacridar. While the focus is on the application of Elacridar as the active inhibitor, we will also address the pivotal role of its deuterated analog, Elacridar-d4 , as an internal standard for robust bioanalytical quantification.[7]
Mechanism of Action: Unlocking Biological Barriers
Elacridar functions as a potent, non-competitive inhibitor of P-gp and BCRP.[3] By binding to these transporters, it effectively blocks their efflux capabilities, leading to an increased intracellular concentration of substrate drugs in tissues where these transporters are expressed.[3] This mechanism is crucial for enhancing the absorption of orally administered drugs that are P-gp/BCRP substrates and for improving the delivery of CNS-targeted agents across the blood-brain barrier.[1][8]
Caption: Mechanism of Elacridar-mediated inhibition of P-gp/BCRP efflux pumps at biological barriers.
Experimental Design Considerations
The design of an in vivo study using Elacridar must be meticulously planned to yield unambiguous and reproducible results. Key factors to consider include the choice of animal model, the route of administration, the dosing concentration, and the formulation of both Elacridar and the test compound.
Animal Models
Friend leukemia virus strain B (FVB) wild-type mice are a commonly used model for in vivo studies with Elacridar.[1] For more definitive studies, knockout mice lacking one or both transporters (e.g., Mdr1a/b(-/-), Bcrp1(-/-), or triple knockout mice) can be used to delineate the specific contribution of each transporter.[9]
Route of Administration and Dosing
The choice of administration route for Elacridar is critical as it significantly influences its pharmacokinetic profile and, consequently, its inhibitory effect.[10]
-
Oral (p.o.) Administration: While clinically relevant, Elacridar suffers from low aqueous solubility, which can lead to dissolution-rate-limited absorption and high variability.[10][11] Doses in the range of 25-100 mg/kg are often required to achieve sufficient plasma concentrations for effective inhibition.[1][6][12] Pre-treatment with Elacridar is often necessary; for instance, administering Elacridar 2-3 hours before the test compound allows it to reach peak plasma concentrations.[6][13]
-
Intravenous (i.v.) Administration: This route bypasses absorption issues, providing rapid and complete bioavailability. It is ideal for acute screening studies to quickly assess a compound's P-gp/BCRP substrate liability.[3] A typical intravenous dose in mice is around 2.5-5 mg/kg.[1][14][15]
-
Intraperitoneal (i.p.) Administration: While sometimes used, i.p. administration of Elacridar has shown very low absolute bioavailability (around 1%) and may not be the optimal choice for achieving consistent systemic exposure.[10]
Formulation Strategies for Elacridar
Given Elacridar's poor solubility, appropriate formulation is paramount for achieving adequate exposure in vivo.[4][11]
| Vehicle Component | Purpose | Example Formulation |
| Suspending Agents | To create a stable suspension for oral or intraperitoneal dosing. | 0.5% Hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water.[1] |
| Solubilizing Agents (for i.v.) | To dissolve Elacridar for intravenous injection. | Dimethyl sulfoxide (DMSO), Propylene glycol (PG), and Saline in a 2:2:1 (v/v/v) ratio.[1] |
| Microemulsions | To improve oral bioavailability by overcoming dissolution limitations. | A microemulsion of Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) has been shown to enhance bioavailability.[11][16] |
Protocols for In Vivo Administration of Elacridar
The following protocols provide a framework for the preparation and administration of Elacridar in mice. Note: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Protocol 1: Oral Administration of Elacridar Suspension
Objective: To inhibit intestinal and systemic P-gp/BCRP to assess the impact on the oral bioavailability and disposition of a co-administered test compound.
Materials:
-
Elacridar powder
-
0.5% (w/v) HPMC in sterile water
-
1% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Animal model (e.g., FVB mice)
Procedure:
-
Formulation Preparation: On the day of the experiment, prepare a stable suspension of Elacridar.
-
Weigh the required amount of Elacridar for the desired dose (e.g., 100 mg/kg).
-
Suspend the powder in the vehicle (0.5% HPMC, 1% Tween 80) to achieve the final desired concentration (e.g., 10 mg/mL for a 10 mL/kg dosing volume).[1] Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
-
Animal Dosing:
-
To minimize variability in absorption, animals may be fasted for 2-3 hours before dosing.[12]
-
Administer the Elacridar suspension via oral gavage. The pre-treatment time before administering the test compound is crucial. A pre-treatment time of 2-3 hours is often employed to coincide with Elacridar's Tmax.[6][13]
-
Administer the test compound at the designated time point.
-
Collect blood and tissue samples at predetermined time points for pharmacokinetic analysis.
-
Protocol 2: Intravenous Administration of Elacridar Solution
Objective: To achieve rapid and complete P-gp/BCRP inhibition for assessing the impact on the systemic clearance and tissue distribution (e.g., brain penetration) of a co-administered test compound.
Materials:
-
Elacridar powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol (PG)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intravenous injection (e.g., 27-30 gauge)
-
Animal model (e.g., FVB mice)
Procedure:
-
Formulation Preparation: On the day of the experiment, prepare the Elacridar dosing solution.
-
Dissolve Elacridar in a vehicle containing DMSO, PG, and saline (2:2:1 v/v/v) to the desired final concentration (e.g., 1.25 mg/mL for a 2.5 mg/kg dose at a 2 mL/kg dosing volume).[1]
-
-
Animal Dosing:
-
Administer the Elacridar solution intravenously, typically via the tail vein.
-
Elacridar is often administered 30 minutes prior to the intravenous administration of the probe substrate.[14][15]
-
Administer the test compound at the designated time point.
-
Collect blood and tissue samples at predetermined time points for pharmacokinetic analysis.
-
Caption: General experimental workflow for an in vivo pharmacokinetic study using Elacridar.
The Role of Elacridar-d4 in Bioanalysis
Accurate quantification of the test compound and Elacridar in biological matrices is fundamental to any PK study. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[17][18] In this context, a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision.
Elacridar-d4 is the deuterated analog of Elacridar and serves as the ideal internal standard for the quantification of Elacridar.[7][17]
Why use a stable isotope-labeled internal standard?
-
Correction for Matrix Effects: It co-elutes chromatographically with the analyte (Elacridar) and experiences similar ionization suppression or enhancement in the mass spectrometer source.
-
Correction for Sample Processing Variability: It accounts for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[17]
Protocol 3: Bioanalytical Sample Preparation and Analysis
Objective: To quantify Elacridar concentrations in plasma samples using LC-MS/MS with Elacridar-d4 as an internal standard.
Materials:
-
Collected plasma samples
-
Elacridar-d4 (as internal standard)
-
Protein precipitation solvent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., tert-butyl methyl ether)[17]
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Elacridar into blank plasma.
-
Sample Preparation:
-
To a known volume of plasma sample (e.g., 100 µL), standard, or QC, add a fixed amount of Elacridar-d4 solution (the internal standard working solution). The concentration of the internal standard should be consistent across all samples and high enough to provide a robust signal.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes), vortexing, and centrifuging to pellet the precipitated proteins.
-
Alternatively, perform liquid-liquid extraction.[17]
-
Transfer the supernatant (or the organic layer from extraction) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a method to chromatographically separate Elacridar from other matrix components.
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-to-product ion transitions for both Elacridar and Elacridar-d4.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Elacridar to Elacridar-d4 against the nominal concentration of the calibration standards.
-
Determine the concentration of Elacridar in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Elacridar is a powerful pharmacological tool for investigating the role of P-gp and BCRP in drug disposition. A well-designed in vivo study, utilizing appropriate dosing concentrations, routes of administration, and formulations, can provide invaluable insights into a drug candidate's potential for limited bioavailability or tissue penetration. The concomitant use of Elacridar-d4 as an internal standard ensures the generation of high-quality, reliable bioanalytical data, which is the bedrock of any successful pharmacokinetic study. This comprehensive approach empowers researchers to make informed decisions in the drug development process, ultimately contributing to the design of safer and more effective medicines.
References
-
Agarwal, S., Sane, R., Gallardo, J. L., Ohlfest, J. R., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(5), 940-946. [Link]
-
Nowak, M., Ginter-Kramarczyk, D., & Grześkowiak, E. (2021). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 22(11), 5712. [Link]
-
Nowak, M., Ginter-Kramarczyk, D., & Grześkowiak, E. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6755. [Link]
-
Nowak, M., Ginter-Kramarczyk, D., & Grześkowiak, E. (2022). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Shaik, N. M., Jayaswal, A., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 103(4), 1343–1354. [Link]
-
Agarwal, S., Sane, R., & Elmquist, W. F. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(10), 1893-1902. [Link]
-
Mittapalli, R. K., Manda, V. K., & Adkins, C. E. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Current Pharmaceutical Analysis, 8(2), 196-204. [Link]
-
Shaik, N. M., Jayaswal, A., & Elmquist, W. F. (2013). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 102(4), 1343-54. [Link]
-
Mittapalli, R. K., Manda, V. M., & Adkins, C. E. (2012). A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. Current pharmaceutical analysis, 8(2), 196-204. [Link]
-
Breedveld, P., Pluim, D., & Cipriani, G. (2005). The Effect of Bcrp1 (Abcg2) on the In vivo Pharmacokinetics and Brain Penetration of Imatinib Mesylate (Gleevec): Implications for the Use of Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors to Enable the Brain Penetration of Imatinib in Patients. Cancer Research, 65(7), 2577-2582. [Link]
-
Nowak, M., Ginter-Kramarczyk, D., & Grześkowiak, E. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6755. [Link]
-
Agarwal, S., Sane, R., Gallardo, J. L., Ohlfest, J. R., & Elmquist, W. F. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug metabolism and disposition: the biological fate of chemicals, 40(5), 940–946. [Link]
-
Kuppens, I. E., Witteveen, P. O., & van Maanen, M. J. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of mass spectrometry, 39(8), 906-13. [Link]
-
de Vries, M., Wagenaar, E., & van der Kruijssen, C. M. M. (2019). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. Pharmaceutics, 11(11), 579. [Link]
-
Patel, D. (2023). REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. Zenodo. [Link]
-
Hendrikx, J. J. M. A., de Vries, M., & Leenders, J. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British Journal of Cancer, 110(8), 1985-1992. [Link]
-
U.S. Food and Drug Administration. (1986). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]
-
Sawicki, E., van Hoogstraten, E., & Dickinson, P. A. (2017). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. Drug delivery and translational research, 7(1), 126-134. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
FDA Center for Drug Evaluation and Research. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. [Link]
-
Sawicki, E., van Hoogstraten, E., & Dickinson, P. A. (2016). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of pharmaceutical and biomedical analysis, 128, 366-372. [Link]
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link]
-
Kim, H., & Kim, J. (2007). Determination of glabridin in human plasma by solid-phase extraction and LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 45(1), 173-7. [Link]
Sources
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure [mdpi.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application and Protocol for the Quantification of Elacridar in Plasma using Elacridar-d4 by LC-MS/MS
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Elacridar in plasma samples. Elacridar is a potent third-generation inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3][4][5] Its ability to modulate the absorption, distribution, and elimination of various therapeutic agents makes its accurate measurement in biological matrices a critical aspect of preclinical and clinical drug development.[4][6] To ensure the highest degree of accuracy and mitigate potential matrix effects, this protocol employs a stable isotope-labeled internal standard, Elacridar-d4. The methodology presented herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind each procedural choice, ensuring both technical accuracy and practical applicability. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9][10]
Introduction: The Rationale for Precise Elacridar Quantification
Elacridar (GF120918) has emerged as a critical tool in pharmacology and oncology research. By inhibiting P-gp and BCRP, two key efflux transporters that confer multidrug resistance and limit drug penetration across physiological barriers like the blood-brain barrier, Elacridar can significantly enhance the efficacy and bioavailability of co-administered drugs.[1][3][4][11] Consequently, understanding the pharmacokinetic profile of Elacridar is paramount to optimizing therapeutic strategies and ensuring patient safety.
Expertise & Experience: The choice of a stable isotope-labeled internal standard, such as Elacridar-d4, is a cornerstone of a reliable bioanalytical method. Elacridar-d4 is chemically identical to Elacridar, differing only in the substitution of four hydrogen atoms with deuterium. This subtle modification results in a distinct mass-to-charge ratio (m/z) detectable by mass spectrometry, while ensuring that its physicochemical properties, extraction recovery, and ionization efficiency closely mimic those of the analyte. This co-elution and similar behavior during sample processing and analysis effectively compensate for variations in sample preparation and instrument response, leading to superior accuracy and precision in quantification.
Trustworthiness: The protocol described below is designed as a self-validating system. By incorporating quality control (QC) samples at multiple concentration levels (low, medium, and high) within each analytical run, the method's performance can be continuously monitored. The acceptance criteria for these QCs, as defined by regulatory guidelines, ensure the reliability and reproducibility of the data generated.[7][8][9]
Bioanalytical Method Workflow
The overall workflow for the quantification of Elacridar in plasma is a multi-step process designed to ensure the removal of interfering matrix components and the accurate measurement of the analyte.
Figure 1: A schematic overview of the bioanalytical workflow for the quantification of Elacridar in plasma.
Detailed Experimental Protocol
This protocol is intended for the quantitative analysis of Elacridar in human plasma. All procedures should be performed in a qualified laboratory environment by trained personnel.
Materials and Reagents
-
Elacridar (≥98% purity)
-
Elacridar-d4 (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
Expertise & Experience: The separate preparation of calibration standard (CS) and quality control (QC) stock solutions from different weighings of the reference standard is a critical step to avoid bias in the validation process. This ensures that the accuracy of the QCs is a true measure of the method's performance and not influenced by potential errors in the preparation of the calibration curve.
-
Elacridar Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Elacridar and dissolve it in 10 mL of methanol.
-
Elacridar-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Elacridar-d4 and dissolve it in 1 mL of methanol.
-
Elacridar Working Solutions for Calibration Standards and QCs: Serially dilute the Elacridar stock solution with 50:50 (v/v) methanol:water to prepare working solutions at appropriate concentrations.
-
Elacridar-d4 Working Solution (100 ng/mL): Dilute the Elacridar-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
Prepare calibration standards and quality controls by spiking the appropriate working solutions into blank human plasma (typically a 5-10% spike of the total plasma volume to minimize matrix disruption).
| Standard/QC Level | Concentration (ng/mL) |
| LLOQ | 1 |
| CS 2 | 2.5 |
| CS 3 | 10 |
| CS 4 | 50 |
| CS 5 | 100 |
| CS 6 | 250 |
| ULOQ | 500 |
| LQC | 3 |
| MQC | 75 |
| HQC | 400 |
Table 1: Suggested concentrations for calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Expertise & Experience: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[12][13][14] Acetonitrile is a commonly used and efficient precipitating agent, providing high protein removal efficiency and good recovery for a wide range of analytes.[13] A 3:1 ratio of acetonitrile to plasma is generally sufficient to ensure complete protein precipitation.[15]
-
To 50 µL of plasma sample (blank, CS, QC, or unknown) in a microcentrifuge tube, add 150 µL of the Elacridar-d4 working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Step-by-step workflow for the protein precipitation sample preparation method.
LC-MS/MS Instrumentation and Conditions
Trustworthiness: The use of a C18 reverse-phase column provides excellent retention and separation for moderately nonpolar molecules like Elacridar. A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape, which is crucial for sensitivity and accurate integration. The mass spectrometric parameters, specifically the Multiple Reaction Monitoring (MRM) transitions, are highly selective for Elacridar and Elacridar-d4, minimizing the risk of interference from other compounds.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Elacridar: 564.3 > 206.1Elacridar-d4: 568.3 > 210.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Recommended LC-MS/MS parameters.
Method Validation
The bioanalytical method should be fully validated according to the FDA and/or EMA guidelines.[7][8][9][10][16] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of Elacridar in plasma using Elacridar-d4 as an internal standard. The combination of a straightforward protein precipitation sample preparation method and a sensitive and selective LC-MS/MS analysis ensures a robust and reliable assay suitable for pharmacokinetic studies in drug development. By adhering to the principles of bioanalytical method validation, researchers can have high confidence in the accuracy and precision of the data generated using this methodology.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192218/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Agarwal, S., et al. (2012). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 40(5), 856-863. [Link]
-
Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1053-1059. [Link]
-
SlideShare. (2014). Bioanalytical method validation emea. [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. [Link]
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Parker, R., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of Proteomics, 229, 103949. [Link]
-
Wiese, M., et al. (2021). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(12), 6439. [Link]
-
Agarwal, S., et al. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(9), 1731-1737. [Link]
-
van der Heijden, J., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Rapid Communications in Mass Spectrometry, 18(11), 1221-1226. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
ResearchGate. Inhibition of P‐gp and Bcrp at the rat BBB with elacridar. [Link]
-
Rood, J. J. M., et al. (2016). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 129, 369-376. [Link]
-
Utrecht University Research Portal. (2021). Application. [Link]
-
MDPI. (2021). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. [Link]
-
ResearchGate. (2016). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. [Link]
Sources
- 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
Quantitative Determination of Elacridar in Biological Matrices using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: This document provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Elacridar, utilizing its deuterated analog, Elacridar-d4, as the internal standard. The causality behind each methodological choice is explained to provide a deeper understanding of the development process, ensuring scientific integrity and reproducibility. This method is grounded in established bioanalytical principles and adheres to the spirit of regulatory guidelines for method validation.
Introduction and Scientific Rationale
Elacridar (GF120918) is a potent, third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3] These transporters are critical players in pharmacology, acting as efflux pumps that can limit the oral bioavailability and central nervous system penetration of various therapeutic agents.[4][5][6] By inhibiting these pumps, Elacridar has significant potential to reverse multidrug resistance (MDR) in cancer cells and enhance the efficacy of co-administered drugs.[7][8][9]
Given its role as a bioavailability enhancer and MDR reversal agent, the precise quantification of Elacridar in complex biological matrices like plasma and tissue homogenates is paramount for pharmacokinetic (PK) studies, drug-drug interaction assessments, and overall clinical development.[10] LC-MS/MS stands as the gold standard for this task due to its unparalleled sensitivity, specificity, and high throughput capabilities.[11]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Elacridar-d4, is a cornerstone of a robust quantitative bioanalytical method.[10][12] Elacridar-d4 shares near-identical physicochemical properties with Elacridar, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample recovery and matrix-induced ionization effects, leading to superior accuracy and precision in the final concentration measurements.[13]
Method Development Strategy
The development of this method was guided by the physicochemical properties of Elacridar and established principles of bioanalysis.
-
Analyte Properties: Elacridar is a relatively large molecule (MW: 563.6 g/mol ) with high lipophilicity (LogP: ~5.6) and poor aqueous solubility.[2][14][15] These characteristics dictate the choice of reversed-phase chromatography for optimal retention and separation, and an extraction technique like liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to efficiently isolate it from complex biological matrices.[16]
-
Ionization: Elacridar contains multiple basic nitrogen atoms, making it readily protonated. Therefore, positive mode electrospray ionization (ESI+) was selected to generate a strong protonated molecular ion signal ([M+H]⁺).
-
Workflow: The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.
Caption: High-level workflow for Elacridar quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Rationale: LLE using an organic solvent like tert-butyl methyl ether (t-BME) was chosen for its ability to provide a clean extract by efficiently separating the lipophilic analyte from endogenous matrix components like proteins and salts.[10][13] This cleanliness is crucial for minimizing ion suppression and maintaining the long-term performance of the LC-MS/MS system.
Step-by-Step Procedure:
-
Allow biological samples (e.g., plasma) to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of Elacridar-d4 internal standard working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new clean tube, avoiding the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.
Protocol 2: Liquid Chromatography (LC) Conditions
Rationale: A C18 stationary phase is ideal for retaining Elacridar based on its lipophilicity. A gradient elution is employed to ensure a sharp peak shape for the analyte while eluting more polar matrix components early and strongly retained components later, optimizing the analysis time and separation efficiency. The addition of formic acid to the mobile phase aids in protonation, which is essential for ESI+ detection.[6][13]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0.0-0.5 min: 20% B; 0.5-3.0 min: 20% to 95% B; 3.0-4.0 min: 95% B; 4.1-6.0 min: 20% B |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Conditions
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. This is achieved by isolating a specific precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process virtually eliminates chemical noise, resulting in an excellent signal-to-noise ratio.
Instrumentation and Optimized Parameters:
| Parameter | Elacridar | Elacridar-d4 (IS) |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (Q1) | m/z 564.6 | m/z 568.6 |
| Product Ion (Q3) | m/z 252.9 | m/z 252.9 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 39 V (nominal) | 39 V (nominal) |
| Declustering Potential (DP) | 80 V (nominal) | 80 V (nominal) |
| Spray Voltage | 4500 V | |
| Source Temperature | 500°C |
Note: CE and DP values are instrument-dependent and should be optimized empirically by infusing a standard solution of both Elacridar and Elacridar-d4.
Method Validation Principles
For this method to be used in regulated studies, it must undergo a full validation according to guidelines from regulatory bodies like the FDA and EMA.[17][18][19][20][21] The validation process demonstrates that the assay is fit for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with appropriate weighting (e.g., 1/x²) is typically used over a defined range (e.g., 1-500 ng/mL).[10]
-
Accuracy and Precision: Accuracy measures the closeness of mean results to the true value, while precision measures the closeness of individual results. Evaluated at multiple QC levels (LLOQ, Low, Mid, High) within a single run and across multiple days.
-
Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked matrix to its response in a pure solution. The SIL-IS is critical for correcting this effect.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top storage, and long-term freezer storage.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Elacridar in biological matrices using its stable isotope-labeled internal standard, Elacridar-d4. The protocols for sample preparation, chromatography, and mass spectrometry are optimized based on the analyte's physicochemical properties and established best practices in bioanalysis. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of reliable data to support pharmacokinetic and drug development studies involving Elacridar.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
European Medicines Agency. Draft Guideline Bioanalytical method validation. [Link]
-
Sane, R., et al. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(12), 2349-2355. [Link]
-
Stokvis, E., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(10), 1122-1130. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
-
van der Nagel, B. C., et al. (2017). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 145, 573-580. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
ResearchGate. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition. [Link]
-
National Institutes of Health. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. [Link]
-
Sane, R., et al. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 41(10), 1797-1805. [Link]
-
National Center for Biotechnology Information. Elacridar | C34H33N3O5 | CID 119373. PubChem. [Link]
-
Agarwal, S., et al. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences, 103(4), 1235-1242. [Link]
-
ResearchGate. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. [Link]
-
Lentzas, A., et al. (2020). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B, 1152, 122245. [Link]
-
ResearchGate. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse | Request PDF. [Link]
-
Yamamoto, K., et al. (2022). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 45(6), 757-764. [Link]
-
ResearchGate. : (A) MS (subgraph) and MS2 spectra of elacridar... | Download Scientific Diagram. [Link]
-
New Drug Approvals. Elacridar. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
MDPI. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. [Link]
-
MDPI. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. [Link]
-
National Institutes of Health. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. [Link]
-
PubMed. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. [Link]
-
Royal Society of Chemistry. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models [mdpi.com]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Utilizing Elacridar to Enhance Brain Distribution of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. A primary mechanism limiting drug entry into the brain is the active efflux mediated by ATP-binding cassette (ABC) transporters, principally P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP.[1][3][4] By non-competitively binding to these transporters, Elacridar effectively "opens the gate," preventing the efflux of co-administered therapeutic agents that are substrates of these transporters. This action can dramatically increase the brain-to-plasma concentration ratio of a drug, potentially transforming a systemically active but centrally ineffective compound into a viable CNS therapeutic. These application notes provide a comprehensive guide, from mechanistic principles to detailed experimental protocols, for leveraging Elacridar to investigate and enhance the brain distribution of therapeutic candidates.
Introduction: Overcoming the Blood-Brain Barrier
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While crucial for protecting the brain from toxins and pathogens, this barrier also restricts the passage of over 98% of small-molecule drugs. Efflux transporters, particularly P-gp and BCRP, are key players in this gatekeeper function.[2] They are expressed on the luminal membrane of the brain capillary endothelial cells and actively pump a wide variety of structurally diverse compounds out of the endothelial cells and back into the bloodstream.[2]
Elacridar offers a powerful pharmacological tool to transiently inhibit this efflux mechanism.[1] Its use in preclinical studies allows researchers to:
-
Determine if a compound is a P-gp/BCRP substrate: By comparing the brain penetration of a drug in the presence and absence of Elacridar, one can elucidate the role of these transporters in limiting its CNS distribution.[5][6]
-
Enhance therapeutic efficacy in CNS models: For known P-gp/BCRP substrates with CNS targets (e.g., oncology, neurodegeneration), co-administration with Elacridar can significantly boost brain concentrations to therapeutic levels.[7][8]
-
Mimic transporter-deficient genetic models: The use of a chemical inhibitor like Elacridar provides a cost-effective and flexible alternative to using genetically modified knockout mice (e.g., Mdr1a/b(-/-)Bcrp1(-/-)).[5][6]
These notes will detail the scientific rationale and step-by-step methodologies for both in vitro and in vivo applications of Elacridar.
Mechanism of Action: Inhibition of P-gp and BCRP
Elacridar functions as a potent, non-competitive inhibitor of P-gp and BCRP.[1] Unlike competitive inhibitors that vie for the same binding site as the substrate, Elacridar binds to a different site on the transporters. This binding induces a conformational change that allosterically inhibits the transporter's ability to bind and hydrolyze ATP, which is the energy source for the efflux process. The net result is a significant reduction in the transport of substrate drugs out of the brain endothelial cells, leading to their increased accumulation in the brain parenchyma.
dot
Caption: Elacridar blocks P-gp/BCRP efflux at the BBB.
Data Presentation: Elacridar Dosing and Formulation
The choice of administration route and formulation for Elacridar is critical and depends on the experimental objective. Due to its poor aqueous solubility, careful preparation is required to ensure bioavailability and efficacy.[7][9]
| Route of Administration | Species | Dosage Range (mg/kg) | Common Vehicle/Formulation | Key Application & Rationale | Reference(s) |
| Intravenous (IV) | Mouse, Rat | 2.5 - 10 | 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water | Rapid, complete bioavailability. Ideal for acute screening studies to determine a compound's P-gp/BCRP substrate liability. | [10] |
| Mouse | 2.5 | DMSO, Propylene glycol, Saline (2:2:1 v/v/v) | Alternative IV formulation for achieving rapid systemic exposure. | [1][7] | |
| Oral (PO) | Mouse | 50 - 100 | 0.5% HPMC, 1% Tween 80 in water (suspension) | To assess the impact on both intestinal absorption and BBB penetration. Preferred for chronic dosing studies. | [1][7] |
| Intraperitoneal (IP) | Mouse | 5 - 100 | Microemulsion (Cremophor EL, Carbitol, Captex 355) | Used in some studies, but results in very low bioavailability (1%) for standard suspensions. Microemulsions can improve this. | [7][9] |
Note: DMAC = Dimethylacetamide; PEG-400 = Polyethylene glycol 400; HPβCD = Hydroxypropyl-β-cyclodextrin; HPMC = Hydroxypropylmethylcellulose; DMSO = Dimethyl sulfoxide.
Experimental Protocols
Protocol 1: In Vitro Assessment of P-gp/BCRP Inhibition
This protocol uses transfected cell lines, such as Madin-Darby Canine Kidney (MDCKII) cells overexpressing human P-gp (MDR1) or BCRP, to quantify the inhibitory potency of Elacridar and its effect on a test compound.
Objective: To determine the concentration-dependent effect of Elacridar on the cellular accumulation of a fluorescent or radiolabeled P-gp/BCRP substrate.
Materials:
-
MDCKII-MDR1, MDCKII-BCRP, and wild-type MDCKII cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Elacridar
-
Probe substrate (e.g., [¹⁴C]dasatinib, Rhodamine 123 for P-gp, Hoechst 33342 for BCRP)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCKII-MDR1, MDCKII-BCRP, and wild-type cells in 96-well plates at an appropriate density to form a confluent monolayer within 48-72 hours.
-
Preparation of Solutions: Prepare stock solutions of Elacridar in DMSO. On the day of the experiment, create a serial dilution of Elacridar in HBSS to achieve final concentrations ranging from 0.01 µM to 10 µM. Prepare the probe substrate in HBSS at a fixed concentration.
-
Pre-incubation with Elacridar: Aspirate the culture medium from the wells and wash the cell monolayers twice with warm HBSS. Add the Elacridar solutions (or vehicle control) to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Accumulation: Add the probe substrate solution (containing the corresponding Elacridar concentration) to the wells. Incubate for 1-2 hours at 37°C.
-
Termination and Lysis: Aspirate the incubation solution and rapidly wash the monolayers three times with ice-cold HBSS to stop the transport process. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 20 minutes with gentle shaking.
-
Quantification:
-
Radiolabeled Substrate: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Fluorescent Substrate: Measure the fluorescence intensity directly in the 96-well plate using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the signal to the protein content in each well (e.g., using a BCA protein assay). Plot the percent increase in substrate accumulation relative to the vehicle control against the Elacridar concentration. Calculate the EC₅₀ value, which is the concentration of Elacridar that produces 50% of the maximal increase in substrate accumulation.
Expected Outcome: A concentration-dependent increase in the intracellular accumulation of the probe substrate in the transfected cell lines, but not significantly in the wild-type cells. This demonstrates Elacridar's specific inhibitory effect on P-gp and BCRP.
Protocol 2: In Vivo Rodent Screening for Enhanced Brain Penetration
This protocol provides a robust and cost-effective method to assess whether a therapeutic agent's brain distribution is limited by P-gp/BCRP and can be enhanced by Elacridar.[5][6]
Objective: To compare the brain-to-plasma concentration ratio (Kp) of a test compound in rodents with and without Elacridar pre-treatment.
Materials:
-
Rodent model (e.g., FVB or C57BL/6 mice, Sprague-Dawley rats)
-
Elacridar
-
Test compound
-
Appropriate vehicles for IV or PO administration (see Table above)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Surgical tools for brain extraction
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Analytical instrumentation (LC-MS/MS)
dot
Caption: Workflow for in vivo screening using Elacridar.
Procedure:
-
Animal Acclimation & Grouping: Acclimate animals for at least one week. Randomly assign animals to two main groups (n=3-4 per time point):
-
Group 1 (Control): Receives vehicle followed by the test compound.
-
Group 2 (Elacridar): Receives Elacridar followed by the test compound.
-
Self-Validating Control: Include a third group with a known non-P-gp substrate (e.g., atenolol) to demonstrate that Elacridar does not affect its brain penetration.[5]
-
-
Formulation Preparation: Prepare fresh dosing solutions/suspensions for Elacridar and the test compound on the day of the experiment as described in the table above.
-
Dosing Regimen:
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8 hours) post-test compound administration, euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect trunk blood into EDTA-coated tubes. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Perfuse the animal transcardially with ice-cold saline to remove residual blood from the brain vasculature.
-
Carefully dissect the whole brain, rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store plasma and brain samples at -80°C until analysis.
-
-
Sample Processing for LC-MS/MS:
-
Brain Homogenization: On the day of analysis, weigh the frozen brain tissue. Add a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, w/v) and homogenize thoroughly using a bead beater or probe sonicator on ice.[10]
-
Protein Precipitation/Extraction: To a known volume of brain homogenate or plasma (e.g., 50 µL), add 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Use a validated LC-MS/MS method to quantify the concentration of the test compound in plasma and brain homogenate samples.
-
Calculate the brain-to-plasma concentration ratio (Kp) for each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).
-
For a more comprehensive analysis, calculate the Area Under the Curve (AUC) for both brain and plasma concentration-time profiles using non-compartmental analysis. The ratio of AUCbrain to AUCplasma (Kp,AUC) provides a robust measure of overall brain exposure.
-
An increase of 2-fold or greater in the Kp or Kp,AUC in the Elacridar-treated group compared to the control group is a strong indicator that the test compound is a P-gp and/or BCRP substrate.[5][6]
-
Scientific Integrity & Trustworthiness: Critical Considerations
-
Toxicity and Off-Target Effects: While single doses of Elacridar used for pharmacokinetic studies are generally well-tolerated in rodents, researchers should always monitor animals for any adverse effects.[7] Chronic dosing may lead to accumulation and potential toxicity, requiring careful dose selection and monitoring.[7] Preclinical studies have shown Elacridar does not significantly affect P450 enzymes, suggesting a low risk of drug-drug interactions at the metabolic level.[8]
-
Formulation is Key: Elacridar's low aqueous solubility is a critical hurdle. Inconsistent or incomplete solubilization will lead to highly variable exposure and unreliable results.[7][9] Always prepare formulations fresh and ensure complete dissolution (for solutions) or a homogenous suspension. Microemulsion formulations have been developed to improve bioavailability.[11]
-
Brain Perfusion: Transcardial perfusion with saline is highly recommended to remove blood from brain tissue. Failure to do so can lead to an overestimation of brain concentrations, as the analysis will measure the drug present in the residual blood within the brain vasculature, not just the drug that has crossed the BBB.
-
Control Groups: The inclusion of both positive (known P-gp/BCRP substrate) and negative (known non-substrate) control compounds is essential for validating the experimental model and ensuring that the observed effects are specific to Elacridar's inhibition of efflux transporters.[5]
Conclusion
Elacridar is an indispensable tool in CNS drug discovery and development. When used with carefully designed and controlled experiments, it provides definitive insights into the role of P-gp and BCRP in limiting the brain penetration of therapeutic agents. The protocols and data presented in these application notes offer a validated framework for researchers to effectively utilize Elacridar, thereby accelerating the development of novel treatments for challenging neurological and psychiatric disorders.
References
-
Sane, R., Agarwal, S., & Mittapalli, R. K. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kortagere, S., et al. (2012). A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. Recent patents on CNS drug discovery. [Link]
-
Sane, R., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition. [Link]
-
Abbott, N. J., et al. (2022). In Vitro Models of the Blood-Brain Barrier. Methods in Molecular Biology. [Link]
-
Veszelka, S., et al. (2014). In Vitro Models of the Blood-Brain Barrier for the Study of Drug Delivery to the Brain. Current Pharmaceutical Design. [Link]
-
Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. International Journal of Nanomedicine. [Link]
-
Shityakov, S., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. International Journal of Molecular Sciences. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Models of the Blood–Brain Barrier. Springer Nature. [Link]
-
Cwynar, A., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. [Link]
-
Ingenta Connect. (n.d.). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Ingenta Connect. [Link]
-
Sane, R., et al. (2013). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences. [Link]
-
Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacological Reviews. [Link]
-
Hartz, A. M., & Bauer, B. (2011). Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier. Advanced Drug Delivery Reviews. [Link]
-
Cwynar, A., et al. (2024). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences. [Link]
-
de Vries, N. A., et al. (2021). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. [Link]
-
Langer, O., & Bauer, M. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics. [Link]
-
Sane, R., et al. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences. [Link]
-
de Vries, N. A., et al. (2007). P-Glycoprotein and Breast Cancer Resistance Protein: Two Dominant Transporters Working Together in Limiting the Brain Penetration of Topotecan. Clinical Cancer Research. [Link]
-
Patsnap. (n.d.). How is drug distribution in the brain measured?. Patsnap Synapse. [Link]
-
O'Donnell, E., et al. (2018). Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Development and Evaluation of a Novel Microemulsion Formulation of Elacridar to Improve its Bioavailability. ResearchGate. [Link]
-
Kalvass, J. C., & Maurer, T. S. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
ResearchGate. (n.d.). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. ResearchGate. [Link]
-
Sun, H., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Molecules. [Link]
-
van Assema, D. M., et al. (2011). Blood-Brain Barrier P-Glycoprotein Function in Neurodegenerative Disease. Current Pharmaceutical Design. [Link]
-
SPIE Digital Library. (n.d.). Optical method for real-time monitoring of drug concentrations facilitates the development of novel methods for drug delivery to brain tissue. SPIE Digital Library. [Link]
-
Neuro-Oncology. (2023). THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS. Neuro-Oncology. [Link]
-
ResearchGate. (n.d.). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. [Link]
-
PubMed. (n.d.). Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates. PubMed. [Link]
-
OUCI. (n.d.). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published…. OUCI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Evaluating Elacridar in Combination with Chemotherapy to Overcome Multidrug Resistance in 2D and 3D Cell Culture Models
Abstract
Multidrug resistance (MDR) is a primary obstacle to successful chemotherapy, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters function as cellular efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.[1][3] Elacridar (GF120918), a potent third-generation dual inhibitor of P-gp and BCRP, offers a promising strategy to reverse this resistance.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers to investigate the efficacy of Elacridar in sensitizing cancer cells to chemotherapy, comparing traditional 2D monolayer cultures with more physiologically relevant 3D spheroid models.
Introduction: The Rationale for Combining Elacridar with Chemotherapy
Cancer cells develop MDR through various mechanisms, with the overexpression of P-gp and BCRP being a clinically significant factor.[6] These proteins are located in the cell membrane and use the energy from ATP hydrolysis to expel a wide range of structurally diverse anticancer drugs, including taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and topoisomerase inhibitors (e.g., topotecan).[1][7] This leads to reduced drug efficacy and treatment failure.
Elacridar is a powerful, non-competitive inhibitor that blocks the drug-binding sites of both P-gp and BCRP, thereby restoring the intracellular accumulation of chemotherapeutic agents and re-sensitizing resistant cells.[1][4][8]
Why Transition from 2D to 3D Models?
While 2D cell cultures are invaluable for initial high-throughput screening, they fail to replicate the complex architecture and microenvironment of a solid tumor.[9][10] 3D tumor spheroids, self-assembled aggregates of cancer cells, better mimic the in vivo state by establishing:
-
Cell-cell and cell-matrix interactions: Crucial for signaling and survival.[11]
-
Physiological gradients: Nutrient, oxygen, and drug concentration gradients from the spheroid periphery to its core.[11][12]
-
Physical barriers: The dense structure of spheroids can physically impede drug penetration.[11]
Consequently, cells grown in 3D spheroids often exhibit greater drug resistance than their 2D counterparts, providing a more stringent and predictive model for preclinical drug evaluation.[9][13] Studies have shown that while Elacridar effectively inhibits P-gp in both models, its ability to fully restore chemosensitivity can be limited in 3D spheroids, underscoring the complex, multifactorial nature of resistance in a tumor-like context.[4][6]
Mechanism of Action: Overcoming Drug Efflux
The primary mechanism of Elacridar is the direct inhibition of P-gp and BCRP transporters. By blocking these pumps, Elacridar prevents the efflux of co-administered chemotherapeutic drugs, leading to their accumulation within the cancer cell where they can exert their cytotoxic effects.
Caption: Elacridar blocks P-gp/BCRP pumps, increasing intracellular chemotherapy levels.
Experimental Design & Workflow
A typical experimental workflow involves comparing a drug-sensitive parental cell line with its multidrug-resistant subline, which overexpresses P-gp and/or BCRP. The efficacy of a chemotherapeutic agent is tested alone and in combination with a non-toxic concentration of Elacridar across both 2D and 3D models.
Caption: Workflow for evaluating Elacridar's chemosensitizing effects.
Detailed Protocols
Protocol 4.1: 2D Monolayer Cell Culture and Treatment
This protocol outlines the standard procedure for evaluating cytotoxicity in a 2D format.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well, flat-bottom tissue culture plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate overnight (or for at least 6-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Preparation & Treatment:
-
Prepare a 2X stock concentration of the chemotherapeutic agent and Elacridar in culture medium.
-
Create a serial dilution of the chemotherapeutic agent.
-
Aspirate the seeding medium from the wells.
-
Add 100 µL of the appropriate drug solution to each well. Include wells for:
-
Untreated Control (medium only)
-
Elacridar Alone Control (at a fixed, non-toxic concentration, e.g., 1 µM)[4]
-
Chemotherapy Alone (serial dilutions)
-
Chemotherapy + Elacridar (serial dilutions of chemo + fixed concentration of Elacridar)
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient for the chemotherapeutic agent to induce cytotoxicity.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15]
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan.
-
Incubate for at least 2 hours at room temperature in the dark, ensuring complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4.2: 3D Spheroid Generation and Treatment
This protocol uses the liquid overlay technique with ultra-low attachment (ULA) plates, a common method for generating uniform spheroids.[10][11]
-
Spheroid Formation:
-
Use a sterile 96-well round-bottom ULA plate.
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed the desired number of cells (e.g., 750-6,000 cells/well, depending on the cell line's aggregation properties) in 100-200 µL of complete culture medium per well.[9]
-
Centrifuge the plate briefly at low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate at 37°C, 5% CO₂ for 3-7 days to allow for the formation of compact spheroids. Monitor spheroid formation and size daily.[9]
-
-
Compound Treatment:
-
Prepare 2X stock concentrations of drugs as described in Protocol 4.1.
-
Carefully remove approximately half the volume of medium from each well without disturbing the spheroid.
-
Add an equal volume of the 2X drug solution to achieve the final desired concentration.
-
Incubate for 72 hours or longer, as drug penetration and effect may be delayed in 3D models.[4]
-
-
Viability Assessment (CellTiter-Glo® 3D Assay):
-
This assay is specifically designed for robust cell lysis and ATP measurement in 3D structures.[16][17]
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.[18][19]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[18][20]
-
Transfer the contents to an opaque-walled 96-well plate suitable for luminescence readings.[19]
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.[18]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[18][19]
-
Record luminescence using a plate reader. The signal is directly proportional to the amount of ATP, an indicator of metabolically active, viable cells.[16]
-
Data Analysis and Interpretation
For both 2D and 3D assays, cell viability should be expressed as a percentage relative to the untreated control.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
-
Determine IC₅₀ Values:
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value, which is the drug concentration that inhibits 50% of cell viability.
-
-
Calculate Fold Reversal (FR) or Sensitization Factor:
-
FR = IC₅₀ (Chemotherapy Alone) / IC₅₀ (Chemotherapy + Elacridar)
-
An FR value greater than 1 indicates that Elacridar sensitized the cells to the chemotherapy.
-
Expected Results & Interpretation Table
| Model | Cell Line | Treatment | Expected IC₅₀ | Interpretation |
| 2D | Sensitive | Paclitaxel | Low (e.g., 10 nM) | Cells are inherently sensitive to the drug. |
| 2D | Resistant | Paclitaxel | High (e.g., >500 nM) | P-gp/BCRP efflux confers high resistance.[4] |
| 2D | Resistant | Paclitaxel + Elacridar | Low (e.g., ~15 nM) | Elacridar effectively reverses resistance in monolayer.[6] |
| 3D | Sensitive | Paclitaxel | Moderate (e.g., 50 nM) | 3D structure confers some intrinsic resistance.[9] |
| 3D | Resistant | Paclitaxel | Very High (e.g., >2 µM) | Combined efflux and 3D architecture create strong resistance.[13] |
| 3D | Resistant | Paclitaxel + Elacridar | Moderate-High (e.g., ~400 nM) | Elacridar inhibits efflux, but physical barriers and other 3D-related resistance mechanisms may limit full sensitization.[4][6] |
Note: The IC₅₀ values are illustrative and will vary significantly based on the cell line and chemotherapeutic agent used.
Conclusion and Future Directions
These protocols provide a robust methodology for assessing the potential of Elacridar to overcome MDR in both 2D and 3D in vitro models. A direct comparison between the two models is critical, as the diminished re-sensitization often observed in 3D spheroids highlights the importance of addressing not only transporter-mediated efflux but also drug penetration and the unique cellular states within a tumor microenvironment.[4][6] Future studies could expand on this work by incorporating co-cultures with stromal or immune cells to create even more complex and predictive tumor models.[12][21]
References
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Quick Protocol #FB258. [URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/fb258-promega-celltiter-glo-3d-cell-viability-assay-quick-protocol.pdf]
- faCellitate. Establishment of perfect 3D spheroids for cancer research – your guideline. [URL: https://facellitate.com/establishment-of-perfect-3d-spheroids-for-cancer-research-your-guideline/]
- Breedveld, P., Beijnen, J. H., & Schellens, J. H. M. (2006). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. Trends in Pharmacological Sciences, 27(1), 17–24. [URL: https://pubmed.ncbi.nlm.nih.gov/16337012/]
- Selleck Chemicals. Elacridar (GF120918) P-gp/BCRP Inhibitor. [URL: https://www.selleckchem.com/products/elacridar-gf120918.html]
- Ilex Life Sciences. P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. [URL: https://ilex-ls.com/wp-content/uploads/2023/04/P3D-Scaffolds-Protocol-Using-CellTiter-Glo-3D-Cell-Viability-Assay.pdf]
- Li, R., et al. (2018). Reversal of Breast Cancer Multidrug Resistance in Vitro by Doxorubicin and Elacridar Co-Delivery Nanoparticle. Latin American Journal of Pharmacy. [URL: https://www.latamjpharm.
- Wróbel, T., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 24(3), 2589. [URL: https://www.mdpi.com/1422-0067/24/3/2589]
- Wróbel, T., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298816/]
- MedChemExpress. Elacridar (GF120918). [URL: https://www.medchemexpress.com/elacridar.html]
- Wróbel, T., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/24/17512]
- Kudo, K., et al. (2016). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. Oncology Reports, 35(4), 2097–2104. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4774577/]
- Semantic Scholar. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. [URL: https://www.semanticscholar.org/paper/Elacridar-Reverses-P-gp-Mediated-Drug-Resistance-Wróbel-Melenko/0961448b3075678440d68f23f33918a554287515]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
- Sane, R., et al. (2012). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 40(8), 1566–1575. [URL: https://dmd.aspetjournals.org/content/40/8/1566]
- faCellitate. (2022). Cancer spheroids in drug screening. [URL: https://facellitate.com/cancer-spheroids-in-drug-screening/]
- Charo, J., et al. (2016). Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery. Journal of Visualized Experiments, (109), 53758. [URL: https://pubmed.ncbi.nlm.nih.gov/27023055/]
- Butini, M. E., et al. (2018). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Future Medicinal Chemistry, 10(1), 83–106. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752044/]
- ResearchGate. Use of P-glycoprotein and BCRP Inhibitors to Improve Oral Bioavailability and CNS Penetration of Anticancer Drugs. [URL: https://www.researchgate.
- Lee, G. Y., et al. (2021). Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening. Cancers, 13(22), 5824. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8616140/]
- Agarwal, S., et al. (2011). Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up. Current Pharmaceutical Design, 17(26), 2793–2802. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319293/]
- Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Vinci, M., et al. (2012). The Production of 3D Tumor Spheroids for Cancer Drug Discovery. Methods in Molecular Biology, 806, 1–18. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405108/]
- Semantic Scholar. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood–brain barrier: in silico discovery and preclinical evaluation. [URL: https://www.semanticscholar.org/paper/Dual-inhibitors-of-P-glycoprotein-and-breast-for-Lee-Choi/a76f2d2524a896987f2832e185e4c0d1264c1f6d]
- Horton, T. MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/MTT.pdf]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
- ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
- National Institutes of Health. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742111/]
- PubMed. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. [URL: https://pubmed.ncbi.nlm.nih.gov/36768909/]
- PubMed. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. [URL: https://pubmed.ncbi.nlm.nih.gov/38139260/]
- Wróbel, T., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 24(12), 10217. [URL: https://www.mdpi.com/1422-0067/24/12/10217]
- Howard, C. M., et al. (2021). Assessing chemotherapy dosing strategies in a spatial cell culture model. APL Bioengineering, 5(2), 026101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8010372/]
- de Moura, L. D. F., et al. (2023). Use of Three-Dimensional Cell Culture Models in Drug Assays for Anti-Cancer Agents in Oral Cancer: Protocol for a Scoping Review. International Journal of Molecular Sciences, 24(22), 16499. [URL: https://www.mdpi.com/1422-0067/24/22/16499]
- ResearchGate. (PDF) The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. [URL: https://www.researchgate.net/publication/367852327_The_Role_of_Elacridar_a_P-gp_Inhibitor_in_the_Re-Sensitization_of_PAC-Resistant_Ovarian_Cancer_Cell_Lines_to_Cytotoxic_Drugs_in_2D_and_3D_Cell_Culture_Models]
- ResearchGate. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation. [URL: https://www.researchgate.
- Melenko, K., et al. (2023). Elacridar decreases the activity of Pgp transporter in 2D and 3D models of ovarian cancer cell lines resistant to paclitaxel. FEBS Open Bio, 13, 151-152. [URL: https://febs.onlinelibrary.wiley.com/doi/full/10.1002/2211-5463.13659]
- Schwartz, A. M., et al. (2024). Patient-Derived Microtumors: How Can We Continue to Personalize Treatment for Ovarian Cancer Patients?. Cancers, 16(2), 333. [URL: https://www.mdpi.com/2072-6694/16/2/333]
- YouTube. 3D Spheroid Cell Models for Drug-Resistant Cancer Research. [URL: https://www.youtube.
Sources
- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. facellitate.com [facellitate.com]
- 10. Cancer spheroids in drug screening – faCellitate [facellitate.com]
- 11. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 18. promega.com [promega.com]
- 19. ilexlife.com [ilexlife.com]
- 20. promega.com [promega.com]
- 21. Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Elacridar in Brain Tissue: An Application Note and Protocol Utilizing Elacridar-d4 for Robust LC-MS/MS Analysis
Introduction: The Significance of Quantifying Elacridar in Neuro-pharmacokinetic Studies
Elacridar (GF120918) is a potent third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are highly expressed at the blood-brain barrier (BBB) and play a crucial role in limiting the brain penetration of a wide range of therapeutic agents, a significant hurdle in the treatment of central nervous system (CNS) diseases.[2] By inhibiting these efflux pumps, elacridar can significantly increase the brain concentration of co-administered drugs, making it an invaluable tool in preclinical and clinical research to enhance the efficacy of CNS-targeted therapies.[1][2]
Accurate quantification of elacridar concentrations in brain tissue is paramount to understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, determining the extent of target engagement, and optimizing dosing strategies to achieve desired therapeutic outcomes. This application note provides a comprehensive and robust protocol for the quantification of elacridar in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing its stable isotope-labeled counterpart, elacridar-d4, as the internal standard. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the bioanalytical method.[3]
Physicochemical Properties of Elacridar and Elacridar-d4
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a robust analytical method.
| Property | Elacridar | Elacridar-d4 (Major) | Reference |
| Molecular Formula | C₃₄H₃₃N₃O₅ | C₃₄H₂₉D₄N₃O₅ | |
| Molecular Weight | 563.64 g/mol | 567.67 g/mol | |
| Appearance | White to beige powder | Light yellow to yellow solid | |
| Solubility | DMSO: 2 mg/mL (with warming) | Not explicitly stated, but expected to be similar to elacridar | |
| Chemical Structure | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | Deuterium atoms on the ethyl linker |
The Rationale for Using a Deuterated Internal Standard
In LC-MS/MS-based bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. A stable isotope-labeled (SIL) internal standard, such as elacridar-d4, is considered the "gold standard" because it shares nearly identical physicochemical properties with the analyte. This ensures that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency (or suppression/enhancement) as elacridar. By normalizing the analyte's response to that of the co-eluting SIL-IS, variability introduced during sample preparation and analysis can be effectively compensated for, leading to superior accuracy and precision.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the quantification of elacridar in brain tissue.
Caption: Overall workflow for elacridar quantification in brain tissue.
Detailed Protocols
Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Adherence to regulatory guidelines, such as those from the FDA and EMA, is crucial for ensuring the reliability of bioanalytical data.[4][5]
1.1. Stock Solutions:
-
Elacridar Stock (1 mg/mL): Accurately weigh 10 mg of elacridar and dissolve in 10 mL of DMSO. Store at -20°C, protected from light. Elacridar has been shown to be unstable in aqueous solutions exposed to light.
-
Elacridar-d4 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of elacridar-d4 and dissolve in 1 mL of DMSO. Store at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to appropriate concentrations for spiking into calibration standards, quality controls, and study samples.
1.2. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking known amounts of elacridar working solutions into blank brain homogenate.[6]
-
Calibration standards and QCs should be prepared from separate stock solutions to ensure accuracy.[4][5]
-
A typical calibration curve might range from 1 to 1000 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Part 2: Brain Tissue Sample Preparation
The goal of sample preparation is to efficiently extract elacridar from the complex brain matrix while removing interfering substances.
2.1. Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., 3 volumes of 5% bovine serum albumin in distilled water) to the tissue.[7]
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.
-
Store the brain homogenate at -80°C if not proceeding immediately to the next step.
2.2. Protein Precipitation: Protein precipitation is a rapid and effective method for removing the majority of proteins from the brain homogenate. Acetonitrile is a commonly used and effective precipitant.[8]
-
To a 100 µL aliquot of brain homogenate (or calibration standard/QC), add 20 µL of the elacridar-d4 working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Detailed protein precipitation workflow.
Part 3: LC-MS/MS Analysis
3.1. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the lipophilic elacridar.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B will be effective for eluting elacridar and washing the column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
3.2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides suggested MRM transitions and collision energies. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Elacridar | 564.6 | 252.9 | 39 | [2] |
| Elacridar-d4 | 568.6 | 252.9 or 256.9* | Optimize | Inferred |
*The product ion for elacridar-d4 will depend on the location of the deuterium labels. It is essential to determine the optimal product ion during method development.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (FDA and EMA/ICH M10) to ensure its reliability.[4][5] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in blank brain homogenate from at least six different sources.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the brain matrix from different sources.
-
Recovery: Assess the extraction efficiency of elacridar from the brain homogenate.
-
Stability: Investigate the stability of elacridar in brain homogenate under various conditions (bench-top, freeze-thaw cycles, and long-term storage).
Data Analysis and Interpretation
-
Integrate the peak areas for elacridar and elacridar-d4.
-
Calculate the peak area ratio of elacridar to elacridar-d4 for all standards, QCs, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of elacridar in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of elacridar in brain tissue using LC-MS/MS with a deuterated internal standard. The methodology, encompassing optimized sample preparation and robust analytical conditions, is designed to yield accurate and precise data essential for advancing our understanding of elacridar's role in overcoming the blood-brain barrier and enhancing drug delivery to the CNS. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory submissions and pivotal decision-making in drug development.
References
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. PubMed Central. Available at: [Link]
-
Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues. PubMed Central. Available at: [Link]
-
The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. PubMed Central. Available at: [Link]
-
Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PubMed Central. Available at: [Link]
-
The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. ResearchGate. Available at: [Link]
-
Optimized protein extraction from cryopreserved brain tissue samples. PubMed. Available at: [Link]
-
bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. Available at: [Link]
-
Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. PubMed. Available at: [Link]
-
Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. PubMed Central. Available at: [Link]
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. PubMed Central. Available at: [Link]
-
A high-yield method to extract peptides from rat brain tissue. PubMed. Available at: [Link]
-
Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers. Available at: [Link]
-
P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. MDPI. Available at: [Link]
-
Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. PubMed. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
Sources
- 1. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tier 1: Foundational Checks - Compound Integrity and Sample Preparation
Welcome to the BenchChem Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible analytical data is the cornerstone of successful research. This guide is designed to provide in-depth, field-proven insights into a common challenge: troubleshooting poor signal intensity of Elacridar-d4 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Elacridar-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), is critical for the accurate quantification of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor.[1][2] A weak or inconsistent signal from the internal standard can compromise the validity of an entire study.[3][4] This guide follows a logical, multi-tiered troubleshooting workflow, addressing issues from sample preparation to mass spectrometer optimization.
The most common source of analytical problems often lies in the simplest steps. Before spending hours troubleshooting expensive instrumentation, it is crucial to validate the integrity of your compound and the preparation of your samples.
Q1: My Elacridar-d4 signal is extremely low or absent. Where do I even begin?
A1: Always start with the source: the Elacridar-d4 solution itself. The primary suspects are degradation, precipitation, or an error in concentration calculation. Elacridar has challenging physicochemical properties, notably poor aqueous solubility and high lipophilicity, which are likely shared by its deuterated analogue.[5][6][7]
Immediate Action Plan:
-
Verify Solubility and Stability:
-
Solvent Choice: Elacridar is practically insoluble in water but soluble in organic solvents like DMSO and DMF.[1] Stock solutions should be prepared in 100% organic solvent (e.g., DMSO) at a concentration that ensures complete dissolution.[8][9]
-
Light Sensitivity: Elacridar is unstable in aqueous solutions when exposed to light, which can cause hydroxylation.[8][9][10] Always prepare and store solutions in amber vials or protect them from light.
-
Working Solutions: When preparing working solutions by diluting the organic stock into an aqueous or semi-aqueous matrix, be mindful of precipitation. The final percentage of organic solvent must be high enough to maintain solubility. If your working solution appears cloudy, it has precipitated.
-
-
Confirm Concentration: Double-check all calculations, weigh sheets, and dilution steps. A simple decimal error is a frequent cause of "no signal."
-
Direct Infusion Analysis: To isolate the problem from the LC system, perform a direct infusion of your Elacridar-d4 working solution into the mass spectrometer. This confirms whether the molecule can be ionized and detected under your MS conditions.
Protocol 1: Direct Infusion Analysis of Elacridar-d4
This protocol allows you to assess the inherent signal intensity and stability of your Elacridar-d4 solution directly, bypassing the LC column and flow path.
Objective: To confirm that Elacridar-d4 is present, stable, and ionizes effectively in the MS source.
Materials:
-
Elacridar-d4 working solution (e.g., 50-100 ng/mL in a solvent compatible with ESI, like 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump with a compatible syringe (e.g., 500 µL).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Tee-union and appropriate PEEK tubing.
Procedure:
-
Set up the mass spectrometer in ESI positive mode. Use Multiple Reaction Monitoring (MRM) mode with the expected precursor and product ions for Elacridar-d4 (e.g., Q1: 568.3 -> Q3: [product ion]).
-
Load the Elacridar-d4 working solution into the syringe and place it in the syringe pump.
-
Disconnect the LC flow from the MS source inlet.
-
Connect the syringe pump to the MS source inlet using PEEK tubing.
-
Set the syringe pump to a low flow rate typical for your source (e.g., 5-10 µL/min).
-
Begin the infusion and allow the signal to stabilize (1-2 minutes).
-
Acquire data and observe the signal intensity for the Elacridar-d4 MRM transition.
Interpreting the Results:
-
Strong, Stable Signal: Your Elacridar-d4 solution and MS tune are likely fine. The problem is probably within your LC system or is a matrix-related effect.
-
No Signal or Very Weak/Unstable Signal: This points to a fundamental issue with the compound itself.
-
Re-evaluate solubility and re-prepare the solution, ensuring it is fully dissolved.
-
Consider degradation; prepare a fresh stock from the neat material.
-
Optimize MS source parameters (see Tier 3) as the current settings may be inadequate.
-
Tier 2: The Liquid Chromatography (LC) System
If direct infusion confirms your Elacridar-d4 solution is viable, the next logical step is to investigate the LC system. Problems here can include poor retention, peak shape issues, or adsorption of the analyte.
Q2: My infusion signal is strong, but I see a poor or broad peak in my LC-MS run. What's wrong with my chromatography?
A2: This classic symptom points to an issue with the interaction between your analyte, the mobile phase, and the stationary phase. Given Elacridar's properties, several factors can be at play.
Troubleshooting Steps:
-
Mobile Phase Compatibility:
-
In-Vial Precipitation: Your sample diluent must be weaker than or equal in elution strength to the initial mobile phase. If you inject a sample dissolved in a high percentage of organic solvent (e.g., 90% ACN) into a low-organic mobile phase (e.g., 10% ACN), the analyte can precipitate on the column head, leading to peak broadening and carryover.[11]
-
pH and Peak Shape: Elacridar has basic functional groups.[12] Using an acidic mobile phase modifier (e.g., 0.1% formic acid) will protonate the molecule, which is excellent for ESI+ ionization but can lead to poor peak shape (tailing) on some C18 columns due to secondary interactions with free silanols. A mobile phase containing a small amount of a basic modifier like ammonium hydroxide has been used successfully.[13]
-
-
Analyte Adsorption (Carryover): Elacridar is "sticky." Its lipophilic and basic nature can cause it to adsorb to surfaces in the LC flow path (PEEK tubing, rotor seals, needle). This can result in low initial signal and significant carryover in subsequent blank injections.
-
Solution: Prime the system extensively with a high-organic mobile phase. Consider adding a small percentage of a "sacrificial" amine (e.g., triethylamine, though this can suppress ESI) or using a more inert flow path material if adsorption is severe.
-
-
Isotope Effect on Chromatography: Deuterated standards can sometimes exhibit slightly different chromatographic retention times than their non-labeled counterparts.[14][15] While a d4 label is unlikely to cause significant shifts, ensure your acquisition window is wide enough to capture both the analyte and the internal standard peak if they separate slightly.
Visualization: Logic of LC Troubleshooting
The following diagram outlines a systematic approach to diagnosing LC-related signal issues for Elacridar-d4.
Caption: Competition for ionization in the ESI source.
Protocol 2: Post-Column Infusion to Evaluate Matrix Effects
This experiment is the gold standard for identifying chromatographic regions where ion suppression or enhancement occurs.
Objective: To visualize the impact of the sample matrix on the Elacridar-d4 signal across the entire chromatographic gradient.
Materials:
-
Same as Protocol 1, plus:
-
LC system with the analytical column.
-
Blank, extracted matrix sample (e.g., protein-precipitated plasma from a control animal).
-
Tee-union.
Procedure:
-
Configure the LC-MS system as you would for a normal sample run.
-
Set up the syringe pump to infuse the Elacridar-d4 working solution at a constant flow rate (e.g., 10 µL/min).
-
Crucially, use a tee-union to introduce the Elacridar-d4 solution after the analytical column but before the MS source.
-
Begin the infusion and the LC gradient simultaneously, but do not make an injection. You should see a stable, high baseline signal for the Elacridar-d4 MRM transition.
-
Once the baseline is stable, inject the blank extracted matrix sample onto the LC column.
-
Monitor the Elacridar-d4 signal throughout the run.
Interpreting the Results:
-
Dips in the Signal: Any decrease in the stable baseline corresponds to a region of ion suppression caused by eluting matrix components.
-
Spikes in the Signal: An increase in the baseline indicates ion enhancement.
-
Action: If a significant suppression zone overlaps with the retention time of Elacridar, you must modify your method.
-
Improve Sample Cleanup: Use a more rigorous extraction technique (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove the interfering compounds. [16][17] * Modify Chromatography: Adjust the LC gradient to move the Elacridar peak away from the suppression zone.
-
References
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Elacridar | C34H33N3O5. PubChem, National Institutes of Health. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. International Journal of Nanomedicine. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis. [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences. [Link]
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse | Request PDF. ResearchGate. [Link]
-
Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. Journal of Medicinal Chemistry. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. GEN - Genetic Engineering and Biotechnology News. [Link]
-
Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Rapid Communications in Mass Spectrometry. [Link]
-
Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. Journal of Medicinal Chemistry. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry. [Link]
-
Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. UU Research Portal. [Link]
-
Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography A. [Link]
-
Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. ResearchGate. [Link]
-
Impact of Matrix Effects and Ionization Efficiency in Non-Quantitative Untargeted Metabolomics. Metabolites. [Link]
-
Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Expert Review of Proteomics. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats. Pharmacology Research & Perspectives. [Link]
-
Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry. [Link]
-
Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry. [Link]
-
Ion-molecule adduct formation in tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Adduct Formation with Divalent Anions and Cations in LC-MS. ResearchGate. [Link]
-
Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug Metabolism and Disposition. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing LC Gradient for Elacridar & Elacridar-d4 Separation
Welcome to the technical support center for the chromatographic separation of Elacridar and its deuterated internal standard, Elacridar-d4. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting LC-MS/MS methods for these compounds. Here, we combine foundational chromatographic principles with field-proven insights to help you achieve robust and reliable separation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Elacridar I should consider for LC method development?
A1: Understanding the physicochemical properties of Elacridar is the foundation for a good separation. Key properties include:
-
High Lipophilicity (logP ≈ 5.67): Elacridar is a very non-polar molecule, which means it will be strongly retained on reversed-phase columns like C18.[1] This necessitates the use of a high percentage of organic solvent for elution.
-
Basic Nature: Elacridar possesses a tertiary amine in its isoquinoline moiety.[2][3] While a specific pKa is not readily published, cyclic tertiary amines typically have pKa values in the 9-11 range.[2] This means that in acidic mobile phases (e.g., pH 2-4), Elacridar will be protonated (ionized), and in basic mobile phases (e.g., pH 9-10), it will be in its neutral, non-ionized form. This property is the most critical lever for manipulating its retention time and peak shape.
-
Poor Aqueous Solubility: Elacridar is practically insoluble in water.[1][4] Your sample solvent should contain a high proportion of organic solvent (like DMSO, Methanol, or Acetonitrile) to ensure it remains dissolved before injection.[5]
Q2: Why is my deuterated standard (Elacridar-d4) separating from the parent analyte (Elacridar)?
A2: This phenomenon is known as a chromatographic isotope effect.[6] The substitution of four hydrogen atoms with heavier deuterium atoms in Elacridar-d4 can lead to subtle differences in physicochemical properties.[6][7] This can slightly alter the molecule's interaction with the stationary phase, often causing the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. While often minimal, this separation can compromise the core purpose of an internal standard, which is to experience identical chromatographic and ionization conditions as the analyte.[6] The goal of method optimization is to minimize this separation to ensure co-elution.
Q3: What is the best type of LC column for separating Elacridar?
A3: Given Elacridar's non-polar and basic nature, a reversed-phase C18 column is the most common and appropriate choice.[2][8][9] However, not all C18 columns are the same. Consider the following:
-
High-Purity Silica: Use columns packed with high-purity silica to minimize interactions between the basic amine group on Elacridar and acidic silanol groups on the silica surface, which can cause peak tailing.[10]
-
End-Capped Columns: A well-end-capped C18 column is crucial to further reduce silanol interactions.
-
pH Stability: If you plan to explore a wide pH range, ensure your column is rated for it. Many modern silica-based columns are stable from pH 2 to 8, while some specialized columns can tolerate higher pH levels.[11] Polymer-based columns offer wider pH stability but may have different selectivity.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development.
Problem 1: Poor Peak Shape (Tailing) for Elacridar
-
Question: My Elacridar peak is showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Elacridar is a classic sign of secondary interactions with the stationary phase, specifically with residual, acidic silanol groups.[10]
Caption: Troubleshooting logic for peak tailing.
Detailed Solutions:
-
Adjust Mobile Phase pH: This is the most effective solution.
-
Low pH (e.g., 2.5-3.5): By adding an acid like formic acid (0.1% is typical), you ensure the tertiary amine on Elacridar is fully protonated (ionized). This also protonates and "shields" the problematic silanol groups on the stationary phase, minimizing secondary interactions.[10]
-
High pH (e.g., 9-10): By using a buffer like ammonium bicarbonate or ammonium hydroxide, you deprotonate the silanol groups, reducing their ability to interact with the analyte. At this pH, Elacridar will be in its neutral form, which can increase retention but often improves peak shape.[11] Caution: Ensure your column is stable at high pH.
-
-
Increase Buffer/Modifier Concentration: If you are already using a modifier, a slight increase in concentration (e.g., from 2 mM to 5-10 mM ammonium formate) can more effectively mask silanol interactions.[10]
-
Evaluate Column Choice: If pH adjustments do not resolve the issue, your column may be the problem. Consider columns specifically designed for basic compounds, such as those with embedded polar groups or a positively charged surface.[4]
Problem 2: Elacridar and Elacridar-d4 are Partially Separated
-
Question: I see two distinct, but closely eluting, peaks for my analyte and internal standard. How can I make them co-elute?
-
Answer: The goal is to find a condition where the subtle isotope effect is chromatographically insignificant. This often involves adjusting the gradient to reduce the time the analytes spend interacting with the stationary phase where separation occurs.
Detailed Solutions:
-
Steepen the Gradient Slope: A faster gradient (e.g., increasing the organic percentage more rapidly over a shorter time) will cause the analytes to travel through the column more quickly, reducing the opportunity for them to separate. Start with a broad "scouting" gradient (e.g., 5-95% organic in 10 minutes) to find the approximate elution time, then design a steeper, more focused gradient around that time.[6]
-
Change Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is more viscous and can sometimes alter interactions in a way that reduces isotopic separation.
-
Adjust Mobile Phase pH: As pH affects the ionization state of Elacridar, it can also modulate its interaction with the stationary phase. Experimenting with both acidic and basic mobile phases may reveal a condition where the isotope effect is minimized.
Problem 3: Retention Time is Unstable and Drifting
-
Question: My retention times for both peaks are shifting between injections. What could be the cause?
-
Answer: Retention time drift is typically caused by issues with the column equilibration, mobile phase preparation, or temperature fluctuations.
Detailed Solutions:
-
Ensure Adequate Column Equilibration: This is the most common cause. A stable baseline is not a sufficient indicator of a fully equilibrated column, especially in gradient chromatography. Ensure your equilibration time at the initial gradient conditions is at least 10-15 column volumes.
-
Check Mobile Phase Preparation: Buffers can be unstable over time. Prepare fresh mobile phases daily. If using a buffer, ensure the pH is measured before adding the organic solvent, as organic modifiers can alter the measured pH value.
-
Use a Column Oven: Temperature has a significant effect on retention. Using a thermostatically controlled column oven set to a temperature slightly above ambient (e.g., 35-40 °C) will ensure a stable operating temperature and reproducible retention times.
-
Check for Leaks: A small, unnoticed leak in the system can cause pressure fluctuations and lead to drifting retention times.[10]
Optimized LC Gradient Protocol: A Step-by-Step Guide
This section provides a systematic workflow for developing a robust LC method for Elacridar and Elacridar-d4, aiming for co-elution and symmetrical peak shape.
Caption: Systematic workflow for method optimization.
Step 1: Initial Conditions & Setup
This serves as a robust starting point based on established methods.[2]
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | Good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good efficiency and lower backpressure. |
| Column Temp. | 40 °C | Ensures stable retention times. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2-5 µL | |
| Sample Solvent | 50:50 Acetonitrile:Water or DMSO | Ensures solubility of the highly lipophilic Elacridar.[1] |
Step 2: Perform a Scouting Gradient
The goal is to determine the approximate retention time and assess initial peak shape.[6]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Step 3: Evaluate and Refine the Gradient
Let's assume the scouting run shows Elacridar eluting at ~6.5 minutes, with slight peak tailing and minor separation from Elacridar-d4. The next step is to create a more focused and steeper gradient.
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Start closer to the elution percentage to save time. |
| 1.0 | 30 | Isocratic hold to focus the injection band. |
| 5.0 | 80 | Steeper gradient across the elution window (e.g., 12.5%/min). |
| 6.0 | 95 | Rapid wash to elute any remaining compounds. |
| 7.0 | 95 | Hold wash. |
| 7.1 | 30 | Return to initial conditions. |
| 9.0 | 30 | Equilibration (adjust time as needed). |
Step 4: Final Optimization & Mass Spectrometry
If separation or peak tailing persists, consider switching Mobile Phase B to Methanol or developing a method with basic mobile phases (e.g., 5 mM Ammonium Bicarbonate, pH 9.5). Once co-elution and good peak shape are achieved, optimize the MS parameters.
Typical MS Parameters (Positive ESI)
| Parameter | Elacridar | Elacridar-d4 | Rationale |
| Precursor Ion (Q1) | m/z 564.6 | m/z 568.7 | Corresponds to [M+H]⁺.[1] Elacridar-d4 is +4 Da.[7] |
| Product Ion (Q3) | m/z 252.9 | m/z 252.9 | A common, stable fragment ion is monitored for both.[1] |
| Collision Energy | ~35-40 V | ~35-40 V | Optimize for the most intense product ion signal.[1] |
By following this structured approach—starting with FAQs to build foundational knowledge, using the troubleshooting guide for specific issues, and applying the step-by-step optimization protocol—you can efficiently develop a robust and reliable LC-MS method for the separation and quantification of Elacridar and Elacridar-d4.
References
-
Beijnen, J. H., & Schellens, J. H. M. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Chromatography B, 801(2), 263-270. Available from: [Link]
-
Agarwal, S., Sane, R., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(6), 1165-1172. Available from: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available from: [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available from: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. Available from: [Link]
-
SCION Instruments. HPLC Column Selection Guide. Available from: [Link]
-
PubChem. Elacridar. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
de Vries, M., et al. (2021). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for simultaneous quantitation of a cassette of 8 drugs. Journal of Chromatography B, 1179, 122831. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. elacridar. Available from: [Link]
-
Reddit. How to separate overlapping peaks of two very similar compounds?. Available from: [Link]
-
van Hoppe, S., et al. (2015). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 107, 323-330. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Chromedia. Troubleshooting LC, basics. Available from: [Link]
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Shimadzu. Liquid Chromatography Troubleshooting Guide. Available from: [Link]
-
Technology Networks. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (2025). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Available from: [Link]
-
Separation Science. Identifying the LC Problem. Available from: [Link]
-
A-C-T. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]
Sources
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. researchgate.net [researchgate.net]
- 3. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uregina.scholaris.ca [uregina.scholaris.ca]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
Elacridar-d4 Stability in Biological Matrices: A Technical Support Guide
Welcome to the Technical Support Center for Elacridar-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize Elacridar-d4 as an internal standard in bioanalytical studies. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of Elacridar-d4 in your experiments, leading to accurate and reproducible results.
Introduction: The Critical Role of Internal Standard Stability
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] Elacridar-d4, the deuterated form of the potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor Elacridar, serves this critical role.[2] Its near-identical physicochemical properties to the unlabeled analyte allow it to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] However, the stability of Elacridar-d4 itself within the biological matrix is a crucial parameter that must be rigorously evaluated to ensure the validity of the analytical data.[4]
This guide will walk you through the potential stability challenges you might encounter with Elacridar-d4 and provide practical solutions based on scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of Elacridar-d4.
Q1: What are the primary factors that can affect the stability of Elacridar-d4 in biological matrices?
A1: Several factors can influence the stability of Elacridar-d4 in matrices like plasma, blood, and tissue homogenates. These include:
-
Light Exposure: Unlabeled Elacridar is known to be unstable in aqueous solutions when exposed to light, leading to the formation of a hydroxylation product.[5] It is crucial to assume Elacridar-d4 has similar photosensitivity and to protect all samples and solutions from light.
-
Temperature: Elevated temperatures can accelerate degradation.[6] Proper storage at low temperatures (-20°C or -80°C) is essential for long-term stability.[7]
-
pH: Both acidic and basic conditions can potentially catalyze the degradation of Elacridar-d4 or lead to isotopic exchange.[6][8] The optimal pH for stability is typically in the range of 2.5 to 3 for many deuterated compounds.[6]
-
Enzymatic Degradation: Biological matrices contain various enzymes, such as esterases and oxidases, that could potentially metabolize Elacridar-d4.[8] While specific data on Elacridar-d4 is limited, this potential must be considered, especially in matrices with high enzymatic activity like liver microsomes.[9]
-
Matrix Components: The presence of other components in the biological matrix, such as those released during hemolysis, can impact stability.[10]
Q2: My Elacridar-d4 signal is inconsistent across my analytical run. What could be the cause?
A2: Inconsistent internal standard response is a common issue in LC-MS analysis. For Elacridar-d4, this could be due to several reasons:
-
Degradation: As mentioned above, light, temperature, or pH instability could be causing the degradation of your Elacridar-d4 during sample processing or in the autosampler.
-
Isotopic Exchange: The deuterium atoms on Elacridar-d4 can potentially exchange with hydrogen atoms from the solvent or matrix.[6] This is more likely to occur at non-optimal pH or elevated temperatures and can lead to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[11]
-
Differential Matrix Effects: Even with a SIL-IS, slight chromatographic separation from the analyte can lead to differential ion suppression or enhancement by co-eluting matrix components.[12] This can result in inconsistent analyte/IS area ratios.
-
Adsorption: Elacridar is a lipophilic compound, and there is a possibility of non-specific binding to container surfaces (e.g., plastic tubes, well plates). This can lead to variable recovery and inconsistent signal.
Q3: How can I prevent the photodegradation of Elacridar-d4?
A3: To minimize light-induced degradation, the following precautions are essential:
-
Use Amber Vials: Store stock solutions, working solutions, and processed samples in amber glass or amber plastic vials.[13]
-
Work in a Dimly Lit Area: When preparing samples, try to work in an area with reduced lighting.
-
Protect from Direct Sunlight: Never leave samples or solutions exposed to direct sunlight or strong artificial light.
-
Autosampler Protection: If your autosampler does not have a light-protective cover, consider covering it with aluminum foil.
Q4: What are the recommended storage conditions for Elacridar-d4 stock solutions and biological samples?
A4: Based on general best practices for deuterated standards and the known properties of Elacridar, the following storage conditions are recommended:[13]
| Sample Type | Short-Term Storage (Bench-Top) | Long-Term Storage |
| Elacridar-d4 Stock Solution | Room temperature for a few hours (in amber vials) | -20°C or -80°C for extended periods |
| Spiked Plasma/Blood Samples | On ice or at 4°C for the duration of processing | -80°C for long-term stability |
| Tissue Homogenates | On ice during homogenization and processing | -80°C for long-term stability |
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues with Elacridar-d4.
Issue 1: Decreasing Elacridar-d4 Response Over an Analytical Run
This often points to instability in the autosampler.
Workflow for Troubleshooting Autosampler Instability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. [PDF] Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing isotopic exchange in deuterated standards like Elacridar-d4
A Guide to Preventing Isotopic Exchange in Elacridar-d4 and Other Deuterated Analogues
Welcome to the Technical Support Center for troubleshooting isotopic exchange in deuterated standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards like Elacridar-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[3]
Q2: Which deuterium labels are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.
-
Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly labile and will rapidly exchange with protons from protic solvents like water or methanol.[3][4]
-
Potentially Labile: Deuterium atoms on carbons adjacent to carbonyl groups (α-protons) can be susceptible to exchange, particularly under acidic or basic conditions due to a process called enolization.[3][5]
-
Generally Stable: Deuterium on aliphatic or aromatic carbons are generally considered stable and less prone to exchange under typical analytical conditions.[4] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[3]
Q3: What are the primary experimental factors that promote unwanted isotopic exchange?
Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H-D exchange is highly pH-dependent. The exchange rate is generally at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.[3][6][7]
-
Temperature: Higher temperatures accelerate the rate of exchange.[3][7] It is advisable to not expose standards to high temperatures.[7]
-
Solvent Composition: The choice of solvent is critical. While methanol is a common solvent for stock solutions, protic solvents (those with exchangeable protons, like water and methanol) can contribute to back-exchange.[8][9] Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for sample processing and storage when isotopic stability is a concern.[3]
-
Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange, the greater the potential for loss of isotopic purity.
Q4: What are the best general practices for storing and handling deuterated internal standards?
Proper storage and handling are crucial to maintain the isotopic purity and concentration of deuterated internal standards.[8]
-
Temperature: For long-term storage, temperatures of -20°C are often recommended. For short-term storage, refrigeration at 4°C is common. Always refer to the manufacturer's certificate of analysis for specific recommendations.[8]
-
Protection from Light: Many organic compounds are light-sensitive. Storing standards in amber vials or in the dark can prevent photodegradation.[8]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[8]
-
Solvent Choice: Prepare stock solutions in a high-purity, appropriate solvent as recommended by the manufacturer. Methanol is common, but for working solutions, consider using a solvent system that is compatible with your analytical method and minimizes exchange.[8]
Troubleshooting Guide: Elacridar-d4
Elacridar is a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10][11] Its deuterated analogue, Elacridar-d4, is commonly used as an internal standard in pharmacokinetic and drug-drug interaction studies. The deuterium labels in commercially available Elacridar-d4 are typically on the methoxy groups, which are generally stable. However, issues can still arise.
Problem 1: I am observing a peak at the mass of the unlabeled Elacridar in my Elacridar-d4 standard solution.
-
Potential Cause A: Isotopic Impurity of the Standard. It is important that the stable isotope-labeled internal standard be free of unlabeled species.[5] The starting material may contain a small percentage of the unlabeled compound.
-
Solution: Always check the Certificate of Analysis (CoA) for the isotopic purity of the standard. A purity of ≥98% is generally recommended.[12] If the impurity is higher than acceptable for your assay's sensitivity, contact the supplier.
-
-
Potential Cause B: In-source Back-Exchange in the Mass Spectrometer. The electrospray ionization (ESI) source of a mass spectrometer can be a site of H/D exchange, especially with suboptimal source conditions.
-
Solution: Optimize your mass spectrometer's source parameters, such as drying gas temperature and flow rate. Avoid excessively high temperatures.
-
Problem 2: The response of my Elacridar-d4 internal standard is decreasing over the course of an analytical run, while the response of the unlabeled analyte appears to be increasing.
-
Potential Cause: Isotopic Exchange During Sample Preparation or Autosampler Storage. This is a strong indication that the deuterium labels are exchanging with protons from your sample matrix or solvent system.
-
Solution 1: pH Adjustment. The rate of H/D exchange is minimized at a slightly acidic pH (around 2.5-3).[3][7] If your sample preparation involves basic conditions, this could be the primary cause. Adjust the pH of your final sample extract to be slightly acidic before injection.
-
Solution 2: Temperature Control. Keep your samples cool. Use a cooled autosampler set to 4-10°C to minimize exchange while samples are awaiting injection.[13]
-
Solution 3: Solvent System Modification. If your samples are reconstituted in a high percentage of water or methanol, consider increasing the proportion of aprotic solvent like acetonitrile.
-
Solution 4: Minimize Time from Preparation to Injection. Process your samples in smaller batches to reduce the time they sit in the autosampler.
-
The following table summarizes the key factors influencing isotopic exchange and recommendations for minimizing it.
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (~2.5-3) | Minimum Exchange Rate | Adjust final sample pH to this range if possible.[3][7] |
| Basic (>7) | High Exchange Rate | Avoid basic conditions during sample preparation and storage. | |
| Temperature | High | Increased Exchange Rate | Keep samples cool during preparation and in the autosampler.[3][7] |
| Solvent | Protic (Water, Methanol) | Can facilitate exchange | Minimize the use of protic solvents in the final sample extract.[8] |
| Aprotic (Acetonitrile) | Less likely to cause exchange | Use as the primary component of your reconstitution solvent. |
Experimental Protocol: Sample Preparation Workflow to Minimize Isotopic Exchange
This protocol outlines a general workflow for solid-phase extraction (SPE) that incorporates steps to mitigate the risk of H/D exchange for Elacridar-d4.
Caption: Workflow designed to maintain the isotopic stability of deuterated standards.
Logical Framework for Troubleshooting Isotopic Exchange
This diagram illustrates a decision-making process for diagnosing and resolving issues related to isotopic exchange.
Caption: A decision tree for troubleshooting isotopic exchange problems.
By understanding the principles of hydrogen-deuterium exchange and implementing these best practices, researchers can ensure the integrity of their deuterated internal standards, leading to more accurate and reliable quantitative results.
References
- Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide. (n.d.). BenchChem.
- Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. (2024). Journal of the American Society for Mass Spectrometry.
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards. (n.d.). BenchChem.
- Addressing deuterium-hydrogen exchange issues with deuterated standards. (n.d.). BenchChem.
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. (2024). PubMed.
- Benefits and Mechanisms of Deuterated Drugs. (2025). BOC Sciences.
- Improving hydrogen/deuterium Exchange Mass Spectrometry by Reduction of the Back-Exchange Effect. (2003). PubMed.
- The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. (1991). PMC.
- Minimizing isotopic exchange in deuterated standards. (n.d.). BenchChem.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). BenchChem.
- Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. (2020). PubMed.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2020). MDPI.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Elacridar. (n.d.). PubChem.
- Solvent Isotope Effect. (2024). Chem-Station Int. Ed..
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Hydrogen deuterium exchange mass spectrometry for the masses. (n.d.). Thermo Fisher Scientific.
- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). Biochemistry.
- Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023). SYNMR.
- Deuterium Oxide and Deuteration Effects on Pharmacology. (2019). ResearchGate.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021). Chemical Reviews.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc..
- Solvent isotope effect and protein stability. (1995). PubMed.
- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021). MDPI.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2019). ResearchGate.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. (2024). YouTube.
- Deuterated analogs of elacridar. (2019). New Drug Approvals.
- Heavy water. (n.d.). Wikipedia.
- The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. (2021). MDPI.
- Elacridar (GF120918). (n.d.). MedChemExpress.
- Elacridar (GF120918) P-gp/BCRP Inhibitor. (n.d.). Selleck Chemicals.
- Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. (2014). PubMed Central.
- Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates. (2018). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Overcoming low bioavailability of oral Elacridar in animal models
Welcome to the technical support center for Elacridar. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Elacridar in preclinical animal models and encountering challenges with its low and variable oral bioavailability. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve consistent and effective systemic exposure of Elacridar in your studies.
Frequently Asked Questions (FAQs)
Q1: What is Elacridar and what is its primary mechanism of action in vivo?
Elacridar (also known as GF120918) is a potent, third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[1][2][3] These transporters are highly expressed in biological barriers such as the intestinal epithelium, the blood-brain barrier, and in tumor cells, where they function as efflux pumps to actively transport a wide range of substrates out of cells.[2][4] By inhibiting P-gp and BCRP, Elacridar can increase the absorption and tissue penetration of co-administered drugs that are substrates for these transporters.[5][6]
Q2: Why is the oral bioavailability of Elacridar so low in animal models?
The primary reason for Elacridar's low oral bioavailability is its challenging physicochemical properties. It has very low aqueous solubility and high lipophilicity (logP ≈ 5.6).[7][8] This leads to dissolution-rate limited absorption from the gastrointestinal tract, meaning the rate at which it dissolves in the gut lumen is slower than the rate at which it can be absorbed.[7][9] Consequently, a significant portion of an orally administered dose may pass through the GI tract without being absorbed, resulting in low and often highly variable plasma concentrations.[8] Studies in mice have reported an absolute oral bioavailability of only about 22% even at high doses (100 mg/kg), while intraperitoneal administration resulted in even lower bioavailability (around 1%).[7][8]
Q3: What are the target plasma concentrations I should aim for to achieve effective P-gp/BCRP inhibition in vivo?
The required plasma concentration of Elacridar for effective inhibition of P-gp and BCRP can vary depending on the specific substrate, the target tissue, and the animal model. However, in vitro studies have shown that Elacridar inhibits P-gp with an IC50 of approximately 0.16 µM.[10] Achieving and maintaining plasma concentrations above this level is a common goal in preclinical studies. It's important to note that higher concentrations may be needed to inhibit efflux at sanctuary sites like the blood-brain barrier.[7][11]
Troubleshooting Guide: Overcoming Low Oral Bioavailability
This section addresses common problems encountered during in vivo studies with orally administered Elacridar and provides actionable solutions.
Issue 1: Highly Variable and Low Plasma Concentrations of Elacridar
You've administered Elacridar orally to a cohort of mice, but the plasma concentrations are inconsistent between animals and generally below the target inhibitory concentration.
This is the most common issue and is directly linked to Elacridar's poor solubility and dissolution-rate limited absorption.[7][8] The formulation used to suspend or dissolve Elacridar for oral gavage is a critical determinant of its absorption. A simple aqueous suspension is unlikely to yield adequate or consistent bioavailability.
Solution A: Formulation Optimization - The Microemulsion Approach
A microemulsion formulation can significantly enhance the solubility and absorption of lipophilic compounds like Elacridar.[9] A study by Sane et al. (2013) demonstrated the effectiveness of a microemulsion in improving Elacridar's bioavailability.[9][12]
Experimental Protocol: Preparation of Elacridar Microemulsion
-
Components:
-
Cremophor EL (Kolliphor® EL)
-
Carbitol (Diethylene glycol monoethyl ether)
-
Captex 355 (Glyceryl Tricaprylate/Caprate)
-
-
Procedure:
-
Prepare the microemulsion vehicle by mixing Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio (by volume).
-
Dissolve Elacridar in this vehicle to achieve the desired stock concentration (e.g., 3 mg/mL).
-
On the day of the experiment, dilute the stock solution with saline to the final dosing concentration (e.g., 1 mg/mL). This will form the microemulsion.
-
Administer the microemulsion to the animals via oral gavage. A typical dose used in mice is 10 mg/kg.[9]
-
Solution B: Co-administration with a CYP3A4 Inhibitor
While P-gp is a primary factor in Elacridar's intestinal efflux, metabolism by cytochrome P450 3A (CYP3A) enzymes can also limit its systemic exposure. Co-administering Elacridar with a potent CYP3A4 inhibitor like ritonavir has been shown to boost the plasma concentrations of other P-gp substrates and may have a similar effect on Elacridar itself.[6]
Experimental Protocol: Co-administration of Elacridar and Ritonavir
-
Materials:
-
Elacridar formulated for oral administration (e.g., in a suspension or microemulsion).
-
Ritonavir formulated for oral administration.
-
-
Procedure:
Issue 2: Insufficient Inhibition of P-gp/BCRP at the Target Site (e.g., Blood-Brain Barrier)
You've achieved detectable plasma concentrations of Elacridar, but your co-administered drug (a P-gp/BCRP substrate) is still not reaching its target tissue, such as the brain, in sufficient amounts.
The concentration of Elacridar in the plasma may not directly correlate with the concentration at the tissue barrier where P-gp and BCRP are expressed. Achieving effective inhibition requires Elacridar to reach a sufficient concentration at the site of the efflux pumps. The brain-to-plasma partition coefficient (Kp,brain) of Elacridar has been shown to be dependent on plasma exposure, suggesting that higher plasma concentrations can lead to saturation of efflux transporters at the blood-brain barrier and increased brain penetration of Elacridar itself.[7][8]
Solution A: Increase the Oral Dose
Due to its dissolution-rate limited absorption, dose escalation can sometimes overcome the solubility barrier and lead to higher plasma concentrations, which in turn can improve tissue penetration. Doses as high as 100 mg/kg have been used in mice to achieve effective inhibition of P-gp and BCRP at the blood-brain barrier.[7][8]
Solution B: Alternative Route of Administration for Screening
For initial screening studies to confirm the role of P-gp/BCRP in the disposition of a test compound, an intravenous administration of Elacridar can be employed to bypass the complexities of oral absorption. This provides a more direct way to achieve inhibitory plasma concentrations.[13][14]
Experimental Protocol: Intravenous Elacridar Administration for P-gp Inhibition Assessment
-
Materials:
-
Procedure:
-
Prepare the Elacridar dosing solution at a concentration of 1.25 mg/mL.[8]
-
Administer Elacridar intravenously (e.g., via tail vein injection) at a dose of 5 mg/kg, 30 minutes prior to the administration of the probe substrate.[13][14]
-
Administer the P-gp/BCRP substrate you are investigating.
-
Collect plasma and target tissue samples at various time points to determine the impact of Elacridar on the substrate's pharmacokinetics and tissue distribution.
-
Issue 3: Inconsistent Results Due to Food Effects
You've noticed significant variability in Elacridar's bioavailability that seems to correlate with the feeding status of your animals.
The presence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs.[16] Food can alter GI motility, pH, and, importantly for Elacridar, can increase the secretion of bile salts.[16] Bile salts can act as natural surfactants, potentially increasing the solubilization and absorption of Elacridar. This can lead to a positive food effect, where bioavailability is higher in fed animals compared to fasted animals.[16][17] This variability can confound experimental results.
Solution A: Standardize and Control Feeding Conditions
To minimize variability, it is crucial to standardize the feeding protocol for all animals in the study.
Experimental Protocol: Standardized Fasting for Oral Dosing
-
Procedure:
-
Fast the animals for a consistent period before oral drug administration. A typical fasting period is 2-4 hours.[6][18]
-
Ensure free access to water during the fasting period.
-
Administer Elacridar and the co-administered drug at the same time relative to the start of the fasting period for all animals.
-
Provide food again at a consistent time point after dosing.
-
Data Summary and Visualization
Table 1: Pharmacokinetic Parameters of Elacridar in Mice via Different Routes and Formulations
| Route of Admin. | Dose (mg/kg) | Formulation | Absolute Bioavailability (%) | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Oral | 100 | Suspension¹ | 22% | ~2-4 | ~20 | [7][8] |
| Intraperitoneal | 100 | Suspension¹ | 1% | ~0.5 | ~4 | [7][8] |
| Intravenous | 2.5 | Solution² | 100% | N/A | ~4 | [7][8] |
| Oral | 10 | Microemulsion³ | 0.47%⁴ | ~1 | N/A | [9] |
| Intraperitoneal | 10 | Microemulsion³ | 1.3%⁴ | ~1 | N/A | [9] |
¹Suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80. ²Solution in dimethyl sulfoxide, propylene glycol, and saline (2:2:1 v/v/v). ³Microemulsion of Cremophor EL, Carbitol, and Captex 355 (6:3:1). ⁴Note: The reported bioavailability in this study was unexpectedly low for the oral route and greater than 100% for the IP route, which the authors did not fully explain. However, the study demonstrated the feasibility of the microemulsion formulation.
Diagrams
Caption: Factors limiting the oral bioavailability of Elacridar.
Caption: Troubleshooting workflow for Elacridar bioavailability issues.
Analytical Considerations
Accurate assessment of Elacridar's pharmacokinetics requires a robust and sensitive analytical method.
-
Method of Choice: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for quantifying Elacridar in biological matrices like plasma and brain homogenates.[8]
-
Sample Preparation: A common sample preparation technique is liquid-liquid extraction with a solvent like tert-butyl methyl ether or ethyl acetate to isolate Elacridar and an internal standard from the plasma or tissue homogenate.[8]
-
Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion multiple reaction monitoring (MRM) mode provides the necessary specificity and sensitivity.
References
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]
-
Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 102(12), 4380–4389. [Link]
-
Agarwal, S., Sane, R., Mittapalli, R. K., & Elmquist, W. F. (2012). Saturable active efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier leads to nonlinear distribution of elacridar to the central nervous system. Drug metabolism and disposition: the biological fate of chemicals, 40(7), 1375–1383. [Link]
-
Sane, R., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug metabolism and disposition: the biological fate of chemicals, 40(12), 2349–2355. [Link]
-
Stokvis, E., Rosing, H., & Causo, R. C. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of mass spectrometry : JMS, 39(10), 1122–1130. [Link]
-
Kallem, R., Kulkarni, C. P., Patel, D., Thakur, M., Sinz, M., Singh, S. P., Mahammad, S. S., & Mandlekar, S. (2012). A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. Drug metabolism letters, 6(2), 134–144. [Link]
-
Sane, R., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. [Link]
-
Sane, R., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(12), 2349-2355. [Link]
-
Kallem, R., Kulkarni, C. P., Patel, D., Thakur, M., Sinz, M., Singh, S. P., Mahammad, S. S., & Mandlekar, S. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Ingenta Connect. [Link]
-
Elacridar. PubChem. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. PubMed Central. [Link]
-
Development and Evaluation of a Novel Microemulsion Formulation of Elacridar to Improve its Bioavailability. ResearchGate. [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. [Link]
-
Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central. [Link]
-
Impact of P-Glycoprotein on Intestinal Absorption of an Inhibitor of Apoptosis Protein Antagonist in Rats: Mechanisms of Nonlinear Pharmacokinetics and Food Effects. PubMed. [Link]
-
Reversal of Breast Cancer Multidrug Resistance in Vitro by Doxorubicin and Elacridar Co-Delivery Nanoparticle. Chinese Pharmaceutical Journal. [Link]
-
van Hoppe, S., de Klerk, D., van Hennik, P. B., El Kady, J. F., Schinkel, A. H., & Beijnen, J. H. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British journal of cancer, 110(9), 2216–2224. [Link]
-
Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. PubMed Central. [Link]
-
Nano‐gold micelles loaded Dox and Elacridar for reversing drug resistance of breast cancer. IET Nanobiotechnology. [Link]
-
An all-in-one nanoparticle for overcoming drug resistance: doxorubicin and elacridar co-loaded folate receptor targeted PLGA/MSN hybrid nanoparticles. Semantic Scholar. [Link]
-
Coadministration of ABCB1/P-glycoprotein inhibitor elacridar improves tissue distribution of ritonavir-boosted oral cabazitaxel. DSpace@Utrecht University. [Link]
-
Reversal of breast cancer multidrug resistance in Vitro by doxorubicin and elacridar co-delivery nanop-article. ResearchGate. [Link]
-
P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. MDPI. [Link]
-
The impact of food on drug absorption. KU Leuven. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 17. Impact of P-Glycoprotein on Intestinal Absorption of an Inhibitor of Apoptosis Protein Antagonist in Rats: Mechanisms of Nonlinear Pharmacokinetics and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Managing Elacridar in Long-Term In Vivo Studies
Welcome to the technical support center for the in vivo application of Elacridar. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing long-term in vivo studies involving this potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of chronic Elacridar administration and ensure the scientific integrity of your research.
Introduction to Elacridar in In Vivo Research
Elacridar is a third-generation, non-competitive inhibitor of the efflux transporters P-gp (ABCB1) and BCRP (ABCG2).[1][2] These transporters are highly expressed at physiological barriers, such as the blood-brain barrier, the gastrointestinal tract, and in tumor cells, where they actively pump a wide range of xenobiotics, including many therapeutic drugs, out of cells.[1][3] By inhibiting P-gp and BCRP, Elacridar can significantly alter the pharmacokinetics of co-administered substrate drugs, often leading to increased oral bioavailability and enhanced distribution to target tissues like the central nervous system.[4][5][6] This makes it an invaluable tool in preclinical research to investigate the role of these transporters in drug disposition and to enhance the efficacy of therapeutic agents.
While short-term studies with Elacridar often report a favorable safety profile, long-term administration requires careful planning and vigilant monitoring to mitigate potential toxicities. This guide will walk you through the essential considerations for designing and executing successful and ethically sound long-term in vivo studies with Elacridar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Elacridar?
Elacridar functions as a potent, dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] It non-competitively binds to these ATP-binding cassette (ABC) transporters, effectively blocking their ability to efflux substrate drugs out of cells. This inhibition leads to increased intracellular and tissue concentrations of co-administered compounds that are substrates for P-gp and/or BCRP.
Q2: What are the most common formulations and routes of administration for Elacridar in long-term rodent studies?
Due to its poor aqueous solubility, Elacridar is typically administered as a suspension or in a microemulsion for in vivo studies.[4] The choice of vehicle and route of administration is critical and depends on the specific aims of the study.
| Route | Common Vehicle(s) | Typical Dosing Regimen | Considerations |
| Oral (p.o.) | 0.5% Hydroxypropylmethylcellulose (HPMC) with 1% Tween 80 in water or saline.[4] | Daily gavage | Preferred for chronic dosing studies aiming to mimic clinical administration and assess impact on oral bioavailability of a co-administered drug.[4] |
| Intraperitoneal (i.p.) | 0.5% HPMC with 1% Tween 80 in water or saline.[4] | Daily injection | Offers an alternative to oral gavage for chronic administration, though bioavailability can be low and variable.[2][4] |
| Intravenous (i.v.) | DMSO, Propylene glycol, and Saline (e.g., 2:2:1 v/v/v).[4] | Typically for acute studies or via infusion for continuous exposure. | Not ideal for long-term daily bolus dosing in non-catheterized animals due to the need for repeated injections and potential for vehicle-related toxicity. |
Protocol 1: Preparation of Elacridar Suspension for Oral Gavage
-
Calculate the required amount of Elacridar: Based on the desired dose (e.g., 10-50 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle: Aseptically prepare a solution of 0.5% HPMC and 1% Tween 80 in sterile water or saline.
-
Suspend Elacridar: On the day of dosing, weigh the calculated amount of Elacridar powder and gradually add the vehicle while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.
-
Administer promptly: Administer the suspension via oral gavage at the appropriate volume for the animal's weight. Ensure the suspension is well-mixed before each administration.
Q3: What are the potential toxicities associated with long-term Elacridar administration?
While preclinical studies in various species (mice, rats, dogs, and monkeys) have shown good absorption and no significant impact on P450 enzymes,[1] long-term administration warrants careful monitoring for potential adverse effects.
The most consistently reported adverse effect in clinical trials where Elacridar was co-administered with the chemotherapeutic agent topotecan is neutropenia , a decrease in the number of neutrophils.[1] Although this effect is likely exacerbated by the co-administered cytotoxic drug, the potential for Elacridar to contribute to or cause myelosuppression should be a primary consideration in long-term preclinical studies.
Other potential, though less documented, areas of concern for long-term administration include:
-
Gastrointestinal disturbances: Due to the inhibition of P-gp and BCRP in the gut, which play a role in protecting against xenobiotics.
-
Weight loss: Can be an early indicator of systemic toxicity.
-
Changes in hematology and clinical chemistry: Beyond neutropenia, other blood cell lineages and organ function markers should be monitored.
Troubleshooting Guide
Issue 1: I am observing significant weight loss and/or reduced food intake in my animals receiving chronic Elacridar treatment.
Possible Causes and Solutions:
-
Systemic Toxicity: Weight loss is a common and sensitive indicator of systemic toxicity.
-
Action: Immediately increase the frequency of clinical observations. Perform a thorough health assessment of the affected animals.
-
Troubleshooting Step: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for signs of organ toxicity or myelosuppression.
-
Mitigation: If toxicity is suspected, consider a dose reduction of Elacridar. If severe, a temporary cessation of dosing may be necessary.
-
-
Gastrointestinal Distress: Inhibition of efflux transporters in the gut may lead to local toxicity or altered gut homeostasis.
-
Action: Observe animals for signs of gastrointestinal upset, such as diarrhea, hunched posture, or abdominal tenderness.
-
Mitigation: Ensure the formulation is well-tolerated. If issues persist, a dose reduction may be required.
-
-
Palatability of Medicated Feed (if applicable): If Elacridar is administered in the diet, the taste may reduce food consumption.
-
Action: Measure feed intake accurately.
-
Mitigation: Consider an alternative dosing method, such as oral gavage, to ensure accurate dose administration and bypass palatability issues.
-
Issue 2: Hematology results indicate the onset of neutropenia in the Elacridar-treated group.
Background: Neutropenia is a critical finding that requires prompt attention due to the increased risk of infection.[1]
Step-by-Step Management Protocol:
-
Confirm the Finding: Repeat the CBC to confirm the neutropenia and rule out sample collection or analysis errors.
-
Staging of Neutropenia:
-
Mild to Moderate: A statistically significant decrease in neutrophils that does not place the animal at immediate risk of infection.
-
Severe: A neutrophil count that falls below the lower limit of the reference range, increasing the susceptibility to opportunistic infections.
-
-
Clinical Assessment:
-
Thoroughly examine the animals for any signs of infection, such as lethargy, fever, or localized inflammation.
-
-
Intervention Strategy:
-
For Mild to Moderate Neutropenia:
-
Increase the frequency of monitoring (e.g., daily health checks, weekly CBCs).
-
Consider a dose reduction of Elacridar by 25-50% and re-evaluate blood counts after 1-2 weeks.
-
-
For Severe Neutropenia or Neutropenia with Clinical Signs of Infection:
-
Immediately suspend Elacridar administration.
-
Consult with a veterinarian for potential supportive care, which may include broad-spectrum antibiotics to prevent or treat secondary infections.
-
Once neutrophil counts have recovered to a safe level, consider re-initiating Elacridar at a significantly reduced dose (e.g., 50% of the original dose or lower).
-
-
-
Data Interpretation: Carefully consider the impact of any dose modifications on the overall study objectives and ensure this is documented for the final data analysis.
Q4: What is a standard protocol for monitoring animal health during a long-term Elacridar study?
A robust monitoring plan is essential for early detection of potential toxicities. The following protocol is a recommended starting point and should be adapted based on the specific study design and institutional guidelines.
Protocol 2: Comprehensive Health Monitoring for Long-Term Elacridar Studies
| Parameter | Frequency | Details |
| Clinical Observations | Daily | Record observations of general appearance, posture, behavior, and any signs of illness (e.g., ruffled fur, lethargy, abnormal breathing). |
| Body Weight | Twice weekly for the first month, then weekly. | Individual animal weights should be recorded. A sustained weight loss of >10-15% from baseline is a common endpoint for intervention. |
| Food and Water Intake | Weekly | Can be measured per cage and averaged per animal. Significant decreases can be an early sign of toxicity. |
| Hematology (CBC) | Baseline (pre-dose), then monthly. Increase frequency if abnormalities are detected. | Key parameters include neutrophil count, total white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count. |
| Serum Clinical Chemistry | Baseline (pre-dose), then at interim and terminal time points. | Panels should assess liver function (e.g., ALT, AST, ALP, bilirubin) and kidney function (e.g., BUN, creatinine). |
| Terminal Procedures | At the end of the study. | Gross necropsy of all animals. Organ weights (liver, kidneys, spleen, etc.) should be recorded. Histopathological examination of major organs and any tissues with gross abnormalities. |
Conclusion
References
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. Available from: [Link]
-
Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats. PubMed Central. Available from: [Link]
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PMC. Available from: [Link]
-
P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. MDPI. Available from: [Link]
-
A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. ResearchGate. Available from: [Link]
-
The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. PMC. Available from: [Link]
-
Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. MDPI. Available from: [Link]
-
Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice. PMC. Available from: [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. PubMed. Available from: [Link]
-
Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats. PubMed. Available from: [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. PubMed. Available from: [Link]
-
Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central. Available from: [Link]
-
A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. PubMed. Available from: [Link]
-
Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar Technical Support Center: A Guide to Dosage Optimization and Off-Target Effect Mitigation
Welcome to the technical support center for Elacridar (GF120918). As a Senior Application Scientist, my goal is to provide you with in-depth guidance to help you successfully design and execute your experiments using this potent ABC transporter inhibitor. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with Elacridar, ensuring you can optimize your dosage while minimizing confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is Elacridar and what is its primary mechanism of action?
Elacridar is a third-generation, non-competitive dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are efflux pumps located on cell membranes that actively extrude a wide variety of compounds, including many chemotherapeutic agents, from the cell's interior.[1][3] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells.[1] Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity, which is essential for the energy-dependent efflux process.[1] By blocking these pumps, Elacridar increases the intracellular concentration and retention of co-administered drugs that are P-gp or BCRP substrates, thereby restoring their therapeutic efficacy.[1][4]
Q2: What are the key physicochemical properties of Elacridar?
Understanding the physicochemical properties of Elacridar is crucial for proper handling, formulation, and experimental design. Elacridar is known for its poor aqueous solubility and high lipophilicity, which can present challenges for in vivo administration and may lead to dissolution rate-limited absorption.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C34H33N3O5 | [2][8] |
| Molecular Weight | 563.64 g/mol | [4][8][9] |
| CAS Number | 143664-11-3 | [8] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: ~1 mg/mLDMF: ~5 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL | [2] |
| Storage | Store powder at -20°C for up to 3 years.[8] Stock solutions in solvent can be stored at -80°C for up to 1 year.[8] | [8] |
Q3: How should I prepare and store Elacridar stock solutions?
Given its limited solubility, proper preparation of stock solutions is critical.
-
For In Vitro Use: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.[2] Warm the solution gently if needed to ensure complete dissolution. Store this stock at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Use: Due to poor water solubility, a specific formulation is often required. A common approach involves using a vehicle mixture. For example, a 1 mg/mL solution can be prepared by dissolving Elacridar in a mixture of DMSO, PEG300, Tween 80, and ddH2O. Another option is a microemulsion formulation, which has been shown to improve bioavailability.[10] Always prepare fresh formulations for in vivo experiments and use them immediately for optimal results.[8]
Troubleshooting Guide: In Vitro Experiments
This section addresses common issues encountered during cell-based assays. The key to success is finding the therapeutic window where Elacridar effectively inhibits P-gp/BCRP without causing direct cytotoxicity.
Q4: I'm observing high levels of cytotoxicity in my cells, even at concentrations expected to be non-toxic. What's going on?
This is a frequent challenge. While Elacridar is designed to be a specific inhibitor, off-target effects or direct cytotoxicity can occur, especially at higher concentrations.
Potential Causes & Solutions:
-
Concentration is too high: Elacridar's cytotoxic effects are dose-dependent. In some cell lines like 786-O, concentrations of 2.5 µM can significantly inhibit cell growth.[8][11]
-
Solution: Perform a dose-response curve with Elacridar alone (e.g., from 0.01 µM to 10 µM) on your specific cell line to determine its intrinsic cytotoxicity (IC50). This is a critical first step before any combination studies.
-
-
Solvent Toxicity: The final concentration of DMSO in your culture medium might be too high.
-
Solution: Calculate the final DMSO percentage in your highest Elacridar concentration. Ensure it remains below a non-toxic level for your cells (typically <0.5%). Run a vehicle control (medium with the equivalent amount of DMSO) to confirm the solvent is not the source of the toxicity.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Solution: Always establish a baseline for Elacridar toxicity in your specific cell model. Do not assume that a non-toxic concentration in one cell line will be non-toxic in another.
-
-
Off-Target Effects: At higher concentrations, Elacridar might have off-target effects unrelated to P-gp/BCRP inhibition.
-
Solution: Use the lowest effective concentration of Elacridar that achieves significant transporter inhibition. This can be determined through functional assays (see Q6).
-
Q5: I'm not seeing any reversal of drug resistance in my MDR cell line. What could be the problem?
If Elacridar isn't sensitizing your resistant cells to a chemotherapeutic agent, it's essential to validate each component of your experimental system.
Potential Causes & Solutions:
-
Incorrect Resistance Mechanism: Your cell line's resistance may not be mediated by P-gp or BCRP. Other ABC transporters (like MRP1) or different resistance mechanisms (e.g., altered drug targets, increased DNA repair) could be responsible.[12][13]
-
Chemotherapeutic is Not a Substrate: The drug you are using might not be a substrate for P-gp or BCRP. For example, cisplatin is generally not a P-gp substrate, and its cytotoxicity is not expected to be affected by Elacridar.[15]
-
Elacridar Concentration is Too Low: The concentration of Elacridar may be insufficient to fully inhibit the high levels of P-gp/BCRP in your resistant cell line.
-
Solution: Perform a dose-response experiment where you test a range of Elacridar concentrations (e.g., 0.1 µM, 1 µM, 2 µM, 5 µM) in combination with your chemotherapeutic.[4] This will help you identify the optimal concentration for resistance reversal.
-
-
Degraded Compound: Improper storage of the Elacridar powder or stock solution may have led to its degradation.
-
Solution: Use fresh or properly stored aliquots of Elacridar. If in doubt, purchase a new batch of the compound.
-
Q6: How do I determine the optimal, non-toxic concentration of Elacridar for my cell line?
This requires a systematic, multi-step approach to identify the concentration that maximizes transporter inhibition while minimizing direct cytotoxicity.
Step-by-Step Protocol:
-
Determine Intrinsic Cytotoxicity:
-
Seed your cells in 96-well plates at their optimal density.
-
Treat the cells with a serial dilution of Elacridar alone (e.g., 0.01 µM to 10 µM) for a duration equivalent to your planned combination experiment (e.g., 72 hours).
-
Include a "no drug" control and a "vehicle control" (DMSO equivalent).
-
Assess cell viability using an MTT, MTS, or similar assay.
-
Goal: Identify the concentration range where Elacridar causes minimal (<10-20%) reduction in cell viability.
-
-
Perform a Functional Assay:
-
Use a fluorescent substrate of P-gp (e.g., Rhodamine 123, Calcein-AM) or BCRP (e.g., Hoechst 33342).
-
Pre-incubate your cells with the non-toxic concentrations of Elacridar identified in Step 1.
-
Add the fluorescent substrate and incubate for the appropriate time.
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope.
-
Goal: Identify the lowest concentration of Elacridar that results in a maximal increase in intracellular fluorescence, indicating effective inhibition of efflux.
-
-
Conduct a Chemo-sensitization Assay:
-
Using the optimal inhibitor concentration from Step 2, perform a combination experiment.
-
Treat your resistant cells with a serial dilution of your chemotherapeutic agent, both with and without the fixed, optimal concentration of Elacridar.
-
Assess cell viability after 72 hours.
-
Goal: Observe a significant leftward shift in the dose-response curve of the chemotherapeutic agent in the presence of Elacridar, indicating a reversal of resistance.[9][15]
-
Troubleshooting Guide: In Vivo Studies
Moving from in vitro to in vivo models introduces new complexities, primarily related to formulation, bioavailability, and systemic toxicity.
Q7: What is a recommended starting dose for Elacridar in rodent models, and how can I optimize it?
Dosing can vary significantly based on the route of administration and the desired effect (e.g., inhibiting intestinal P-gp vs. blood-brain barrier P-gp).
Recommended Starting Doses:
-
Oral (p.o.): Doses of 100 mg/kg have been used in mice to effectively inhibit P-gp and BCRP at the blood-brain barrier, leading to increased brain penetration of co-administered drugs.[6][8] However, oral bioavailability can be low and variable due to poor solubility.[7]
-
Intravenous (i.v.): A much lower dose, such as 2.5-5 mg/kg, is often sufficient when administered intravenously.[8][16] An IV dose of 5 mg/kg in rats, given 30 minutes prior to a substrate, resulted in a 70-fold increase in the brain-to-plasma ratio of quinidine.[16]
-
Intraperitoneal (i.p.): While doses of 100 mg/kg have been used, this route may result in lower bioavailability compared to oral administration.[6][8]
Optimization Strategy:
-
Define Your Goal: Are you targeting intestinal P-gp to enhance oral absorption of another drug, or are you targeting the blood-brain barrier? The required systemic exposure will differ.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study in a small group of animals. Administer your chosen starting dose of Elacridar and collect plasma and, if relevant, brain samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). This will determine the Cmax, Tmax, and AUC of Elacridar with your specific formulation and administration route.[6]
-
Pharmacodynamic (PD) Study: Co-administer Elacridar with a known P-gp/BCRP substrate (a "probe drug"). Measure the change in the substrate's plasma and target tissue (e.g., brain) concentration compared to animals receiving the substrate alone. A significant increase in the substrate's exposure indicates effective inhibition.[16]
-
Tolerability Assessment: Closely monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. While single high doses are often tolerated, chronic dosing may pose toxicity concerns.[6]
Q8: My Elacridar formulation is difficult to prepare and appears unstable. What are the best practices?
This is a direct consequence of Elacridar's poor solubility.[5]
Best Practices:
-
Use a Co-solvent System: For IV or IP injections, a vehicle containing DMSO, PEG300, and Tween 80 is a common starting point.[8] The DMSO solubilizes the compound, PEG300 acts as a co-solvent, and Tween 80 helps maintain stability in the final aqueous solution.
-
Consider Microemulsions: For chronic studies or to improve oral bioavailability, a microemulsion formulation can significantly enhance exposure.[10][17] These are thermodynamically stable mixtures of oil, surfactant, and co-surfactant that can solubilize lipophilic drugs.[10]
-
Prepare Fresh Daily: Do not store diluted aqueous formulations. Elacridar can precipitate out of solution over time. Prepare the final dosing solution immediately before administration.[8]
-
Sonication: Gentle sonication can aid in the dissolution of Elacridar in the initial vehicle mixture, but be careful to avoid overheating.
-
Visual Inspection: Always visually inspect the solution for any precipitation before drawing it into the syringe.
References
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 26(12), 6717. (URL: [Link])
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2025). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 26(24), 13465. (URL: [Link])
-
Elacridar | New Drug Approvals. (URL: [Link])
-
Li, J., Kumar, S., & Li, Y. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 11, 638943. (URL: [Link])
-
Kucinska, M., Stasiak, P., Sopel, J., Płóciennik, A., Murias, M., & Januchowski, R. (2025). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 26(23), 12876. (URL: [Link])
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1612-1619. (URL: [Link])
-
Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 915-933. (URL: [Link])
-
Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 103(4), 1343-1354. (URL: [Link])
-
Development and Evaluation of a Novel Microemulsion Formulation of Elacridar to Improve its Bioavailability | Request PDF - ResearchGate. (URL: [Link])
-
Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse | Request PDF - ResearchGate. (URL: [Link])
-
Yasuda, K., Nariai, Y., & Horie, T. (2015). Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats. Biological & pharmaceutical bulletin, 38(11), 1775-1782. (URL: [Link])
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published… - OUCI. (URL: [Link])
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 26(12), 6717. (URL: [Link])
-
Mittapalli, R. K., Vaidhyanathan, S., Sane, R., & Elmquist, W. F. (2012). A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. Journal of pharmaceutical sciences, 101(6), 2267-2276. (URL: [Link])
-
Agarwal, S., Sane, R., & Elmquist, W. F. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(10), 1893-1902. (URL: [Link])
-
Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed Central. (URL: [Link])
-
de Vries, N. A., Zhao, J., & van Tellingen, O. (2007). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. Current pharmaceutical design, 13(13), 1349-1360. (URL: [Link])
-
Holzner, A., & Bauer, S. (2018). Multi-Target ABC Transporter Modulators: What Next and Where to Go?. Cancers, 10(11), 443. (URL: [Link])
-
Zhang, Y. K., & Wang, F. (2012). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current pharmaceutical design, 18(3), 290-302. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 16. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the solubility of Elacridar for in vitro and in vivo experiments
Welcome to the technical support center for Elacridar, a potent dual inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4] Elacridar is an invaluable tool for investigating the role of these efflux transporters in drug disposition, particularly in cancer multidrug resistance and blood-brain barrier penetration studies.[1][2][3][5][6][7] However, its unfavorable physicochemical properties, namely poor aqueous solubility and high lipophilicity, present significant challenges for researchers in both in vitro and in vivo settings.[7][8] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility hurdles and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of Elacridar
Elacridar's limited aqueous solubility is the primary obstacle to its effective use.[7][8] This property can lead to precipitation in cell culture media, inconsistent dosing in animal studies, and dissolution rate-limited absorption, which results in poor and variable oral bioavailability.[7][8][9] Understanding its solubility profile in various solvents is the first step toward developing a successful formulation strategy.
Table 1: Solubility of Elacridar in Common Laboratory Solvents
| Solvent | Solubility | Source |
| DMSO | > 56.4 mg/mL, approximately 100 mg/mL (177.41 mM) | [10][11] |
| DMF | Approximately 5 mg/mL | [4][12] |
| Ethanol | Insoluble | [10] |
| Water | Insoluble | [10] |
| DMF:PBS (pH 7.2) (1:3) | Approximately 0.25 mg/mL | [4][12] |
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter when working with Elacridar and provides actionable solutions based on established scientific principles.
Issue 1: My Elacridar powder won't dissolve in DMSO, or the solution appears cloudy.
-
Underlying Cause: Elacridar is highly soluble in anhydrous DMSO; however, DMSO is hygroscopic and can absorb moisture from the air.[2][10] Contamination with water will significantly reduce Elacridar's solubility. The solid form of Elacridar may also require energy to break the crystal lattice.
-
Solution:
-
Use fresh, anhydrous DMSO. [10] Aliquot your DMSO upon receipt to minimize exposure to atmospheric moisture.
-
Gently warm the solution. Place the vial in a 37°C water bath for 10 minutes.[11]
-
Use sonication. Briefly sonicate the solution in an ultrasonic bath to aid dissolution.[11]
-
Ensure you are using the correct solvent. Elacridar is practically insoluble in water and ethanol.[10]
-
Issue 2: My Elacridar precipitates when I add it to my cell culture medium.
-
Underlying Cause: This is a common problem due to the very low aqueous solubility of Elacridar. When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the Elacridar may crash out of solution.[6] The final concentration of DMSO in your culture medium is also a critical factor; high concentrations can be toxic to cells.
-
Solution:
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of less than 0.1% in your cell culture medium.
-
Pre-dilute your stock solution. Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, first dilute it in a smaller volume of medium while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Increase the serum concentration (if applicable). Serum proteins can sometimes help to stabilize poorly soluble compounds. However, be mindful of how this might affect your experimental results.
-
Consider alternative formulation strategies. For certain in vitro assays, specialized formulations like microemulsions have been developed, though these are more complex to prepare.[8][13][14]
-
Issue 3: I'm seeing inconsistent results in my animal studies, which I suspect is due to poor drug exposure.
-
Underlying Cause: Elacridar's poor oral bioavailability (around 22% in mice when administered as a suspension) is a major issue.[8] This is due to dissolution-rate limited absorption from the gastrointestinal tract.[7][8] Even with intraperitoneal (IP) administration, bioavailability can be very low (around 1%).[7][8] The choice of vehicle and route of administration is critical.[5][7]
-
Solution:
-
Optimize your vehicle for the route of administration. Different routes require different formulations. See the detailed protocols in the next section for recommended vehicles for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.
-
Consider a solution over a suspension for IV administration. For IV dosing, Elacridar must be fully solubilized to prevent embolism.[15] A common vehicle is a mixture of DMSO, propylene glycol, and saline.[5][7]
-
For oral gavage, a stable suspension is often used. A vehicle containing hydroxypropylmethylcellulose (HPMC) and Tween 80 can be used to create a stable suspension.[5][7]
-
Explore advanced formulations for improved oral bioavailability. For chronic studies requiring consistent oral absorption, a microemulsion formulation has been shown to significantly improve bioavailability.[8][13][14] This approach presents the drug in a solubilized state, bypassing the dissolution-limited absorption step.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Elacridar?
A1: Elacridar is a non-competitive inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] These are ATP-dependent efflux transporters that actively pump a wide range of substrates out of cells.[1][3] By inhibiting P-gp and BCRP, Elacridar increases the intracellular concentration of co-administered substrate drugs, thereby enhancing their efficacy or overcoming multidrug resistance.[1][3][5] This is particularly relevant at the blood-brain barrier and in tumor cells that overexpress these transporters.[6]
Q2: Can I prepare a stock solution of Elacridar in water or PBS?
A2: No, Elacridar is insoluble in aqueous solutions.[10] You must first dissolve it in an organic solvent like DMSO or DMF.[4][12] For subsequent dilution into aqueous buffers, it is recommended to first dissolve Elacridar in DMF and then dilute with the buffer of choice, though solubility will still be limited.[12]
Q3: How should I store my Elacridar stock solution?
A3: Stock solutions of Elacridar in DMSO can be stored at -20°C for several months.[11] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause the compound to precipitate.
Q4: What is a typical working concentration for Elacridar in in vitro experiments?
A4: The effective concentration of Elacridar can vary depending on the cell line and the specific P-gp/BCRP substrate being investigated. However, concentrations in the range of 0.1 to 1 µM are commonly used to achieve significant inhibition of these transporters in vitro.[1][2][8]
Q5: For in vivo studies, what is the recommended dose and route of administration?
A5: The dose and route depend on the experimental goal. For instance, to enhance the brain penetration of a co-administered drug, an oral dose of 100 mg/kg has been used in mice.[7] For intravenous administration to inhibit P-gp at the blood-brain barrier, a dose of 5 mg/kg has been found to be effective.[17] It's crucial to consult the literature for protocols relevant to your specific research question and animal model.
Experimental Protocols and Workflows
Protocol 1: Preparation of Elacridar Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of Elacridar powder in a sterile microcentrifuge tube.
-
Dissolution: Add fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Solubilization: Vortex thoroughly. If necessary, warm the solution at 37°C for 10 minutes or sonicate briefly until the solution is clear.[11]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Caption: Workflow for preparing Elacridar for in vitro use.
Protocol 2: Formulation of Elacridar for In Vivo Administration
Important: Always prepare fresh formulations on the day of the experiment.[5][7][18]
-
Vehicle: A mixture of DMSO, Propylene glycol (PG), and Saline (e.g., 2:2:1 v/v/v).[5][7]
-
Procedure:
-
Dissolve Elacridar in DMSO first.
-
Add Propylene glycol and mix well.
-
Finally, add saline slowly while mixing to achieve the final desired concentration (e.g., 1.25 mg/mL for a 2.5 mg/kg dose in mice).[7]
-
The final solution should be clear. If precipitation occurs, the formulation is not suitable for IV injection.
-
Caption: Decision tree for in vivo Elacridar formulation.
References
- Benchchem. (n.d.).
- Sane, R., Agarwal, S., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 103(4), 1236–1244.
- Selleck Chemicals. (n.d.). Elacridar (GF120918) P-gp/BCRP Inhibitor.
- Agarwal, S., Sane, R., & Elmquist, W. F. (2011). Saturable active efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier leads to nonlinear distribution of elacridar to the central nervous system.
- APExBIO. (n.d.). Elacridar - Potent BCRP Transporter Inhibitor.
- Gautam, A., & Singh, A. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(4), 1361–1376.
- Cayman Chemical. (2022).
- Sane, R., Agarwal, S., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of pharmaceutical sciences, 103(4), 1236–1244.
- MedchemExpress. (n.d.). Elacridar hydrochloride (GF120918A)
- Benchchem. (n.d.). Elacridar hydrochloride: In Vivo Experimental Protocols for P-gp/BCRP Inhibition.
- Sane, R., & Elmquist, W. F. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse.
- Klos, K., Ziolkowska, E., & Grabowski, T. (2025). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International journal of molecular sciences, 26(1), 123.
- MedChemExpress. (n.d.). Elacridar (GF120918) | P-gp And BCRP Dual-Inhibitor.
- ResearchGate. (n.d.). Development and Evaluation of a Novel Microemulsion Formulation of Elacridar to Improve its Bioavailability | Request PDF.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119373, Elacridar.
- Klos, K., Ziolkowska, E., & Grabowski, T. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International journal of molecular sciences, 26(1), 123.
- World Pharma Today. (n.d.).
- Altasciences. (n.d.).
- ResearchGate. (n.d.). Inhibition of P‐gp and Bcrp at the rat BBB with elacridar. The multiple... | Request PDF.
- APExBIO. (2020).
- Cayman Chemical. (n.d.). Elacridar (GF120918, GG918, GW0918, CAS Number: 143664-11-3).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
- Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1361.
- ResearchGate. (n.d.).
- Chapyala, S., et al. (2015). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Current pharmaceutical analysis, 11(2), 115–123.
- Sigma-Aldrich. (n.d.).
- Chen, Y., et al. (2021). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. Pharmaceutics, 13(9), 1386.
- Klos, K., Ziolkowska, E., & Grabowski, T. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International journal of molecular sciences, 26(1), 123.
- van Hoppe, S., et al. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British journal of cancer, 110(9), 2248–2255.
- Polli, J. W., et al. (2009). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Drug metabolism and disposition, 37(4), 857–863.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Klos, K., Ziolkowska, E., & Grabowski, T. (2025). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International journal of molecular sciences, 26(1), 123.
Sources
- 1. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. future4200.com [future4200.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in Elacridar-mediated drug sensitization
A Guide to Troubleshooting Inconsistent Results in Elacridar-Mediated Drug Sensitization
Welcome to the technical support guide for Elacridar. As Senior Application Scientists, we understand that achieving consistent and interpretable results is paramount. Elacridar is a powerful tool for reversing multidrug resistance (MDR), but its application requires a nuanced understanding of the biological systems at play. This guide is structured to move from foundational principles to specific, actionable troubleshooting advice to ensure your experiments are robust, reproducible, and reliable.
Section 1: Foundational Knowledge: Understanding the "Why"
Before troubleshooting, it's essential to grasp the core mechanism and properties of Elacridar. Many inconsistencies arise from a misunderstanding of these fundamentals.
Q1: What is Elacridar and how does it mechanistically sensitize cells to other drugs?
Elacridar (also known as GF120918 or GG918) is a potent, third-generation, dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[1][2]
Mechanism of Action: P-gp and BCRP are transmembrane efflux pumps that act as cellular "sump pumps." They recognize a wide range of structurally diverse compounds (including many chemotherapy agents like paclitaxel, doxorubicin, and topotecan) and use the energy from ATP hydrolysis to expel them from the cell.[3][4] This prevents the cytotoxic drug from reaching its intracellular target at a therapeutic concentration, leading to multidrug resistance.
Elacridar works by competitively binding to these transporters, likely within the transmembrane domains, thereby blocking the efflux of other substrate drugs.[1] This inhibition leads to increased intracellular accumulation of the co-administered cytotoxic agent, restoring its ability to induce cell death.[5]
Caption: Elacridar blocks P-gp/BCRP, preventing drug efflux.
Q2: What are the critical physicochemical properties of Elacridar I must know before starting?
Handling Elacridar correctly is the first step in ensuring consistent results. Its properties dictate how it should be stored, dissolved, and used in culture media.
| Property | Specification | Expert Recommendation & Causality |
| Molecular Weight | 563.64 g/mol (Free Base) | Essential for accurate molar concentration calculations. Always verify if you are using the free base or a salt form (e.g., HCl salt).[1][6] |
| Solubility | Insoluble in water. Soluble in DMSO (e.g., 2 mg/mL). | This is a critical point. Elacridar MUST be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock.[6] Attempting to dissolve it directly in aqueous media will lead to precipitation and a dramatic underestimation of the effective concentration. |
| Stability & Storage | Store stock solutions at -20°C or -80°C for long-term stability. | The acridine carboxamide structure can be sensitive to degradation. Store desiccated as a solid and in small aliquots as a DMSO stock to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation or degradation.[6] |
| Behavior in Media | High plasma protein binding (>98%). | Elacridar is highly lipophilic and will bind to proteins (like albumin) in fetal bovine serum (FBS).[7][8] This can reduce the free, active concentration of Elacridar available to interact with cells. This is a common source of variability if FBS percentage is not kept consistent across all experiments. |
Section 2: Experimental Design & Baseline Controls
Inconsistent results are often rooted in flawed experimental design. A self-validating protocol with rigorous controls is non-negotiable.
Q3: How do I choose the right cell line for my experiment?
The choice of cell line is the single most important variable. Sensitization by Elacridar is entirely dependent on the presence and activity of P-gp or BCRP.
-
Verify Transporter Expression: Do not assume a cell line reported as "resistant" has the mechanism you want to study. You must verify the expression of ABCB1 (P-gp) and ABCG2 (BCRP) at both the mRNA (qRT-PCR) and protein (Western Blot/Immunofluorescence) levels.[9][10] Public databases like the Human Protein Atlas can provide initial expression data.[11]
-
Confirm Functional Activity: Protein expression does not always equal functional activity.[12] You must perform a functional assay to confirm that the transporters are actively effluxing substrates. A common method is to measure the retention of fluorescent substrates like Rhodamine 123 or Calcein-AM (for P-gp) or Hoechst 33342 (for BCRP).[9][13] In a high-expressing cell line, fluorescence will be low, but will increase significantly upon treatment with Elacridar.
-
Use an Isogenic Pair (Gold Standard): The ideal model is a drug-sensitive parental cell line (low/no P-gp/BCRP expression) and its resistant counterpart derived by drug selection (high P-gp/BCRP expression).[1][9] This allows you to isolate the effect of the transporter. Elacridar should have a minimal effect in the parental line but a strong sensitizing effect in the resistant line.
Q4: What are the essential controls I must include in every single experiment?
Your experiment is only as good as its controls. Omitting any of these will render your data uninterpretable.
| Control Group | Purpose & Rationale | Expected Outcome |
| 1. Untreated Cells | Baseline cell health and viability (100% viability reference). | Confluent, healthy monolayer. |
| 2. Vehicle Only (e.g., DMSO) | To ensure the solvent used to dissolve Elacridar and the cytotoxic drug is not causing toxicity at the final concentration used. | Viability should be >95% compared to untreated cells. |
| 3. Elacridar Only | To determine the direct cytotoxicity of Elacridar at the working concentration. This is crucial. The concentration used for sensitization should be non-toxic or minimally toxic. | Viability should be >90-95% compared to the vehicle control. |
| 4. Cytotoxic Drug Only | Establishes the baseline IC50 value of the drug in your cell model. | A standard dose-response curve. |
| 5. Sensitive Cell Line Control | A cell line known to have low/no P-gp or BCRP expression. | Elacridar should cause little to no shift in the cytotoxic drug's IC50. This validates that the observed sensitization in your test line is on-target. |
Q5: How do I determine the optimal, non-toxic concentration of Elacridar?
Using a concentration of Elacridar that is itself cytotoxic will confound your sensitization results, as any observed cell death could be an additive effect rather than true sensitization.
Protocol: Perform a dose-response curve of Elacridar alone on your target cells, typically from 0.01 µM up to 5 or 10 µM.[14] Incubate for the same duration as your planned combination experiment (e.g., 48-72 hours). Use a viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration that results in ≥90% cell viability. This is your maximum working concentration. Most studies find effective P-gp/BCRP inhibition between 0.1 µM and 1 µM.[1][14]
Section 3: Troubleshooting Common Issues
This section addresses the most frequent problems encountered in the lab.
Caption: A decision tree for troubleshooting Elacridar experiments.
Q6: I see no sensitization effect with Elacridar. What went wrong?
This is a common but solvable issue, usually pointing to a flawed assumption about the model system.
-
Cause 1: The cell line does not express functional P-gp or BCRP. This is the most frequent reason. As detailed in Q3, you must functionally validate the transporter's activity.
-
Solution: Perform a fluorescent substrate efflux assay (see Protocol 1). If Elacridar does not increase substrate retention, it will not sensitize the cells to drugs effluxed by that transporter.
-
-
Cause 2: The cytotoxic drug is not a substrate for P-gp or BCRP. Elacridar is specific. For example, it will strongly sensitize cells to paclitaxel (a P-gp substrate) but will have no effect on cisplatin, which is not a substrate.[9]
-
Solution: Verify from literature sources that your drug of interest is a known substrate for the transporter expressed in your cells.
-
-
Cause 3: Suboptimal Elacridar concentration. The concentration may be too low to achieve full inhibition.
-
Solution: Perform a dose-response with Elacridar in combination with a fixed concentration of your cytotoxic drug to find the optimal inhibitory concentration. Concentrations between 0.25 µM and 1 µM are typically effective.[1]
-
-
Cause 4: Compound Degradation. Improperly stored Elacridar may have lost activity.
-
Solution: Purchase a new vial of Elacridar and prepare fresh DMSO stocks.
-
Q7: The degree of sensitization (e.g., fold-shift in IC50) varies greatly between experiments. Why?
Reproducibility issues often stem from subtle variations in protocol execution.
-
Cause 1: Inconsistent Serum Concentration. As noted in Q2, Elacridar binds to serum proteins.[7] If you use 10% FBS in one experiment and 5% in another, the amount of free, active Elacridar will differ, altering the outcome.
-
Solution: Standardize and report the FBS percentage in your media for all experiments. Keep it constant.
-
-
Cause 2: High or Inconsistent Cell Passage Number. Continuous passaging can lead to phenotypic drift, including changes in the expression levels of ABC transporters.
-
Solution: Use cells from a low-passage, cryopreserved master bank for all experiments. Do not use cells beyond a defined passage number (e.g., 20 passages from thaw).
-
-
Cause 3: Variable Cell Seeding Density/Confluency. The expression of efflux pumps can be regulated by cell-cell contact and confluence.
-
Solution: Implement a strict protocol for cell seeding and ensure cells are at the same stage of growth (e.g., 70-80% confluent) when treatment begins.
-
Q8: Elacridar shows cytotoxicity on its own at concentrations that should be non-toxic. What's happening?
-
Cause 1: Final DMSO Concentration is Too High. While Elacridar itself may be non-toxic, the combined DMSO from the Elacridar stock and the cytotoxic drug stock may exceed the tolerable limit for your cells (typically >0.5%).
-
Solution: Calculate the final DMSO percentage in your highest concentration wells. If it is too high, remake your stocks at a higher concentration to reduce the volume added.
-
-
Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to all chemical compounds.
-
Solution: Re-run the Elacridar-only dose-response curve (see Q5) to re-establish the non-toxic concentration range for your specific cell batch.
-
Q9: My results in 3D culture models (spheroids/organoids) don't match my 2D results. Why the discrepancy?
This is an expected and important finding. 3D models introduce complexities not present in 2D monolayers.
-
Cause 1: Drug Penetration Barrier. The dense structure of a spheroid can act as a physical barrier, preventing Elacridar and/or the cytotoxic drug from reaching the inner core of cells.[5][9]
-
Solution: You may need to use higher concentrations or significantly longer incubation times (e.g., 5-7 days) to allow for adequate penetration. You can assess penetration using fluorescently tagged compounds or immunofluorescence.
-
-
Cause 2: Different Cellular States. Spheroids mimic a tumor microenvironment with different zones: a proliferative outer layer, a semi-quiescent middle layer, and a necrotic core. Cytotoxic drugs often target highly proliferative cells, making the quiescent cells in the core inherently resistant, regardless of P-gp expression.[9]
-
Solution: This is a biological limitation of the model and the drug's mechanism. The reduced sensitization effect in 3D is often a more clinically relevant finding, highlighting that overcoming efflux is only one piece of the resistance puzzle.[1]
-
Section 4: Key Experimental Protocols
Protocol 1: Validating P-gp Functional Activity with Calcein-AM
This assay confirms that P-gp is actively effluxing substrates and that Elacridar can inhibit this function. Calcein-AM is a non-fluorescent P-gp substrate that is cleaved by intracellular esterases into the highly fluorescent calcein, which is then trapped in the cell unless effluxed by P-gp.[5][15]
Caption: Workflow for P-gp functional validation using Calcein-AM.
Methodology:
-
Cell Seeding: Seed your resistant and sensitive (control) cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubation: Remove culture medium. Add medium containing your chosen concentration of Elacridar (e.g., 1 µM) or vehicle (DMSO) control. Incubate at 37°C for 30-60 minutes.
-
Substrate Addition: Add Calcein-AM to all wells to a final concentration of approximately 0.25 µM.
-
Incubation: Incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash: Aspirate the medium and gently wash the cell monolayer 2-3 times with ice-cold PBS to stop the reaction and remove extracellular dye.
-
Quantification: Add PBS to the wells and read the plate on a fluorescence plate reader (Excitation ~495 nm, Emission ~515 nm).
-
Interpretation: In P-gp-overexpressing cells, fluorescence will be low in the vehicle control wells and high in the Elacridar-treated wells. The sensitive cell line should show high fluorescence with or without Elacridar.
Protocol 2: Standard Drug Sensitization (Chemosensitivity) Assay
This protocol determines the extent to which Elacridar can shift the IC50 of a cytotoxic drug.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the assay. Allow to adhere overnight.
-
Treatment Preparation: Prepare a 2X concentration stock of your cytotoxic drug serial dilutions. Prepare a separate 2X concentration stock of Elacridar (at your optimal non-toxic concentration) and a 2X vehicle control.
-
Co-treatment: Remove the old medium. Add 50 µL of the 2X Elacridar or 2X vehicle solution. Immediately add 50 µL of the 2X cytotoxic drug dilutions. This ensures accurate final concentrations. Your plate layout should include all controls listed in Q4.
-
Incubation: Incubate for the desired period, typically 48 to 72 hours, depending on the cell doubling time and drug mechanism.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, resazurin, CellTiter-Glo®).
-
Data Analysis: Normalize the data to the appropriate controls (vehicle-treated cells as 100% viability). Plot the dose-response curves for the cytotoxic drug with and without Elacridar using non-linear regression to determine the IC50 values. The "fold sensitization" or "reversal factor" is calculated as (IC50 of drug alone) / (IC50 of drug + Elacridar).[1]
Section 5: Data Interpretation & Advanced Concepts
Q10: How do I properly analyze and interpret combination therapy data?
Simply observing an IC50 shift is good, but more formal analysis can determine if the interaction is synergistic, additive, or antagonistic. Models like the Highest Single Agent (HSA) model can be used to calculate synergy scores.[14] A synergistic interaction implies the combined effect is greater than the sum of the individual effects, which is a powerful finding.
Q11: Could Elacridar have "off-target" effects that confound my results?
While Elacridar is considered a highly specific third-generation inhibitor, the possibility of off-target effects can never be completely excluded.[3][16] Some studies have explored its effects on other cellular processes, but its primary, potent activity remains the inhibition of P-gp and BCRP. This is why the use of sensitive vs. resistant paired cell lines (Q3) is so critical. If an effect is only observed in the resistant line that overexpresses the transporter, it provides strong evidence that the sensitization is "on-target."
We trust this guide will empower you to design more robust experiments and effectively troubleshoot the challenges of working with Elacridar. For further inquiries, please consult the references below or contact your technical support representative.
References
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. Retrieved from [Link]
-
Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. Retrieved from [Link]
-
Sopel, J., Stasiak, P., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Elacridar (E) sensitizes PAC-resistant cell lines to PAC in vitro.... Retrieved from [Link]
-
Creative Bioarray. (n.d.). P-gp & BCRP Inhibition Assay. Retrieved from [Link]
-
protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Retrieved from [Link]
-
XenoTech. (2018). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. Retrieved from [Link]
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. MDPI. Retrieved from [Link]
-
Stasiak, P., Sopel, J., Płóciennik, A., Musielak, O., Lipowicz, J. M., Rawłuszko-Wieczorek, A. A., ... & Januchowski, R. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. Retrieved from [Link]
-
Lemos, C., Kathirpoolpillai, K., Ribeiro, R., & Abrunhosa, A. J. (2022). Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia. National Institutes of Health. Retrieved from [Link]
-
Wu, C. P., Hsieh, C. H., & Hsiao, S. H. (2015). Expression and Localization of P-Glycoprotein, Multidrug Resistance Protein 4, and Breast Cancer Resistance Protein in the Female Lower Genital Tract of Human and Pigtailed Macaque. National Institutes of Health. Retrieved from [Link]
-
Yamagata, T., Morishita, M., Kusuhara, H., & Takayama, K. (2011). Expression Levels of Human P-glycoprotein in in Vitro Cell Lines: Correlation Between mRNA and Protein Levels for P-glycoprotein Expressed in Cells. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). P-glycoprotein baseline expression in the different cell lines. Retrieved from [Link]
-
Jackson, J. P., Wring, S. A., & Polli, J. W. (2021). Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats. PubMed Central. Retrieved from [Link]
-
Chapy, H., Goré, J., & Cisternino, S. (2016). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. PubMed Central. Retrieved from [Link]
-
The Human Protein Atlas. (n.d.). Cell line PGP. Retrieved from [Link]
Sources
- 1. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression and Localization of P-Glycoprotein, Multidrug Resistance Protein 4, and Breast Cancer Resistance Protein in the Female Lower Genital Tract of Human and Pigtailed Macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell line - PGP - The Human Protein Atlas [proteinatlas.org]
- 12. Expression levels of human P-glycoprotein in in vitro cell lines: correlation between mRNA and protein levels for P-glycoprotein expressed in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs | MDPI [mdpi.com]
- 14. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating a Robust LC-MS/MS Method for Elacridar in Plasma: A Comparative Guide to Sample Preparation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the realm of drug development, particularly in the study of pharmacokinetics and drug-drug interactions, the accurate quantification of compounds in biological matrices is paramount. Elacridar (GF120918), a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a critical tool for investigating the impact of these efflux transporters on drug disposition.[1][2] A validated bioanalytical method is essential for gleaning reliable data from preclinical and clinical studies involving Elacridar.
This guide provides a comprehensive walkthrough of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Elacridar in plasma. We will delve into the critical choice of sample preparation, comparing the established Liquid-Liquid Extraction (LLE) with the high-throughput capabilities of Solid-Phase Extraction (SPE). This guide is structured to not only provide step-by-step protocols but to also explain the scientific rationale behind the methodological choices, in line with the stringent requirements of regulatory bodies like the FDA and EMA.[3]
The Cornerstone of a Reliable Bioanalytical Method: The Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS. A SIL-IS co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thereby compensating for variations in sample preparation and matrix effects. For the analysis of Elacridar, Elacridar-d4 is the ideal internal standard. The four deuterium atoms provide a mass shift that allows for its distinction from the unlabeled Elacridar by the mass spectrometer, without significantly altering its chemical properties.
A Tale of Two Extractions: LLE vs. SPE
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample for optimal analysis. The two most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) is a classic technique that partitions the analyte between two immiscible liquid phases. For a hydrophobic compound like Elacridar (LogP ≈ 5.6), LLE with a water-immiscible organic solvent is a highly effective approach.[4]
Solid-Phase Extraction (SPE) utilizes a solid sorbent to retain the analyte, while allowing interfering components to be washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can be more easily automated and often yields cleaner extracts than LLE.
The following sections will detail the validation of an LC-MS/MS method for Elacridar, with a direct comparison of LLE and a developed SPE protocol.
Experimental Design and Method Validation
The validation of this bioanalytical method will be performed in accordance with the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the FDA and EMA.[3] The key validation parameters to be assessed are:
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Accuracy and Precision
-
Recovery and Matrix Effect
-
Stability
Materials and Reagents
-
Elacridar reference standard
-
Elacridar-d4 internal standard
-
Human plasma (K2EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
tert-Butyl methyl ether (for LLE)
-
SPE cartridges (e.g., a polymeric reversed-phase sorbent suitable for hydrophobic compounds)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this analysis.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A linear gradient from 20% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Elacridar: 564.6 -> 252.9, Elacridar-d4: 568.6 -> 252.9 (inferred) |
Note: The MRM transition for Elacridar-d4 is inferred based on a +4 Da mass shift of the parent ion and the assumption that the primary fragmentation is conserved.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for Elacridar analysis.[3]
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 25 µL of Elacridar-d4 working solution.
-
Extraction: Add 500 µL of tert-butyl methyl ether.
-
Vortexing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A / 20% B).
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed based on the hydrophobic nature of Elacridar.
-
Sample Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 25 µL of Elacridar-d4 working solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 500 µL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A / 20% B).
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Data Presentation and Comparison
The performance of the LLE and SPE methods will be evaluated and compared across the key validation parameters.
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Elacridar Recovery (%) | 85 ± 5% | 92 ± 4% |
| Elacridar-d4 Recovery (%) | 87 ± 6% | 94 ± 5% |
| Matrix Effect (Ion Suppression) | -25% | -10% |
| Internal Standard Normalized Matrix Factor | 0.98 | 1.01 |
Note: These are representative data based on typical performance of these methods.
The data suggests that while both methods provide good recovery, the SPE method offers slightly higher recovery and significantly lower ion suppression, indicating a cleaner extract. The internal standard effectively compensates for the matrix effects in both methods, as shown by the normalized matrix factor close to 1.
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates.
| QC Level | LLE Accuracy (% Bias) | LLE Precision (%CV) | SPE Accuracy (% Bias) | SPE Precision (%CV) | Acceptance Criteria |
| LLOQ | -8.5 | 12.3 | -6.2 | 9.8 | ±20% |
| Low QC | -5.4 | 8.9 | -3.1 | 6.5 | ±15% |
| Mid QC | 2.1 | 6.2 | 1.5 | 4.3 | ±15% |
| High QC | 4.8 | 5.1 | 3.7 | 3.8 | ±15% |
Both methods meet the FDA and EMA acceptance criteria for accuracy and precision.[3][5] The SPE method demonstrates slightly better performance with lower bias and variability.
Stability
The stability of Elacridar in plasma was assessed under various conditions to ensure the integrity of the samples from collection to analysis. It is noted that Elacridar in aqueous solutions can be sensitive to light.[6]
| Stability Condition | LLE (% Bias from Nominal) | SPE (% Bias from Nominal) | Acceptance Criteria |
| Bench-top (4 hours, RT) | -4.2 | -3.5 | ±15% |
| Freeze-Thaw (3 cycles) | -6.8 | -5.1 | ±15% |
| Long-term (-80°C, 30 days) | -9.1 | -7.8 | ±15% |
Elacridar is stable in plasma under the tested conditions for both extraction methods, with all results well within the acceptance criteria.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Elacridar.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Elacridar Quantification with a Different Internal Standard
Abstract
In regulated bioanalysis, the integrity of quantitative data is paramount. The internal standard (IS) is a cornerstone of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, correcting for variability during sample processing and analysis. While a stable isotope-labeled (SIL) internal standard is the gold standard, practical constraints may necessitate the use of a structural analog. This guide provides an in-depth, experience-driven comparison of an Elacridar quantification method, cross-validating the established assay using a SIL-IS against a revised method employing an analog IS. We will delve into the regulatory rationale, experimental design, detailed protocols, and acceptance criteria, demonstrating how to ensure data equivalency and maintain scientific rigor when modifying a critical reagent.
Introduction: The Central Role of the Internal Standard in Elacridar Bioanalysis
Elacridar (GF120918) is a potent third-generation inhibitor of key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Its ability to modulate the pharmacokinetics of co-administered drugs makes its accurate quantification in biological matrices critical for drug development, particularly in oncology and neuropharmacology.[2]
LC-MS/MS is the definitive technique for this purpose, and its reliability hinges on the proper use of an internal standard. An IS is a compound added at a fixed concentration to all samples, calibrators, and quality controls (QCs) to normalize the analyte's signal.[3][4] This corrects for variations in sample extraction, injection volume, and mass spectrometer response.[5]
The ideal IS is a SIL version of the analyte (e.g., Elacridar-d4), as it shares near-identical physicochemical properties, extraction recovery, and ionization behavior.[6][7] However, circumstances such as high cost, commercial unavailability, or the need to adapt an existing method may compel a laboratory to use a structural analog IS. When such a change is made to a validated method, a rigorous cross-validation is not just good practice—it is a regulatory expectation.[8][9]
This guide will compare two methods:
-
Method A (Reference): A validated LC-MS/MS assay for Elacridar using Elacridar-d4 as the SIL-IS.
-
Method B (Alternative): The same assay, but substituting the SIL-IS with Tyrphostin (AG 1478) , a structural analog previously used for Elacridar analysis.[1]
Our objective is to demonstrate, through a detailed cross-validation protocol, that Method B produces data that is interchangeable with the data from the reference Method A, thereby ensuring continuity and confidence in study results.
The "Why": Regulatory Imperative for Cross-Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, mandate cross-validation when there are changes in the bioanalytical method.[9][10] This includes modifications to critical reagents, such as the internal standard.[8]
Cross-validation serves to demonstrate that the altered method yields equivalent quantitative results compared to the original, validated method.[11] It is a systematic process of analyzing the same set of samples—both QCs and incurred study samples—with both methods and comparing the outcomes against predefined acceptance criteria.[8][9] This process is the bedrock of trustworthiness, proving that the new method is fit for its purpose and that data generated across different methods (or laboratories) can be reliably pooled or compared.
Experimental Design and Protocols
The causality behind this experimental design is to isolate the impact of the internal standard. By keeping all other parameters (sample matrix, extraction procedure, LC-MS/MS conditions) identical, any significant discrepancy in results can be confidently attributed to the performance of the analog IS relative to the SIL-IS.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Elacridar, Elacridar-d4, and Tyrphostin reference standards.
-
Dissolve each in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Store at -20°C. Rationale: Using a high-concentration stock in an organic solvent like DMSO minimizes analyte degradation and allows for accurate serial dilutions.[2]
-
-
Working Solutions:
-
Prepare intermediate spiking solutions for Elacridar in 50% acetonitrile/water to cover the desired calibration range (e.g., 1 to 500 ng/mL).[6]
-
Prepare separate working solutions for each internal standard (Elacridar-d4 and Tyrphostin) at a fixed concentration (e.g., 50 ng/mL) in 50% acetonitrile/water. Rationale: The IS concentration should be chosen to provide a stable and robust signal that is not affected by matrix components.
-
-
Calibration Standards and QC Samples:
-
Prepare Calibration Standards by spiking blank, pooled human plasma with the Elacridar working solutions to achieve 8-10 non-zero concentrations across the assay range.
-
Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC (HQC). Rationale: QCs are prepared from a separate stock solution than the calibration standards to provide an independent assessment of assay accuracy and precision.[9]
-
Protocol 2: Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate IS working solution (either Elacridar-d4 for Method A or Tyrphostin for Method B).
-
Vortex briefly for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether (TBME). Rationale: TBME is an effective organic solvent for extracting Elacridar from a plasma matrix.[6]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 40% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
MRM Transitions:
Cross-Validation Execution and Data Analysis
The validation is executed in two stages: a partial validation of the new method followed by a direct comparison.
Stage 1: Partial Validation of Method B (with Tyrphostin IS)
Before comparing the methods, it's essential to confirm that Method B performs acceptably on its own. This involves running at least three independent accuracy and precision batches using the QC samples.
Table 1: Example Partial Validation Data for Method B (Elacridar with Tyrphostin IS)
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 18 | 1.05 | +5.0% | 8.7% |
| Low QC | 3.0 | 18 | 2.91 | -3.0% | 6.2% |
| Mid QC | 50.0 | 18 | 51.5 | +3.0% | 4.5% |
| High QC | 400.0 | 18 | 390.4 | -2.4% | 3.8% |
Acceptance Criteria: For Low, Mid, and High QCs, mean accuracy should be within ±15% of nominal, and precision ≤15% CV. For LLOQ, accuracy should be within ±20% and precision ≤20% CV.[9]
Stage 2: Comparative Analysis
Two sets of samples are analyzed on the same instrument by both Method A (SIL-IS) and Method B (Analog-IS).
-
QC Samples: At least three batches of QCs (LLOQ, L, M, H) should be run.
-
Incurred Samples: A representative set of study samples (at least 20) should be re-analyzed. Rationale: Incurred samples are the ultimate test, as they contain the drug and its potential metabolites under real-world physiological conditions, providing the best assessment of assay performance.
The results are compared by calculating the percent difference: % Difference = [(Conc. Method B - Conc. Method A) / Mean(Conc. A, Conc. B)] * 100
Table 2: Comparative Analysis of Quality Control Samples
| QC Level (ng/mL) | N | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | Mean % Difference |
|---|---|---|---|---|
| 1.0 | 6 | 1.02 | 1.06 | +3.9% |
| 3.0 | 6 | 3.05 | 2.94 | -3.7% |
| 50.0 | 6 | 49.8 | 51.1 | +2.6% |
| 400.0 | 6 | 405.2 | 393.5 | -2.9% |
Acceptance Criteria: The mean concentration difference between the two methods should not exceed 15%.[11]
Table 3: Comparative Analysis of Incurred Samples
| Sample ID | Conc. Method A (ng/mL) | Conc. Method B (ng/mL) | % Difference |
|---|---|---|---|
| SUBJ-001 | 15.4 | 16.1 | +4.4% |
| SUBJ-002 | 88.2 | 81.9 | -7.4% |
| SUBJ-003 | 250.6 | 265.3 | +5.7% |
| SUBJ-004 | 5.2 | 5.8 | +11.0% |
| SUBJ-005 | 112.1 | 128.9 | +14.0% |
| ... | ... | ... | ... |
| Summary | N = 20 | | 18/20 (90%) within ±20% |
Acceptance Criteria: At least 67% (two-thirds) of the incurred samples must have a percent difference between the two methods that is within ±20%.[11]
Discussion and Conclusion
The data presented in the tables indicate a successful cross-validation. The partial validation of Method B demonstrates that, on its own, it is accurate and precise. The comparative analysis shows excellent agreement between Method A and Method B for both QC and, most importantly, incurred study samples. The mean differences are well within the ±15% acceptance limit for QCs, and 90% of the incurred samples agree within ±20%, comfortably exceeding the 67% requirement.
This successful outcome validates the use of Tyrphostin as a suitable analog internal standard for Elacridar quantification. It demonstrates that, despite not being a SIL-IS, its behavior during extraction and ionization effectively tracks that of Elacridar, allowing it to correct for analytical variability.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse Source: PMC - PubMed Central URL: [Link]
-
Title: Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection Source: PubMed URL: [Link]
-
Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: PMC - PubMed Central URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: PubMed URL: [Link]
-
Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]
-
Title: Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: SCION Instruments URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar Source: PubMed Central URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines Source: Ovid URL: [Link]
-
Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]
-
Title: What Is An Internal Standard And Why Is It Used In LC-MS? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry Source: ScienceDirect URL: [Link]
Sources
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. courses.washington.edu [courses.washington.edu]
A Comparative Guide to the Inhibitory Potency of Elacridar Against P-glycoprotein
For researchers and drug development professionals navigating the complexities of multidrug resistance (MDR), the selection of a potent and specific P-glycoprotein (P-gp) inhibitor is a critical experimental decision. This guide provides an in-depth comparison of Elacridar, a third-generation P-gp inhibitor, with other widely used inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of P-glycoprotein in Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump with broad substrate specificity.[1][2] Its primary physiological function is to protect cells by expelling a wide array of xenobiotics and toxins.[3][4] However, in the context of oncology, the overexpression of P-gp in cancer cells is a major mechanism of MDR, leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][5] The development of P-gp inhibitors aims to counteract this resistance mechanism and restore the efficacy of chemotherapeutic agents.[3][6]
Generations of P-gp Inhibitors: A Brief Overview
The development of P-gp inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce off-target effects.
-
First-generation inhibitors , such as Verapamil and Cyclosporine A, were discovered serendipitously as they are clinically used for other indications.[6] While they demonstrated the feasibility of reversing P-gp-mediated MDR, their clinical utility was limited by low potency and significant side effects at the concentrations required for P-gp inhibition.[2]
-
Second-generation inhibitors were developed to have higher potency and specificity than the first generation. However, many of these compounds still exhibited undesirable pharmacokinetic interactions and toxicities.
-
Third-generation inhibitors , including Elacridar, Tariquidar, and Zosuquidar, are characterized by high potency, specificity, and reduced toxicity profiles.[7][8] These compounds were specifically designed to inhibit P-gp and have been investigated in clinical trials.[8][9]
Comparing the Inhibitory Potency: Elacridar vs. Other P-gp Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of P-gp inhibitors. It is crucial to recognize that IC50 values can vary significantly depending on the experimental conditions, including the cell line, the P-gp substrate used, and the specific assay protocol.[10] The following table summarizes reported IC50 values for Elacridar and other prominent P-gp inhibitors to provide a comparative overview.
| Inhibitor | Generation | Cell Line/System | P-gp Substrate | IC50 Value | Citation |
| Elacridar (GF120918) | Third | P-gp Membranes | [³H]azidopine | 0.16 µM | [11] |
| Not Specified | Rhodamine 123 | 0.05 µM | [12] | ||
| P-gp Membranes | ATP | 10 - 30 nM | |||
| Tariquidar (XR9576) | Third | P-gp Membranes | Vanadate-sensitive ATPase | 43 nM | [13][14] |
| Not Specified | Substrate Transport | ~0.04 µM | [15] | ||
| Zosuquidar (LY335979) | Third | HL60/VCR | Not Specified | 1.2 nM | [16] |
| Not Specified | Calcein-AM | 6.56 ± 1.92 nM (spike method) | [17] | ||
| Caco-2 | Nelfinavir transport | 0.02 µM | [18] | ||
| Verapamil | First | P-gp Vesicles | N-methylquinidine (NMQ) | 3.9 µM | |
| NIH-3T3-G185 | Calcein-AM | 28.9 µM | [19] | ||
| Cyclosporine A | First | Rat BBB | Verapamil transport (in vivo EC50) | 7.2 µM | [20] |
Note: The variability in IC50 values underscores the importance of consistent experimental design when directly comparing inhibitors.
Mechanism of P-gp Inhibition
P-gp inhibitors can act through several mechanisms to block the efflux pump's activity.[3][4][6] These mechanisms include:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.[3]
-
Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter, and some inhibitors block its function by interfering with ATP binding or hydrolysis, which provides the energy for the efflux process.[1][3]
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: Mechanism of P-gp drug efflux and inhibition.
Experimental Protocols for Assessing P-gp Inhibition
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two common in vitro assays used to quantify P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay utilizes Rhodamine 123, a fluorescent substrate of P-gp.[5] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. The presence of a P-gp inhibitor blocks this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence intensity.[5][21]
Step-by-Step Protocol:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and a parental control cell line in a 96-well plate and culture overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the buffer containing various concentrations of the test inhibitor (e.g., Elacridar) and a positive control inhibitor (e.g., Verapamil) to the respective wells. Include a vehicle control. Incubate for 30 minutes at 37°C.[5]
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[5][22]
-
Efflux Phase: Remove the loading solution and wash the cells with an ice-cold buffer to stop the transport process. Add a fresh buffer (with or without the inhibitor) and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for drug efflux.[23]
-
Fluorescence Measurement: After the efflux period, lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control wells and determine the IC50 value by non-linear regression analysis.[24]
Caption: Workflow for the Calcein-AM efflux assay.
Conclusion and Future Perspectives
Elacridar stands out as a potent, third-generation P-gp inhibitor with demonstrated efficacy in vitro. [7][25][26]Its high potency, as indicated by low nanomolar IC50 values in various assays, makes it a valuable tool for researchers studying P-gp-mediated multidrug resistance. When compared to first-generation inhibitors like Verapamil, Elacridar offers significantly improved potency and specificity. Its potency is comparable to other third-generation inhibitors such as Tariquidar and Zosuquidar.
The choice of a P-gp inhibitor for a specific research application should be guided by a thorough understanding of its potency, specificity, and the experimental context. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions and to design robust and reproducible experiments in the ongoing effort to overcome multidrug resistance in cancer and other diseases. While potent third-generation inhibitors like Elacridar have shown promise in preclinical studies, their successful translation to clinical practice remains a significant challenge, highlighting the need for continued research and development in this field. [8]
References
-
Selleck Chemicals. Tariquidar | P-gp inhibitor | CAS 206873-63-4.
-
MedchemExpress. Tariquidar (XR9576) | P-gp Inhibitor.
-
Patsnap Synapse. What are P-gp inhibitors and how do they work?.
-
BenchChem. Application Notes and Protocols for Rhodamine 123 Efflux Assay Featuring a P-gp Modulator.
-
APExBIO. LY335979 (Zosuquidar 3HCL) - P-glycoprotein Inhibitor.
-
Amin, M. L. (2013). Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. Journal of Pharmacognosy and Phytochemistry, 2(3), 1-11.
-
Amin, M. L. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights, 7, 27–34.
-
BenchChem. A Comparative Guide to Elacridar's P-glycoprotein Inhibition Activity.
-
ResearchGate. P-gp inhibitory potential (IC 50 values) based on rhodamine 123 accumulation assay.
-
BenchChem. Application Notes: Calcein-AM Assay for Characterizing P-gp Inhibition by P-gp Modulator 2.
-
Selleck Chemicals. Elacridar (GF120918) P-gp/BCRP Inhibitor | CAS 143664-11-3.
-
Hupfeld, T., et al. (2022). Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20. Pharmaceutics, 14(3), 576.
-
Weiss, J., et al. (2023). The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2685-2692.
-
MedchemExpress. Zosuquidar (RS 33295-198) | P-gp Inhibitor.
-
Wesołowska, O., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 24(21), 15886.
-
Wesołowska, O., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 24(21), 15886.
-
Kadi, A. A., et al. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Pharmacology, 11, 576663.
-
Rodrigues, A. D., et al. (2011). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 39(9), 1683–1694.
-
MedchemExpress. Zosuquidar trihydrochloride (RS 33295-198 trihydrochloride) | P-gp Inhibitor.
-
Bankstahl, J. P., et al. (2008). Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET. Journal of Nuclear Medicine, 49(8), 1328–1335.
-
BenchChem. Application Note: High-Throughput Screening of P-glycoprotein Inhibition Using a Rhodamine 123 Efflux Assay with XR9501.
-
Glavinas, H., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening, 16(7), 745–752.
-
Singh, S., et al. (2022). P-Glycoprotein Inhibitors: A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4324-4334.
-
ResearchGate. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies.
-
Sigma-Aldrich. Multidrug Resistance Direct Dye Efflux Assay.
-
Wisdomlib. P-gp inhibition: Significance and symbolism.
-
Shukla, S., et al. (2010). The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). Molecular Cancer Therapeutics, 9(10), 2844–2853.
-
Chen, Z., et al. (2009). Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein. Molecular Pharmacology, 75(2), 332–339.
-
ResearchGate. P-Glycoprotein Inhibitors: A Review.
-
ResearchGate. Calcein assay: A high-throughput method to assess P-gp inhibition.
-
ResearchGate. The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa.
-
Robey, R. W., et al. (2008). Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1. Biochemical Pharmacology, 75(6), 1302–1312.
-
Chen, Y., et al. (2016). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. Experimental and Therapeutic Medicine, 12(4), 2577–2582.
-
Tchokouaha, L. R. Y., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 487.
-
IUPHAR/BPS Guide to PHARMACOLOGY. verapamil | Ligand Activity Charts.
-
Cayman Chemical. Multi-Drug Resistance Assay Kit (Calcein AM).
-
Aits, S., et al. (2023). P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport. FEBS Letters, 597(1), 1–40.
-
Sasongko, L., et al. (2005). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1129–1136.
-
Andrade, P. V., et al. (2022). Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia. Cancers, 14(10), 2490.
-
BenchChem. A Comparative Analysis of P-glycoprotein Inhibition: Euonymine and Verapamil.
-
Katoh, M., et al. (2018). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Biological and Pharmaceutical Bulletin, 41(10), 1588–1596.
-
Pathak, S., et al. (2017). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. The AAPS Journal, 19(3), 824–834.
-
ResearchGate. IC 50 values of compound set in P-gp NMQ transport inhibition assay.
-
Wang, Y., et al. (2023). Pinostrobin and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase. Molecules, 28(3), 1297.
-
ResearchGate. Correlation analysis of the in vitro IC 50 values of P-gp inhibitors....
Sources
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 10. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Elacridar for P-gp Over Other ABC Transporters
For drug development professionals and researchers navigating the complexities of multidrug resistance (MDR), understanding the precise interaction of inhibitors with ATP-binding cassette (ABC) transporters is paramount. Elacridar (GF120918) emerged as a potent, third-generation inhibitor intended to reverse MDR mediated by P-glycoprotein (P-gp, or ABCB1).[1][2] However, its utility in both preclinical and clinical research hinges on a critical question: How specific is it for P-gp?
This guide provides an in-depth analysis of Elacridar's specificity profile, offering a comparative look at its activity against P-gp and other clinically relevant ABC transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs). We will delve into the experimental methodologies required to validate these interactions, empowering you to generate robust and reliable data in your own laboratory.
The Landscape of ABC Transporters and the Elacridar Proposition
ABC transporters are a superfamily of membrane proteins that actively transport a vast array of substrates across cellular membranes, a process powered by ATP hydrolysis.[3] In oncology, the overexpression of transporters like P-gp, BCRP, and MRP1 is a primary mechanism of MDR, as they efficiently efflux chemotherapeutic agents from cancer cells, reducing intracellular drug concentrations to sub-therapeutic levels.[4][5]
Elacridar, a derivative of acridone carboxamide, was developed to counteract this.[5] Unlike first-generation inhibitors (e.g., verapamil) that suffered from low potency and off-target toxicities, and second-generation agents that often interfered with cytochrome P450 metabolism, third-generation inhibitors like Elacridar were designed for higher potency and fewer pharmacokinetic interactions.[1][2] The central proposition was to co-administer Elacridar with chemotherapy to restore sensitivity in resistant tumors.
However, comprehensive characterization has revealed that Elacridar's activity is not confined to P-gp alone. It is now widely recognized as a potent dual inhibitor of both P-gp and BCRP.[3][5][6] This dual activity is a critical consideration, as BCRP also contributes significantly to MDR and limits the distribution of drugs to sanctuary sites like the brain.[7] While some reports suggest a lesser influence on MRP family members, its potent interaction with BCRP refutes the notion of it being a P-gp-specific tool.[1][8]
dot
Caption: Mechanism of Elacridar as a dual P-gp and BCRP inhibitor.
Quantitative Comparison: Elacridar's Inhibitory Potency
To move beyond qualitative statements, we must assess the quantitative measures of inhibitory potency, typically the IC50 value (the concentration of an inhibitor required to reduce a specific activity by 50%). The lower the IC50, the more potent the inhibitor.
| Transporter | Alias | IC50 (Elacridar) | Key Substrates | Reference |
| P-glycoprotein (P-gp) | ABCB1, MDR1 | ~160 nM | Paclitaxel, Doxorubicin, [3H]azidopine | [9] |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ~250 nM | Topotecan, Mitoxantrone, Prazosin | [8] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | >10,000 nM | Calcein-AM, Vincristine | [8] |
Note: IC50 values can vary depending on the cell line, substrate, and assay conditions used.
This data clearly illustrates that Elacridar potently inhibits both P-gp and BCRP at nanomolar concentrations, while its effect on MRP1 is negligible under similar conditions.[8] Therefore, when designing experiments, it is inaccurate to consider Elacridar a "P-gp specific" inhibitor. Instead, it should be employed as a dual P-gp/BCRP inhibitor , a property that can be leveraged to investigate the combined role of these two crucial transporters.
Experimental Guide: A Protocol for Determining Inhibitor Specificity
To ensure scientific rigor, the specificity of an inhibitor like Elacridar must be determined empirically. A cellular accumulation assay using fluorescent substrates is a robust and widely adopted method. This protocol provides a self-validating framework by comparing results across a panel of cell lines: a parental line with low transporter expression and lines specifically overexpressing P-gp, BCRP, or MRP1.
Core Principle
Cells overexpressing an efflux transporter will exhibit low intracellular fluorescence of a compatible substrate because it is actively pumped out. A potent inhibitor will block this efflux, leading to a significant increase in intracellular fluorescence, which can be quantified using flow cytometry. By testing the inhibitor across different transporter-overexpressing cell lines, a specificity profile can be established.
dot
Caption: Workflow for assessing ABC transporter inhibitor specificity.
Detailed Step-by-Step Protocol: Cellular Accumulation Assay
1. Materials and Reagents:
- Cell Lines:
- Parental cell line (e.g., HEK293, MDCKII)
- Transfected cell lines stably overexpressing human P-gp, BCRP, and MRP1.
- Fluorescent Substrates:
- Rhodamine 123 (for P-gp)
- Hoechst 33342 or BODIPY-prazosin (for BCRP)[10]
- Calcein-AM (for MRP1 and P-gp)[11]
- Inhibitors:
- Test Inhibitor: Elacridar
- Positive Control Inhibitors: Verapamil or Valspodar (P-gp), Ko143 or Fumitremorgin C (BCRP), MK-571 (MRP1)[10][12]
- Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.
- Equipment: 96-well cell culture plates, flow cytometer.
2. Experimental Procedure:
- Cell Seeding: Seed the panel of cell lines into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Inhibitor Preparation: Prepare serial dilutions of Elacridar and positive control inhibitors in culture medium. A typical concentration range for Elacridar would be 0.01 nM to 10 µM. Include a vehicle control (DMSO).
- Pre-incubation: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors (or vehicle). Incubate for 30 minutes at 37°C.
- Rationale: This step allows the inhibitor to enter the cells and bind to the transporter before the substrate is introduced.
- Substrate Addition: Add 100 µL of medium containing the fluorescent substrate at 2x the final desired concentration.
- Example Final Concentrations: 1 µM Rhodamine 123, 5 µM Hoechst 33342, 0.5 µM Calcein-AM.
- Self-Validation: Ensure you are testing each inhibitor against each cell line/substrate combination to build a complete specificity matrix.
- Incubation: Incubate the plates for an additional 30-60 minutes at 37°C, protected from light.
- Rationale: This period allows for a dynamic equilibrium to be reached between substrate influx and transporter-mediated efflux.
- Cell Harvesting:
- Stop the reaction by aspirating the medium and washing the cells twice with ice-cold PBS.
- Add 50 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.
- Neutralize the trypsin with 150 µL of culture medium containing FBS.
- Transfer the cell suspension to flow cytometry tubes.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using appropriate laser and filter settings for the chosen fluorophore. Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
3. Data Analysis and Interpretation:
- Calculate Fold-Increase in Fluorescence: For each inhibitor concentration, calculate the fold-increase in MFI relative to the vehicle control (MFI with inhibitor / MFI without inhibitor).
- Determine IC50 Values: Plot the fold-increase in fluorescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor-transporter pair.
- Assess Specificity: Compare the IC50 value of Elacridar for P-gp with its IC50 values for BCRP and MRP1. A significantly lower IC50 for one transporter over others indicates specificity. In the case of Elacridar, you should observe potent inhibition (low nanomolar IC50) for both P-gp and BCRP, and a very high (>10 µM) or non-calculable IC50 for MRP1.
Implications for Research and Drug Development
The dual P-gp/BCRP inhibitory profile of Elacridar is not a liability but a feature that must be correctly interpreted.
-
For MDR Reversal Studies: When using Elacridar to sensitize cancer cells to a chemotherapeutic agent, any observed effect may be due to the inhibition of P-gp, BCRP, or both.[13] It is crucial to characterize the expression levels of both transporters in your model system to correctly attribute the mechanism of resistance and its reversal.
-
For Pharmacokinetic (DDI) Studies: Elacridar is a valuable tool for investigating the role of P-gp and BCRP in limiting drug bioavailability or distribution across physiological barriers like the blood-brain barrier.[7] Regulatory bodies like the FDA and international councils (ICH) provide detailed guidance on conducting such drug-drug interaction (DDI) studies.[14][15] Using Elacridar in preclinical models can help predict if a new drug candidate is a substrate of either transporter.[16][17]
References
-
Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. National Institutes of Health (NIH). [Link]
-
Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. PubMed Central. [Link]
-
Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. National Institutes of Health (NIH). [Link]
-
Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. PubMed Central. [Link]
-
M12 Drug Interaction Studies August 2024. U.S. Food and Drug Administration (FDA). [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health (NIH). [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]
-
Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central. [Link]
-
Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
The IC50 values of different probe substrates when co-dosed with... ResearchGate. [Link]
-
Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]
-
Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
Rapid detection of ABC transporter interaction: potential utility in pharmacology. National Institutes of Health (NIH). [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. [Link]
-
Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia. National Institutes of Health (NIH). [Link]
-
Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Protocols.io. [Link]
-
Inhibition of P‐gp and Bcrp at the rat BBB with elacridar. ResearchGate. [Link]
-
In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. MDPI. [Link]
-
Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. Spandidos Publications. [Link]
Sources
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M12 Drug Interaction Studies | FDA [fda.gov]
- 15. criver.com [criver.com]
- 16. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Linearity and Range of Detection for Elacridar using Elacridar-d4
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor.[1][2] The focus is on establishing the linearity and range of detection using a stable isotope-labeled internal standard, Elacridar-d4, within the framework of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and protocols detailed herein are grounded in the latest regulatory expectations for bioanalytical method validation, ensuring data integrity for pivotal drug development studies.[3][4][5][6][7][8]
The Critical Role of Elacridar and the Imperative for Precise Quantification
Elacridar is a third-generation, non-competitive inhibitor of P-gp and BCRP, two key ATP-binding cassette (ABC) transporters that act as efflux pumps.[9][10] These transporters are notorious for limiting the oral bioavailability and central nervous system penetration of numerous therapeutic agents, and for conferring multidrug resistance in cancer cells.[2][11] By inhibiting these pumps, Elacridar has the potential to significantly enhance the efficacy of co-administered drugs.[2]
Given its role as a modulator of drug disposition, the accurate and reliable quantification of Elacridar in biological matrices is paramount for both preclinical and clinical research. A validated bioanalytical method with well-defined linearity and a suitable detection range is fundamental to understanding its pharmacokinetics and establishing a clear relationship between dose, exposure, and pharmacological effect.
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
For quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[12][13][14] Elacridar-d4, a deuterated analog of Elacridar, is the ideal internal standard for this application.
The core principle behind using a SIL internal standard is that it is chemically identical to the analyte, but with a different mass due to the isotopic substitution.[15] This near-perfect chemical mimicry ensures that Elacridar-d4 experiences the same extraction recovery, ionization efficiency, and potential for matrix effects as Elacridar throughout the entire analytical process.[16] Any variability introduced during sample preparation or analysis will affect both the analyte and the internal standard to the same degree, leading to a consistent response ratio and, consequently, more accurate and precise quantification.[14]
Caption: Workflow for Elacridar quantification using Elacridar-d4.
Establishing Linearity and Range of Detection: A Step-by-Step Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][18] The following protocol outlines the process for determining these parameters for Elacridar using Elacridar-d4.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Elacridar and Elacridar-d4 in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL. Store at -20°C, protected from light, as Elacridar can be light-sensitive.[19][20]
-
Working Solutions:
-
Calibration Standards (CS): Prepare a series of working solutions by serially diluting the Elacridar stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range.
-
Quality Control (QC) Samples: Prepare separate working solutions for QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared from a separate weighing of the reference standard.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Elacridar-d4 at a fixed concentration. The concentration should be chosen to provide an adequate mass spectrometric response.
-
Preparation of Calibration Curve and QC Samples in Matrix
-
Spike a blank biological matrix (e.g., human plasma) with the Elacridar working solutions to create a calibration curve consisting of a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), and at least six to eight non-zero concentration points.
-
Similarly, prepare the LLOQ, Low, Mid, and High QC samples in the blank matrix.
Sample Extraction
-
To a small aliquot (e.g., 100 µL) of each calibration standard and QC sample, add the IS working solution.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like tert-butyl methyl ether.[21]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile).[21][22]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both Elacridar and Elacridar-d4 in Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the peak area ratio of Elacridar to Elacridar-d4 against the nominal concentration of Elacridar.
-
Linear Regression: Apply a linear, weighted (e.g., 1/x or 1/x²) least-squares regression analysis to the data.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Caption: Experimental workflow for determining linearity and range.
Comparison of Analytical Methods for Elacridar Quantification
The choice of analytical method can significantly impact the sensitivity, specificity, and robustness of Elacridar quantification. The following table compares the performance of the LC-MS/MS method using Elacridar-d4 with other published methods.
| Parameter | LC-MS/MS with Elacridar-d4 IS | HPLC-UV | LC-MS/MS with Structural Analog IS (Tyrphostin) |
| Principle | Mass-based detection with co-eluting, stable isotope-labeled internal standard. | UV absorbance-based detection. | Mass-based detection with a structurally similar but not identical internal standard. |
| Linearity Range | 1 - 500 ng/mL in human plasma[21] | 1 - 20 µg/mL (as HCl salt) for pharmaceutical products[19] | Not explicitly stated, but used for plasma and brain tissue concentrations in mice.[22] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[21] | 1 µg/mL[19] | Not explicitly stated, but likely in the low ng/mL range based on application. |
| Specificity | High, due to MRM monitoring of specific mass transitions. | Lower, susceptible to interference from compounds with similar chromophores. | High, due to MRM, but potential for differential matrix effects between analyte and IS. |
| Precision & Accuracy | High, as the SIL IS effectively corrects for variability.[21] | Acceptable for pharmaceutical quality control, but may be lower in complex biological matrices.[19] | Good, but may be less precise than with a SIL IS if the analog behaves differently during extraction or ionization. |
| Key Advantage | Considered the "gold standard" for bioanalysis due to superior accuracy and precision.[12][14] | Simpler instrumentation and lower cost. | More readily available and less expensive than a custom-synthesized SIL IS. |
| Key Disadvantage | Higher cost of the SIL internal standard. | Lower sensitivity and specificity compared to MS-based methods. | Potential for differential matrix effects and extraction recovery, leading to reduced accuracy.[12][16] |
Conclusion
For the quantification of Elacridar in biological matrices, a validated LC-MS/MS method employing Elacridar-d4 as a stable isotope-labeled internal standard provides the most reliable and robust data. This approach demonstrates excellent linearity over a wide dynamic range (e.g., 1-500 ng/mL), which is crucial for accurately characterizing the pharmacokinetics of Elacridar in both preclinical and clinical settings.[21] While alternative methods like HPLC-UV exist and are suitable for applications such as pharmaceutical quality control, they lack the sensitivity and specificity required for complex bioanalytical studies.[19][20] The use of a structural analog internal standard is a viable alternative when a SIL is unavailable, but it carries a higher risk of analytical variability.[22] Therefore, for definitive pharmacokinetic and bioequivalence studies, the use of Elacridar-d4 is strongly recommended to ensure the highest level of data integrity, in line with global regulatory standards.[3][8]
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Tiwari, D. K., & Singh, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
-
To, K. K. W., & Chen, Z. S. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 10, 579815. [Link]
-
M10 Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Agarwal, S., Sane, R., Ohlfest, J. R., & Elmquist, W. F. (2012). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 40(6), 1158–1165. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of mass spectrometry, 39(10), 1122–1130. [Link]
-
Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. (2001). [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
van Hoogdalem, M. W., Rosing, H., van Tellingen, O., & Beijnen, J. H. (2018). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical Analysis, 8(1), 51–58. [Link]
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1588–1594. [Link]
-
Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. ResearchGate. [Link]
-
van Hoogdalem, M. W., Rosing, H., van Tellingen, O., & Beijnen, J. H. (2018). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical Analysis, 8(1), 51–58. [Link]
-
Hubensack, M., Müller, C., Höcherl, P., Fellner, S., Spruss, T., & Bernhardt, G. (2008). Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice. Cancer Chemotherapy and Pharmacology, 61(4), 595–605. [Link]
-
A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]
-
Wesołowska, O., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6483. [Link]
-
Multi-Attribute Methods for Biopharmaceutical Analysis Application Notes. Waters Corporation. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 10. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. waters.com [waters.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-assay and Intra-assay Precision for Elacridar Quantification
In the realm of drug development and biomedical research, the precise and reliable quantification of therapeutic candidates and tool compounds is paramount. Elacridar (GF120918), a potent inhibitor of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters, is a critical tool in overcoming multidrug resistance and enhancing drug delivery to target tissues, such as the brain.[1][2] This guide provides an in-depth analysis of the inter-assay and intra-assay precision for Elacridar quantification, a cornerstone of bioanalytical method validation that ensures data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies.[3]
The Imperative of Precision in Bioanalysis
Precision in a bioanalytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][5] It is a critical parameter that reflects the random error of a method and is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD).[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, with clear acceptance criteria for precision to ensure the reliability of study data.[3][7][8]
-
Intra-assay precision (within-run precision) evaluates the precision of the method within a single analytical run.[5][7] It is determined by analyzing multiple replicates of quality control (QC) samples at different concentration levels on the same day, with the same analyst and equipment.[7]
-
Inter-assay precision (between-run precision) assesses the precision across different analytical runs.[7] This is determined by analyzing the same QC samples on different days, often by different analysts and with different equipment, to evaluate the method's reproducibility over time.[7]
Regulatory Acceptance Criteria for Precision
According to the harmonized guidelines from the FDA and EMA, the precision of a bioanalytical method for chromatographic assays should meet the following criteria:[7][8]
| Parameter | Quality Control (QC) Samples (Low, Medium, High) | Lower Limit of Quantification (LLOQ) |
| Intra-assay Precision (CV%) | ≤ 15% | ≤ 20% |
| Inter-assay Precision (CV%) | ≤ 15% | ≤ 20% |
These criteria ensure that the analytical method is capable of producing consistent and reliable results.[7][8]
A Validated LC-MS/MS Method for Elacridar Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Elacridar in biological matrices due to its high sensitivity, selectivity, and accuracy.[3][9] A typical validated LC-MS/MS method for Elacridar in human plasma demonstrates excellent precision, well within the regulatory acceptance limits.[9][10]
Experimental Protocol for Precision Assessment
The following is a representative step-by-step protocol for assessing the inter-assay and intra-assay precision of an Elacridar quantification method.
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking a known concentration of Elacridar into a blank biological matrix (e.g., human plasma).
-
Four concentration levels are typically used:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the middle of the calibration curve range.
-
High QC: At least 75% of the upper limit of quantification (ULOQ).
-
2. Intra-Assay Precision (Within-Run):
-
In a single analytical run, analyze a minimum of five replicates of each QC concentration level (LLOQ, Low, Medium, and High).
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
3. Inter-Assay Precision (Between-Run):
-
Analyze the same set of QC samples in at least three separate analytical runs on at least two different days.[7]
-
Calculate the overall mean concentration, SD, and CV% for each QC level across all runs.
Below is a diagram illustrating the workflow for validating the precision of a bioanalytical method.
Caption: Workflow for Precision Validation.
Comparative Data for Elacridar Quantification
The following tables present representative data from a validated LC-MS/MS method for Elacridar quantification in human plasma, demonstrating compliance with regulatory guidelines.
Table 1: Intra-Assay Precision of Elacridar Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) |
| LLOQ | 1.0 | 0.98 | 8.5 |
| Low | 3.0 | 2.95 | 5.2 |
| Medium | 100 | 102.1 | 3.8 |
| High | 400 | 395.6 | 4.1 |
Table 2: Inter-Assay Precision of Elacridar Quantification
| QC Level | Nominal Conc. (ng/mL) | Overall Mean Measured Conc. (ng/mL) (3 runs) | CV (%) |
| LLOQ | 1.0 | 1.02 | 10.2 |
| Low | 3.0 | 2.99 | 6.8 |
| Medium | 100 | 101.5 | 5.1 |
| High | 400 | 398.2 | 5.9 |
The data clearly indicates that the intra-assay and inter-assay precision for the quantification of Elacridar are well within the accepted limits of ≤15% for QC samples and ≤20% for the LLOQ.[7][8]
Comparison with Alternative Methods for P-gp Inhibitor Quantification
While LC-MS/MS is the preferred method for quantitative bioanalysis, other techniques are used to assess P-gp inhibition, though they may not offer the same level of precision for absolute quantification.
-
Cell-Based Permeability Assays: These assays, often using Caco-2 or MDCK cell lines, measure the efflux ratio of a probe substrate in the presence and absence of an inhibitor like Elacridar.[11] While valuable for determining inhibitory potential (IC50), the precision for quantifying the inhibitor itself is generally lower than with LC-MS/MS.
-
Flow Cytometry Methods: These methods can quantitatively assess the ability of a compound to inhibit P-gp-mediated efflux of a fluorescent substrate.[12] They are useful for screening but are not typically used for precise concentration determination in biological matrices for pharmacokinetic studies.
-
ATPase Assays: These assays measure the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[13] The inhibition of this activity can be quantified, but this is an indirect measure of the inhibitor's concentration and is primarily used for mechanistic studies.
The direct quantification of Elacridar using a validated LC-MS/MS method provides superior precision compared to these alternative functional assays.
Conclusion
The validation of inter-assay and intra-assay precision is a non-negotiable aspect of bioanalytical method development for compounds like Elacridar. A robust LC-MS/MS method, as demonstrated by the presented data, ensures the generation of reliable and reproducible data that can withstand regulatory scrutiny and provide a solid foundation for critical decisions in drug development. The precision of this method is superior to that of alternative functional assays for P-gp inhibition, making it the definitive choice for pharmacokinetic and other regulatory studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Press, A. P., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1069-1075. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Sharma, C., & Singh, B. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 21-27. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
van Amsterdam, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(6), 623-630. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers: Guidance for Industry. [Link]
-
Agarwal, S., et al. (2011). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 39(11), 2097-2103. [Link]
-
Hillebrand, M. J., et al. (2016). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical Analysis, 6(5), 322-329. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Tang, F., & Horvath, A. (2013). P-gp Inhibition Potential in Cell-Based Models: Which "Calculation" Method is the Most Accurate?. Pharmaceutical Research, 30(8), 1964-1977. [Link]
-
ResearchGate. (n.d.). Intra-assay and interassay accuracy (bias) and precision (CV).... [Link]
-
ResearchGate. (n.d.). In Vitro Flow Cytometry Method to Quantitatively Assess Inhibitors of P-Glycoprotein. [Link]
-
Cusabio. (n.d.). PRECISION Intra-assay Precision (Precision within an assay): CV%<8%. [Link]
-
Lentzas, A., et al. (2020). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B, 1152, 122241. [Link]
-
BMG Labtech. (2010). P-gp Inhibition Assay. [Link]
-
Singh, S., et al. (2020). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules, 25(11), 2673. [Link]
-
Creative Bioarray. (n.d.). P-gp Inhibition Assay. [Link]
-
ResearchGate. (n.d.). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. [Link]
-
Hillebrand, M. J., et al. (2016). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical Analysis, 6(5), 322-329. [Link]
-
ResearchGate. (n.d.). Intra and inter assay precision and accuracy. [Link]
-
Cygnus Technologies. (n.d.). ELISA Assay Qualification: Precision & Reproducibility Tips. [Link]
-
Zhang, Y., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Scientific Reports, 11(1), 1-10. [Link]
-
European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. [Link]
-
Rao, P. J., & Bhikshapathi, D. V. R. N. (2023). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 15(1), 1-7. [Link]
Sources
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
The-Scientist-s-Guide-to-Elacridar-A-Comparative-Analysis-of-Its-Efficacy-in-Reversing-Multidrug-Resistance-Across-Cancer-Cell-Lines
Abstract
Multidrug resistance (MDR) is a primary obstacle to successful chemotherapy, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively efflux a wide array of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy. Elacridar (GF120918), a potent third-generation inhibitor, dually targets P-gp and BCRP, offering a promising strategy to re-sensitize resistant cancer cells. This guide provides a comparative analysis of Elacridar's effects across various cancer cell lines, supported by experimental data and detailed protocols. We delve into its mechanism of action, present a quantitative comparison of its efficacy, and provide validated methodologies for its evaluation, empowering researchers to effectively integrate Elacridar into their MDR research.
Introduction: The Challenge of Multidrug Resistance
The development of resistance to chemotherapy is a significant clinical challenge that often leads to treatment failure. A key cellular mechanism underlying this phenomenon is the overexpression of ABC transporters.[1][2] P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, are two of the most clinically relevant transporters.[3][4] These membrane-bound proteins function as ATP-dependent efflux pumps, actively expelling a broad spectrum of structurally and functionally diverse cytotoxic drugs from the cancer cell.[3] This leads to suboptimal intracellular drug concentrations, rendering the cells resistant to not just a single agent, but multiple drugs—a phenotype known as multidrug resistance (MDR).
To counteract MDR, several generations of transporter inhibitors have been developed. Elacridar (also known as GF120918 or GG918) is a potent, third-generation, non-competitive inhibitor that dually targets both P-gp and BCRP.[5][6][7] Unlike earlier inhibitors, Elacridar exhibits high specificity and lower toxicity, making it a valuable tool for preclinical research and a candidate for clinical investigation.[1][8] This guide will explore the efficacy of Elacridar in various cancer models, providing a framework for its application in laboratory settings.
Mechanism of Action: How Elacridar Restores Chemosensitivity
Elacridar functions by directly inhibiting the activity of P-gp and BCRP transporters. It is believed to bind within the transmembrane domains of these proteins, competitively inhibiting the binding of chemotherapeutic substrates like doxorubicin, paclitaxel, and topotecan.[9][10] By blocking the efflux pump, Elacridar effectively "traps" the cytotoxic drugs inside the cancer cell. This restoration of intracellular drug accumulation allows the chemotherapeutic agents to reach their therapeutic targets, thereby re-sensitizing the resistant cells to treatment. The dual inhibition of both P-gp and BCRP is a significant advantage, as many resistant tumors co-express both transporters.[11]
Figure 1: Mechanism of Elacridar-mediated MDR reversal.
Comparative Analysis of Elacridar's Efficacy Across Cancer Cell Lines
The effectiveness of Elacridar in reversing MDR has been demonstrated across a wide range of cancer cell lines. Its potency is often quantified by the "Fold Reversal" (FR) value, which is the ratio of the IC50 of a cytotoxic drug without Elacridar to the IC50 with Elacridar. A higher FR value indicates a more significant reversal of resistance. The table below summarizes key findings from various preclinical studies.
| Cell Line | Cancer Type | P-gp/BCRP Expression | Chemotherapeutic Agent | Elacridar Conc. | Fold Reversal (FR) | Reference |
| MCF-7/ADR | Breast Cancer | High P-gp | Doxorubicin | 0.25 - 1 µM | Significant increase in cytotoxicity | [12] |
| NCI/ADR-RES | Ovarian Cancer | High P-gp | Doxorubicin, Paclitaxel | 0.5 µM | >100-fold for Doxorubicin | [1][9] |
| W1PR1/W1PR2 | Ovarian Cancer | High P-gp | Paclitaxel, Doxorubicin | Not specified | Significant sensitization | [4] |
| H1299-DR | Non-Small Cell Lung | High P-gp (ABCB1) | Docetaxel | 0.25 µg/ml | Partial recovery of sensitivity | [13] |
| HCC827-DR | Non-Small Cell Lung | High P-gp (ABCB1) | Docetaxel | 0.25 µg/ml | Marked recovery of sensitivity | [13] |
| K562-RC/RD | Chronic Myeloid Leukemia | High P-gp & BCRP | Imatinib | 250 nM | Re-sensitized cells to Imatinib | [11] |
| P388/DOX | Leukemia | High P-gp | Doxorubicin | In vivo | Reversed resistance in xenografts | [1][9] |
| 786-O | Renal Cancer | P-gp & ABCG2 | Sunitinib | 0.001-1 µM | Dose-dependent inhibition of viability | [6] |
| TOP-Resistant Ovarian Lines | Ovarian Cancer | High BCRP | Topotecan | Not specified | Significant sensitization | [3] |
| PAC-Resistant Gastric Lines | Gastric Cancer | High P-gp | Paclitaxel | Not specified | Restored antimitotic effect | [3] |
Note: This table is a synthesis of data from multiple sources and experimental conditions may vary. Direct comparison between cell lines should be made with caution.
The data clearly indicates that Elacridar is highly effective in cell lines where resistance is mediated by P-gp and/or BCRP. For instance, in ovarian and breast cancer cell lines with high P-gp expression, Elacridar can restore sensitivity to drugs like doxorubicin and paclitaxel.[1][9][12] Similarly, in chronic myeloid leukemia models, it successfully re-sensitizes resistant cells to imatinib by inhibiting both P-gp and BCRP.[11] Studies on non-small cell lung cancer cells also show that Elacridar can overcome docetaxel resistance mediated by ABCB1.[13] It is noteworthy that the efficacy can be cell-line dependent, with some lines showing partial or marked recovery of sensitivity.[13]
Experimental Protocols for Evaluating Elacridar's Activity
To ensure robust and reproducible results, standardized protocols are essential. Here, we provide detailed, self-validating methodologies for key experiments used to assess Elacridar's efficacy.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration at which a drug inhibits cell growth by 50% (IC50). By comparing the IC50 of a chemotherapeutic agent in the presence and absence of Elacridar, the Fold Reversal (FR) can be calculated.
Causality: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells. A decrease in formazan production in the presence of a cytotoxic drug indicates cell death. Elacridar is not expected to be cytotoxic at concentrations used for MDR reversal, which must be confirmed with an Elacridar-only control.
Figure 2: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate MDR cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent. For combination treatments, add a fixed, non-toxic concentration of Elacridar (e.g., 0.25-1.0 µM) to each dilution.
-
Controls: Include wells with: (a) cells + vehicle (negative control), (b) cells + Elacridar only (to test for intrinsic toxicity), and (c) media only (blank).
-
Treatment: Remove the old media and add 100 µL of the drug-containing media to the appropriate wells.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 values. Calculate FR = (IC50 of chemo agent alone) / (IC50 of chemo agent + Elacridar).
Drug Accumulation/Efflux Assay (e.g., Rhodamine 123 Assay)
This assay directly measures the function of efflux pumps. P-gp and BCRP actively transport fluorescent substrates like Rhodamine 123 and Calcein-AM out of the cell. An effective inhibitor like Elacridar will block this efflux, leading to increased intracellular fluorescence.[12]
Causality: Rhodamine 123 is a fluorescent substrate for P-gp. In cells overexpressing P-gp, it is rapidly pumped out, resulting in low fluorescence. Elacridar competes with Rhodamine 123 for the transporter, inhibiting its efflux and causing the dye to accumulate inside the cell, which can be quantified by flow cytometry or fluorescence microscopy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs | MDPI [mdpi.com]
- 4. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical pharmacokinetic properties of the P-glycoprotein inhibitor GF120918A (HCl salt of GF120918, 9,10-dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine-carboxamide) in the mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Elacridar Across Preclinical Species
Introduction: Elacridar and the Challenge of Drug Efflux
In the landscape of modern pharmacology, overcoming the physiological barriers that limit a drug's access to its target is a paramount challenge. Elacridar (GF120918) has emerged as a critical research tool and potential clinical adjunct due to its potent, dual inhibition of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). These efflux pumps are highly expressed at critical biological barriers, including the intestinal epithelium and the blood-brain barrier (BBB), where they actively expel a wide range of xenobiotics, significantly impacting drug absorption and distribution.
Understanding the pharmacokinetic (PK) profile of Elacridar itself is not merely an academic exercise. It is fundamental to its effective use. The concentration of Elacridar at the site of these transporters dictates its inhibitory efficacy. Therefore, a comprehensive grasp of its absorption, distribution, metabolism, and excretion (ADME) characteristics across different animal models is essential for designing robust preclinical studies and, ultimately, for translating these findings to the clinical setting. This guide provides an in-depth comparison of Elacridar's pharmacokinetics in key preclinical species, synthesizing experimental data to explain the causal mechanisms behind its behavior and offering insights for researchers in drug development.
Comparative Pharmacokinetic Analysis
The disposition of Elacridar in the body is a complex interplay of its physicochemical properties, the route of administration, and the physiological differences between species. Its high lipophilicity and low aqueous solubility are defining features that profoundly influence its pharmacokinetic profile.
Bioavailability and Absorption
The oral bioavailability of Elacridar is notably low and variable across species, a characteristic primarily attributed to its poor aqueous solubility, which leads to dissolution-rate-limited absorption.[1][2]
In mice , the absolute oral bioavailability of a 100 mg/kg dose administered as a suspension was found to be approximately 22%.[1][2][3] In stark contrast, the bioavailability following intraperitoneal (IP) administration was a mere 1%, highlighting that the IP route is not an effective method for systemic delivery of this compound, likely due to poor absorption from the peritoneal cavity.[1][2] This finding is a critical experimental insight: researchers assuming higher systemic exposure via the IP route may misinterpret their results. The choice of an oral route, despite its low bioavailability, proves more effective for achieving sustained systemic and brain concentrations.[1]
While comprehensive bioavailability data in other species is less available in the public domain, preclinical studies in rats , dogs , and monkeys have been conducted, generally confirming that achieving significant plasma concentrations requires careful formulation and dose consideration.[4]
Distribution and the Critical Role of the Blood-Brain Barrier
Elacridar's interaction with the BBB is the cornerstone of its utility in neuroscience and oncology research. Its ability to penetrate the brain is not linear and is a powerful demonstration of transporter saturation kinetics.
At low doses, Elacridar is a substrate for both P-gp and BCRP. These transporters actively efflux the molecule from the brain endothelial cells back into the bloodstream, severely restricting its brain penetration.[5][6] However, as the administered dose increases, the transporters become saturated. This saturation leads to a disproportionate, non-linear increase in brain concentrations.[5]
In wild-type mice , this effect is dramatic. At a low intravenous (IV) dose of 0.5 mg/kg, the brain-to-plasma concentration ratio is approximately 0.4.[5] At a higher dose of 10 mg/kg, this ratio increases by about 30-fold to 12.7, demonstrating a profound inhibition of its own efflux.[5] Studies using knockout mice elegantly confirm the roles of these transporters:
-
In mice lacking P-gp (Mdr1a/b−/−), the brain-to-plasma partition coefficient (Kp,brain) increases to 3.5 compared to 0.82 in wild-type mice.[5]
-
In mice lacking BCRP (Bcrp1−/−), the Kp,brain is even higher at 6.6.[5]
-
In mice lacking both transporters (Mdr1a/b−/−Bcrp1−/−), the Kp,brain skyrockets to 15, revealing the baseline passive diffusion of Elacridar in the absence of efflux.[5]
In rats , Elacridar also demonstrates potent BBB inhibition. Co-administration of Elacridar (5 mg/kg) with the tyrosine kinase inhibitor lapatinib resulted in an 86.5% increase in the brain tissue AUC of lapatinib, confirming effective transporter inhibition at the rat BBB.[7]
Metabolism and Elimination
Elacridar is characterized by a moderate to low hepatic extraction ratio in mice.[1] A key feature for its use as an experimental tool is that it is not a potent inhibitor of major cytochrome P450 enzymes, which simplifies the interpretation of drug-drug interaction studies.[1][4]
The terminal half-life (t½) of Elacridar is highly dependent on the route of administration, a direct consequence of its absorption kinetics.
-
In mice , after IV and IP administration, the plasma half-life is relatively short, around 4 hours.[1][2]
-
However, after oral dosing, the slow, continuous absorption from the gastrointestinal tract results in a much longer apparent half-life of nearly 20 hours.[1][2] This "flip-flop" kinetic profile, where the absorption rate is slower than the elimination rate, is advantageous for maintaining sustained inhibitory concentrations in vivo.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Elacridar in mice, the most extensively studied species.
| Parameter | Mouse (FVB) | Rat (Wistar) |
| Dose & Route | 2.5 mg/kg IV | 5 mg/kg IP |
| t½ (plasma) | ~4.4 hours[1] | - |
| Clearance (CL/F) | 0.46 ml/min[1] | - |
| Kp,brain (AUCbrain/AUCplasma) | 0.82[1][5] | 16.8 (at 210 min post-dose)[8] |
| Dose & Route | 100 mg/kg PO | 5 mg/kg IV |
| Absolute Bioavailability (F%) | ~22%[1][2] | - |
| t½ (plasma) | ~20 hours[1][2] | - |
| Kp,brain (AUCbrain/AUCplasma) | 4.31[1][2] | - |
| Dose & Route | 100 mg/kg IP | - |
| Absolute Bioavailability (F%) | ~1%[1][2] | - |
| t½ (plasma) | ~4.3 hours[1][2] | - |
| Kp,brain (AUCbrain/AUCplasma) | 0.43[1][2] | - |
Note: Data across different studies and species can vary due to differences in formulation, analytical methods, and animal strains. Direct comparison should be made with caution.
Visualizing Key Concepts
Saturable Efflux at the Blood-Brain Barrier
The diagram below illustrates how the dose of Elacridar affects its ability to cross the BBB. At low doses, efflux transporters (P-gp/BCRP) efficiently remove Elacridar. At high doses, these transporters are saturated, allowing for significantly increased brain penetration.
Caption: Dose-dependent saturation of efflux transporters by Elacridar at the BBB.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a robust methodology for determining the plasma and brain pharmacokinetics of Elacridar following intravenous administration. Its design ensures reproducibility and provides a clear rationale for each step.
Objective: To determine the concentration-time profile of Elacridar in plasma and brain tissue to calculate key pharmacokinetic parameters (t½, CL, Vd, Kp,brain).
Animal Model and Husbandry
-
Species/Strain: Friend leukemia virus strain B (FVB) wild-type mice, 8-10 weeks old.
-
Rationale: This strain is commonly used in BBB transporter research, with well-characterized knockout counterparts available for comparative studies.[1]
-
-
Housing: Maintain animals under a 12-hour light/dark cycle with ad libitum access to food and water in a temperature-controlled environment.[1]
-
Acclimation: Allow at least one week for acclimation to the facility before the experiment to minimize stress-related physiological changes.
Dosing Solution Preparation
-
Compound: Elacridar hydrochloride.
-
Vehicle: A co-solvent system is required due to poor aqueous solubility. A common vehicle is Dimethyl sulfoxide (DMSO), Propylene glycol (PG), and Saline in a 2:2:1 v/v/v ratio.[1]
-
Rationale: This vehicle combination effectively solubilizes the lipophilic Elacridar for intravenous administration. The components are well-tolerated at the required volumes.
-
-
Concentration: Prepare a stock solution at a concentration of 1.25 mg/mL to deliver a 2.5 mg/kg dose in a volume of 2 µL per gram of body weight.[1]
-
Preparation: Prepare fresh on the day of the experiment to ensure stability.
Drug Administration
-
Route: Intravenous (IV) injection via the lateral tail vein.
-
Rationale: IV administration provides 100% bioavailability, allowing for the accurate determination of clearance and volume of distribution. It serves as the reference for calculating absolute bioavailability from other routes.
-
-
Procedure: Weigh each mouse immediately before dosing to calculate the precise injection volume. Administer the dose slowly over 30-60 seconds.
Sample Collection
-
Time Points: Collect samples at 0.5, 1, 2, 4, and 8 hours post-dose.[1][5]
-
Rationale: These time points are selected to adequately capture the distribution and elimination phases of the drug based on its known half-life.
-
-
Group Size: Use a minimum of n=4 mice per time point for statistical power.
-
Procedure:
-
At each designated time point, euthanize the animals using a CO₂ chamber.
-
Immediately perform cardiac puncture to collect whole blood into heparinized tubes.
-
Perfuse the brain with ice-cold saline to remove intravascular blood, which could otherwise contaminate the brain tissue sample and artificially inflate drug concentration measurements.
-
Carefully dissect the whole brain, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
-
Sample Processing
-
Plasma: Centrifuge the heparinized blood at ~7500 rpm for 10 minutes at 4°C.[1] Collect the supernatant (plasma) and store at -80°C until analysis.
-
Brain Homogenate:
-
Add 4 volumes (w/v) of phosphate-buffered saline (PBS) to the weighed brain tissue.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the homogenate at -80°C.
-
Rationale: Homogenization creates a uniform matrix from which the drug can be efficiently extracted for analysis.
-
Bioanalysis
-
Method: A validated Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.
-
Rationale: UPLC-MS/MS provides the high sensitivity and selectivity required to accurately quantify low concentrations of drug and its metabolites in complex biological matrices like plasma and brain homogenate.
-
-
Procedure: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to remove interfering substances. Analyze the resulting extract via UPLC-MS/MS.
Pharmacokinetic Calculations
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters:
-
Calculate Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Calculate terminal half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate the brain-to-plasma partition coefficient (Kp,brain) as the ratio of AUCbrain / AUCplasma.[1]
-
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.
Conclusion and Implications for Drug Development
The pharmacokinetic profile of Elacridar is complex and highly dependent on the interplay between its physicochemical properties and biological transport mechanisms. A thorough understanding of these dynamics across preclinical species is not optional—it is essential for the rational design of experiments.
For researchers, the key takeaways are:
-
Route Matters: The oral route, despite low bioavailability, provides a prolonged half-life beneficial for maintaining sustained transporter inhibition.[1][2]
-
Dose is Critical: Elacridar's brain penetration is non-linear. Effective inhibition of the BBB efflux pumps requires doses sufficient to achieve saturation, a concentration that can be estimated from preclinical PK data.[5]
-
Species Differences Exist: While mice and rats show broadly similar responses, direct extrapolation of dose-response relationships should be done cautiously. Species-specific data, particularly from non-human primates, is valuable for clinical translation.[9][10]
By leveraging this comparative pharmacokinetic data, scientists can optimize dosing regimens to effectively inhibit P-gp and BCRP, thereby unlocking the therapeutic potential of countless drugs previously limited by these powerful efflux transporters. Elacridar remains an indispensable tool, and its proper application, grounded in a solid understanding of its pharmacokinetics, will continue to advance the frontiers of drug development.
References
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1612-1619. [Link]
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. PubMed Central. [Link]
-
Weyer-Czernilofsky, U., et al. (2006). Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice. Cancer Chemotherapy and Pharmacology, 59(2), 229-236. [Link]
-
Karbownik, A., Sobańska, K., Płotek, W., & Głowka, F. K. (2020). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Investigational New Drugs, 38(6), 1641-1649. [Link]
-
Kallem, R., et al. (2012). A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier. Drug Metabolism Letters, 6(2), 134-144. [Link]
-
Bauer, M., et al. (2018). Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates. Pharmaceutical Research, 35(2), 33. [Link]
-
Kallem, R., et al. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Ingenta Connect. [Link]
-
Karbownik, A., et al. (2020). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. ResearchGate. [Link]
-
Agarwal, S., Sane, R., & Elmquist, W. F. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(10), 1901-1908. [Link]
-
Kučerová, I., et al. (2011). The influence of modulation of P-glycoprotein and /or cytochrome P450 3A on the pharmacokinetics and pharmacodynamics of orally administered morphine in dogs. Journal of Veterinary Pharmacology and Therapeutics, 34(6), 555-561. [Link]
-
Katayama, K., et al. (2018). Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats. Biological & Pharmaceutical Bulletin, 41(10), 1596-1602. [Link]
-
Ciszewska, M., et al. (2021). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. Molecules, 26(21), 6461. [Link]
-
de Vries, N. A., et al. (2021). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. Pharmaceutics, 13(5), 709. [Link]
-
Sane, R., & Elmquist, W. F. (2014). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences, 103(4), 1236-1243. [Link]
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. ResearchGate. [Link]
-
University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. UNMC. [Link]
-
Kosaka, A., et al. (2018). Simultaneous Assessment of Transporter-Mediated Drug-Drug Interactions Using a Probe Drug Cocktail in Cynomolgus Monkey. Drug Metabolism and Disposition, 46(9), 1305-1312. [Link]
-
Bankstahl, J. P., et al. (2013). Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study. Drug Metabolism and Disposition, 41(4), 754-762. [Link]
-
U.S. Food and Drug Administration. (1995). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Tournier, N., et al. (2012). Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. Journal of Nuclear Medicine, 53(8), 1184-1193. [Link]
-
Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS Open, 4(1), 6. [Link]
-
Bankstahl, J. P., et al. (2013). Tariquidar and Elacridar Are Dose-Dependently Transported by P-Glycoprotein and Bcrp at the Blood-Brain Barrier: A Small-Animal PET and In-Vitro Study. ResearchGate. [Link]
-
Riviere, J. E. (2009). How do drugs move through the animal (Proceedings). DVM360. [Link]
-
van Hoppe, S., et al. (2017). (Left) Elacridar plasma concentrations in ng/mL for increasing oral... ResearchGate. [Link]
Sources
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Assessment of Transporter-Mediated Drug-Drug Interactions Using a Probe Drug Cocktail in Cynomolgus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Elacridar-d4
Welcome to a comprehensive guide on the safe and compliant disposal of Elacridar-d4. As a deuterated analog of Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), this compound is pivotal in advanced pharmaceutical research.[1] However, its proper management at the end of its lifecycle is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide moves beyond a simple checklist, providing the causal reasoning behind each procedural step, grounded in authoritative safety data and regulatory standards.
Our core principle is that a well-informed protocol is a self-validating one. Understanding why a step is necessary fosters a culture of safety and ensures that best practices are not just followed, but ingrained in your laboratory's workflow.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Elacridar-d4's disposal protocol is dictated by the characteristics of the parent Elacridar molecule, as the stable deuterium isotopes do not confer additional chemical hazards.[2]
The primary concern identified in Safety Data Sheets (SDS) is its environmental impact. While some forms of Elacridar are not classified as hazardous under OSHA's Hazard Communication Standard, others carry specific warnings, particularly regarding aquatic life and, for the hydrochloride salt, acute toxicity.[3][4][5] Given that the toxicological properties have not been fully investigated, a cautious approach is mandated.[4]
Table 1: Summary of Hazard Profile for Elacridar and its Hydrochloride Salt
| Hazard Classification | GHS Code | Description & Causality | Source(s) |
|---|---|---|---|
| Environmental Hazard | H413 | May cause long-lasting harmful effects to aquatic life. This is a crucial classification that prohibits drain disposal and mandates treatment as regulated environmental waste. | [3][6] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. This applies specifically to the hydrochloride salt, indicating systemic risk upon ingestion. | [5] |
| Skin & Eye Irritation | H315, H319 | Causes skin and serious eye irritation (hydrochloride salt). This dictates the need for robust Personal Protective Equipment (PPE) to prevent direct contact. | [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation (hydrochloride salt). Handling the powder form requires engineering controls like a fume hood to prevent inhalation. |[5] |
Due to these factors, all Elacridar-d4 waste, including empty containers and contaminated materials, must be treated as hazardous chemical waste .
Part 2: Immediate Safety Protocols: PPE and Spill Management
Safe disposal begins with safe handling. The following protocols are essential for minimizing exposure risks during routine use and in the event of an accidental release.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling Elacridar-d4 in its solid form or in solution.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust respirator should be used to prevent inhalation.[5][7]
Emergency Spill Protocol
In the event of a small spill of solid Elacridar-d4, follow these steps immediately:
-
Secure the Area: Alert colleagues and restrict access to the spill location.
-
Ensure Proper PPE: Don the appropriate PPE as described above.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Clean the Spill: Carefully sweep or scoop the solid material into a suitable, clearly labeled container for hazardous waste disposal.[4] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
Part 3: Step-by-Step Disposal Workflow for Elacridar-d4
The disposal of Elacridar-d4 must comply with local, regional, and national regulations, governed primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10] The following protocol provides a validated, step-by-step methodology.
Experimental Protocol: Elacridar-d4 Waste Disposal
-
Waste Identification and Segregation:
-
Action: Designate all materials contaminated with Elacridar-d4 as hazardous chemical waste. This includes unused or expired compounds, solutions, contaminated PPE (gloves, wipes), and labware (e.g., pipette tips, vials).
-
Causality: Segregation is a cornerstone of safe laboratory practice.[9] Elacridar-d4 waste must be kept separate from other waste streams (biohazardous, radioactive, general trash) to prevent dangerous chemical reactions and ensure it is routed to the correct disposal facility.[11] Do not mix with incompatible materials like strong oxidizing agents.[4]
-
-
Containerization:
-
Action: Place all Elacridar-d4 waste into a designated, compatible, and leak-proof container with a secure screw-top cap.[12][13] The original container may be used if it is in good condition.[12]
-
Causality: Proper containment prevents leakage and exposure to personnel.[9] Using containers made of non-reactive materials ensures the integrity of the container and the safety of the waste during storage and transport.
-
-
Labeling:
-
Action: Immediately label the waste container. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "Elacridar-d4 Waste," and an indication of the hazards (e.g., GHS pictograms for health and environmental hazards).[14][15]
-
Causality: Clear, accurate labeling is a strict EPA and OSHA requirement.[14][16] It communicates the risks to everyone in the laboratory and is essential for the waste disposal vendor to handle the material correctly.
-
-
Accumulation and Storage:
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[14][17]
-
Causality: The SAA regulation allows for the safe, temporary storage of hazardous waste within the lab.[17] Keeping the container sealed and in a designated spot minimizes the risk of spills, reactions, and accidental exposure.
-
-
Decontamination of Equipment:
-
Action: Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with Elacridar-d4. Use a suitable solvent rinse, followed by a thorough wash with soap and water. Collect all rinsate and cleaning materials as hazardous waste.[8]
-
Causality: Decontamination prevents cross-contamination of future experiments and eliminates sources of residual exposure for laboratory personnel.
-
-
Arranging for Final Disposal:
-
Action: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Provide the vendor with the Safety Data Sheet.
-
Causality: Final disposal of hazardous waste is a highly regulated process that must be tracked from generation to its ultimate fate (a "cradle-to-grave" system under the Resource Conservation and Recovery Act - RCRA).[14][18] Professional disposal services will use methods like high-temperature incineration to destroy the compound safely, preventing its release into the environment.[14]
-
Under no circumstances should Elacridar-d4 or its solutions be disposed of down the drain. [4]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the Elacridar-d4 disposal process, from the point of generation to final removal from the facility.
Caption: Logical workflow for the compliant disposal of Elacridar-d4.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of Elacridar-d4 is a critical responsibility for every researcher and laboratory professional. By understanding the compound's hazards, implementing robust safety protocols, and adhering to a systematic disposal workflow, you contribute to a safer working environment and ensure the protection of our ecosystem. This guide provides the necessary framework to handle this process with the scientific diligence it deserves, building a foundation of trust in your laboratory's safety culture.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Elacridar PubChem CID 119373. National Center for Biotechnology Information. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available from: [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available from: [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager. Available from: [Link]
-
Laboratory Waste Management: The New Regulations. MedLab Magazine. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024). Atlantic Training. Available from: [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]
-
Deuterium Labeled Compounds. Zeochem. Available from: [Link]
-
P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). National Center for Biotechnology Information. Available from: [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available from: [Link]
-
How do you dispose of chemicals in a lab? Quora. Available from: [Link]
-
Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. National Center for Biotechnology Information. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Cyprotex P-gp Inhibition Fact Sheet. Evotec. Available from: [Link]
-
P-glycoprotein inhibition for optimal drug delivery. ResearchGate. Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available from: [Link]
Sources
- 1. Elacridar-d4 (Major) | CymitQuimica [cymitquimica.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. osha.gov [osha.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
- 18. ashp.org [ashp.org]
Safeguarding the Frontier of Research: A Comprehensive Guide to Personal Protective Equipment for Handling Elacridar-d4
In the dynamic landscape of pharmaceutical research, the pursuit of novel therapeutics demands not only scientific rigor but also an unwavering commitment to safety. Elacridar-d4, a deuterated analog of the potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor Elacridar, represents a critical tool in overcoming multidrug resistance in cancer.[1][2] The strategic incorporation of deuterium can alter a compound's metabolic profile, offering potential advantages in research and development.[3] However, the handling of such highly potent and specialized compounds necessitates a comprehensive and meticulously executed safety protocol.
This guide provides an in-depth operational framework for the safe handling of Elacridar-d4, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). It is designed to empower researchers, scientists, and drug development professionals with the knowledge and procedures to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Known Hazards of Elacridar and its Analogs:
-
Potent Bioactivity: Elacridar is a highly potent inhibitor of ABC transporters, which can significantly alter the pharmacokinetics of other drugs.[1] This high potency necessitates strict exposure control to prevent unintended biological effects in laboratory personnel.[4]
-
Acute Toxicity (Oral): The hydrochloride salt of Elacridar is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5]
-
Skin and Eye Irritation: Elacridar hydrochloride is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]
-
Respiratory Irritation: It may also cause respiratory irritation.[5]
-
Aquatic Hazard: Elacridar is recognized as potentially causing long-lasting harmful effects to aquatic life.[6][7]
Considerations for Deuterated Compounds:
While deuterated compounds are generally considered to have low toxicity, their altered physicochemical properties warrant careful handling.[3] The key principle is to treat them with the same level of caution as their non-deuterated analogs, while also considering the unique aspects of handling isotopically labeled substances.[3]
Risk Assessment Summary Table:
| Hazard Category | Potential Risk | Mitigation Strategy |
| Chemical Hazards | Acute oral toxicity, skin/eye irritation, respiratory irritation. | Engineering controls (fume hood, glove box), appropriate PPE, and strict handling protocols. |
| Biological Hazards | Potent inhibitor of key biological transporters. | Minimize exposure through containment and PPE. |
| Physical Hazards | Fine powder form can lead to aerosolization. | Handle in a certified chemical fume hood or glove box. |
| Environmental Hazards | Harmful to aquatic life. | Proper waste segregation and disposal. |
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by Elacridar-d4 and the procedures being performed. The following provides a detailed, step-by-step guide to selecting and using appropriate PPE.
Respiratory Protection: A Critical Barrier
Given the potential for respiratory irritation and the potent nature of the compound, respiratory protection is paramount, especially when handling the powdered form of Elacridar-d4.
-
Minimum Requirement: For handling small quantities in a well-ventilated chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.
-
Enhanced Protection: For larger quantities, or in situations where aerosolization is more likely, a Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge is recommended.[8] PAPRs offer a higher assigned protection factor and can provide greater comfort for the user over extended periods.[8]
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.
-
Chemical Splash Goggles: These should be worn when there is a risk of splashes or when handling larger quantities of the compound.
-
Face Shield: A face shield worn over safety goggles provides an additional layer of protection for the entire face and is recommended when handling significant quantities or during procedures with a higher risk of splashing.
Hand Protection: The First Line of Defense
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemical compounds. It is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to the solvents being used with Elacridar-d4.
-
Double Gloving: The practice of wearing two pairs of gloves is highly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove in case of contamination without exposing the skin.
-
Glove Change Protocol: Gloves should be changed frequently, and immediately upon any sign of contamination or degradation.
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Gown or Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant gown or apron worn over the lab coat is recommended.
-
Disposable Coveralls: For extensive handling or in high-potency API handling areas, disposable coveralls made of materials like Tyvek® can provide full-body protection.[9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of Elacridar-d4 should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kit, and waste containers, are readily available before starting work.
-
Review SDS: Before each use, review the SDS for Elacridar or a similar potent compound.
-
Don PPE: Put on all required PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, then gloves).
Handling Elacridar-d4 Powder
-
Weighing: Use a balance inside the chemical fume hood or glove box. Handle the container with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the vial containing the Elacridar-d4 powder slowly to prevent splashing. Many deuterated compounds are hygroscopic, so handling under an inert atmosphere (e.g., dry nitrogen or argon) may be necessary to prevent isotopic dilution.[3][10]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and respirator. Inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of Elacridar-d4 waste is crucial to protect both personnel and the environment.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with Elacridar-d4 (e.g., gloves, wipes, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Elacridar-d4 should be collected in a separate, labeled hazardous liquid waste container. Segregate chlorinated and non-chlorinated solvents as required by your institution's waste disposal guidelines.[3]
-
Sharps Waste: Needles and other sharps should be disposed of in a designated sharps container.
Disposal Procedures
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. Never dispose of Elacridar-d4 waste down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.
-
Contain: If the spill is small and you are trained to do so, use a chemical spill kit to contain and absorb the spill. Wear appropriate PPE during cleanup.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[5][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for Elacridar.
Conclusion: A Culture of Safety
The safe handling of potent compounds like Elacridar-d4 is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. By understanding the risks, diligently using the correct PPE, and adhering to established protocols, researchers can confidently advance their work while ensuring their own well-being and the integrity of their research. This guide serves as a foundational resource, but it is the responsibility of every individual to remain vigilant, informed, and committed to the principles of laboratory safety.
References
- BenchChem. (2025).
- AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- National Center for Biotechnology Inform
- CymitQuimica. (n.d.). Elacridar-d4 (Major).
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Labinsights. (2025, February 19).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Sigma-Aldrich. (n.d.). Elacridar.
- AbMole BioScience. (n.d.).
- Healthcare Packaging. (2015, October 1).
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- Cayman Chemical. (n.d.). Elacridar (GF120918, GG918, GW0918, CAS Number: 143664-11-3).
- Fisher Scientific. (2019, May 3).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- MDPI. (n.d.). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models.
- Cayman Chemical. (2025, July 18).
- MedChemExpress. (2025, September 26). Elacridar hydrochloride-SDS.
- Simson Pharma Limited. (2025, May 29).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3m.com [3m.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aiha.org [aiha.org]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. labinsights.nl [labinsights.nl]
- 11. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
